Pyridine, 4-[2-(1-piperidinyl)ethyl]-
Description
The exact mass of the compound Pyridine, 4-[2-(1-piperidinyl)ethyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163398. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyridine, 4-[2-(1-piperidinyl)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 4-[2-(1-piperidinyl)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-piperidin-1-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-9-14(10-3-1)11-6-12-4-7-13-8-5-12/h4-5,7-8H,1-3,6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBUOQBBEUSCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065465 | |
| Record name | Pyridine, 4-[2-(1-piperidinyl)ethyl]- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID7065465 | |
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Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13450-67-4 | |
| Record name | 4-[2-(1-Piperidinyl)ethyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(1-Piperidinyl)ethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Pyridine, 4-[2-(1-piperidinyl)ethyl]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 4-[2-(1-piperidinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(piperidyl)ethyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-(1-PIPERIDINYL)ETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW5CQ5VPL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[2-(1-piperidinyl)ethyl]pyridine: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 4-[2-(1-piperidinyl)ethyl]pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical characteristics, a plausible synthetic route, and its spectroscopic profile. Additionally, it covers key safety and handling information and analytical methodologies pertinent to its study. The guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.
Chemical Identity and Structure
4-[2-(1-piperidinyl)ethyl]pyridine is a substituted pyridine derivative characterized by a piperidinylethyl group at the 4-position of the pyridine ring.
Synonyms: 4-(beta-Piperidinoethyl)pyridine, Pyridine, 4-(2-piperidinoethyl)-, 1-[2-(4-Pyridyl)ethyl]piperidine[1][3]
Structural Diagram:
Caption: Chemical structure of 4-[2-(1-piperidinyl)ethyl]pyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 4-[2-(1-piperidinyl)ethyl]pyridine is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 190.29 g/mol | [2] |
| LogP | 1.76 | [3] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Purification
While specific, detailed experimental protocols for the synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine are not extensively documented in publicly available literature, a plausible and commonly employed synthetic route is the Michael addition of piperidine to 4-vinylpyridine.
Proposed Synthetic Pathway:
Sources
An In-depth Technical Guide to Gallium Phosphide (GaP) for Advanced Research Applications
A Note on Chemical Identification: This guide focuses on the compound Gallium Phosphide (GaP). Initial searches for CAS number 13450-67-4 indicate a potential association with the organic compound 4-[2-(1-Piperidinyl)ethyl]pyridine[1][2][3][4][5]. However, the vast body of scientific literature connects the research applications described herein to Gallium Phosphide (GaP), which has a different CAS number: 12063-98-8[6][7][8]. This guide will proceed with a comprehensive analysis of Gallium Phosphide, a material with significant utility in modern research.
Introduction to Gallium Phosphide (GaP)
Gallium Phosphide (GaP) is a III-V semiconductor compound with the IUPAC name gallanylidynephosphane[6][7]. It is a pale orange, solid material recognized for its indirect band gap of 2.24-2.26 eV at room temperature[6][8][9][10][11]. This electronic characteristic is central to its application in optoelectronics. Undoped single crystals of GaP are orange, while doped wafers often appear darker due to free-carrier absorption[8]. GaP is insoluble in water and possesses a zinc blende crystal structure[6][8][10]. Its unique combination of optical and electronic properties has made it a material of interest in a variety of high-technology fields.
Core Properties of Gallium Phosphide
The utility of GaP in research is underpinned by its distinct physical and chemical properties. A summary of these is presented below:
| Property | Value | Source(s) |
| Chemical Formula | GaP | [6][7][8] |
| Molar Mass | 100.697 g/mol | [7][8] |
| Appearance | Pale orange solid | [6][8] |
| Density | 4.138 g/cm³ | [8] |
| Melting Point | 1,457 °C | [8] |
| Band Gap | 2.24 - 2.26 eV (indirect) | [6][8][9][10][11] |
| Crystal Structure | Zinc Blende | [6][8][10] |
| Refractive Index | ~3.2 - 5.0 (visible range) | [8] |
Research Applications of Gallium Phosphide
The unique properties of GaP have led to its application in a diverse range of research areas, from optoelectronics to the life sciences.
A primary application of GaP lies in the fabrication of light-emitting diodes (LEDs)[6][8][9][12]. By doping GaP with different elements, the color of the emitted light can be tuned. For instance, pure GaP emits green light, nitrogen-doped GaP produces yellow-green light, and zinc oxide-doped GaP emits red light[6][8]. The transparency of GaP to yellow and red light also makes it an efficient substrate for gallium arsenide phosphide (GaAsP)-based LEDs[6][8].
Recent research has also focused on the use of GaP in integrated photonics and for creating optical metasurfaces[13][14]. Its high refractive index and nonlinear optical properties are advantageous for developing advanced optical devices[11][13][14].
The synthesis of GaP nanowires and quantum dots represents a significant area of current research. GaP nanowires have been synthesized via vapor-phase reactions and sublimation methods[15][16]. These nanomaterials are being explored for their potential in novel electronic and optoelectronic devices.
Colloidal GaP quantum dots have been produced with tunable emissions, demonstrating their potential as color-conversion materials for LEDs[17]. The relatively mild toxicity of III-V quantum dots compared to their II-VI counterparts makes them attractive for various applications[17].
The unique properties of GaP nanomaterials have opened avenues for their use in biomedical research, although this is an emerging field. Studies have investigated the toxicological effects of GaP nanowires. For example, pulmonary exposure in mice has been shown to induce an inflammatory response[18][19]. Conversely, ingestion of GaP nanowires in a Drosophila model showed no adverse effects on tissue function, suggesting that the route of exposure is a critical factor in their biological impact[20]. These findings are crucial for the development of safe applications of GaP in areas such as bioimaging and drug delivery.
Synthesis and Fabrication Protocols
The synthesis of high-quality GaP is critical for its application in research and technology. Several methods have been developed to produce both bulk crystals and nanostructures.
The LEC method is a well-established technique for growing large, single crystals of GaP[8][9][12].
Workflow for LEC Growth of GaP:
Caption: Workflow for Liquid Encapsulated Czochralski (LEC) growth of Gallium Phosphide.
Step-by-Step Methodology:
-
Crucible Charging: A crucible, often made of quartz or boron nitride, is loaded with high-purity gallium and phosphorus[21].
-
Melting and Encapsulation: The crucible is heated to melt the Ga and P. A layer of molten boric oxide is used to encapsulate the melt, which prevents the volatile phosphorus from escaping at the high temperatures required for crystal growth[8][21].
-
Pressurization: The growth chamber is filled with an inert gas at high pressure (10-100 atmospheres) to further suppress phosphorus dissociation[8].
-
Crystal Pulling: A seed crystal is dipped into the melt and slowly withdrawn, allowing the single crystal to grow.
GaP nanowires can be synthesized through a vapor-phase reaction.
Workflow for Vapor-Phase Synthesis of GaP Nanowires:
Caption: Workflow for vapor-phase synthesis of Gallium Phosphide nanowires.
Step-by-Step Methodology:
-
Source Placement: Gallium and phosphorus sources are placed in a tube furnace[15].
-
Heating: The furnace is heated to a high temperature, typically around 1150 °C, to vaporize the source materials[15].
-
Vapor Transport: An inert carrier gas flows through the tube, transporting the gallium and phosphorus vapors to a substrate.
-
Nanowire Growth: The vapors react on the surface of the substrate, leading to the growth of GaP nanowires[15].
Safety and Handling
While bulk GaP is relatively stable, it is important to handle it with care, particularly in powdered or nanoparticle form. It is classified as a skin and eye irritant[7]. Inhalation of phosphides can lead to the release of toxic phosphine gas upon contact with moisture or acids[7]. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling GaP, especially in nanoscale forms.
Future Directions
The field of GaP research continues to evolve. Current efforts are focused on improving the efficiency of GaP-based LEDs, developing novel GaP-on-insulator platforms for integrated photonics, and exploring the full potential of GaP nanomaterials in biomedical applications[14]. As synthesis techniques become more refined and our understanding of the material's properties deepens, Gallium Phosphide is poised to remain a key material in advancing various scientific and technological frontiers.
References
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AZoM. (2013, March 27). Gallium Phosphide (GaP) Semiconductors. [Link]
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Gallium Phosphide as a material for visible and infrared optics. (n.d.). [Link]
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Molecular Foundry. (2020, December 15). Harnessing Gallium Phosphide for Optical Metasurfaces. [Link]
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PubChem. (n.d.). Gallium phosphide. [Link]
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Synthesis and single crystal growth of gallium phosphide by the liquid encapsulated vertical Bridgman technique. (n.d.). [Link]
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Oak Ridge National Laboratory. (2009, January 1). Vapor-Phase Synthesis of Gallium Phosphide Nanowires. [Link]
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UniversityWafer, Inc. (n.d.). Gallium Phosphide (GaP) Wafers | Research & Education. [Link]
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Berthing, T., et al. (2023, September 7). Pulmonary toxicity and translocation of gallium phosphide nanowires to secondary organs following pulmonary exposure in mice. National Institutes of Health. [Link]
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Taylor & Francis. (n.d.). Gallium phosphide – Knowledge and References. [Link]
-
Ingestion of gallium phosphide nanowires has no adverse effect on Drosophila tissue function. (2013, June). ResearchGate. [Link]
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Synthesis of gallium phosphide nanowires via sublimation method. (n.d.). ResearchGate. [Link]
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PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethyl]pyridine. [Link]
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Synthesis of gallium phosphide quantum dots with high photoluminescence quantum yield and their application as color converters for LEDs. (n.d.). Northeastern University. [Link]
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Pulmonary toxicity and translocation of gallium phosphide nanowires to secondary organs following pulmonary exposure in mice. (2023, September). ResearchGate. [Link]
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Wikipedia. (n.d.). Gallium phosphide. [Link]
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CAS Common Chemistry. (n.d.). 4-[2-(1-Piperidinyl)ethyl]pyridine. [Link]
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Oakwood Chemical. (n.d.). 4-(2-(Piperidin-1-yl)ethyl)pyridine. [Link]
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3B Scientific Corporation. (n.d.). Welcome to . [Link]
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Wilson, A. S., et al. (2018, August 10). Integrated gallium phosphide nonlinear photonics. arXiv. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 5). Understanding Gallium Phosphide (GaP) for Advanced Semiconductor Manufacturing. [Link]
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Topic: 4-[2-(1-piperidinyl)ethyl]pyridine: A Comprehensive Guide to Molecular Structure and Weight Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-[2-(1-piperidinyl)ethyl]pyridine is a disubstituted pyridine derivative featuring both a pyridine and a piperidine ring, linked by an ethyl chain. As a member of the N-heterocyclic compound family, it serves as a valuable building block in medicinal chemistry and materials science.[1][2] The precise determination of its molecular structure and weight is a critical prerequisite for its application in any field, ensuring identity, purity, and quality. This guide provides an in-depth technical overview of the integrated analytical methodologies required for the unequivocal characterization of this molecule, grounded in the principles of scientific integrity and Good Laboratory Practice (GLP).[3][4][5]
Foundational Molecular Properties
A complete understanding of a molecule begins with its fundamental properties. 4-[2-(1-piperidinyl)ethyl]pyridine is identified by a unique set of chemical descriptors that form the basis for all subsequent analytical work.
| Property | Value | Source |
| IUPAC Name | 4-(2-piperidin-1-ylethyl)pyridine | [6][7] |
| CAS Number | 13450-67-4 | [7][8] |
| Molecular Formula | C₁₂H₁₈N₂ | [6][7] |
| Molecular Weight | 190.29 g/mol | [6][8] |
| Synonyms | 4-(β-Piperidinoethyl)pyridine, 4-(2-(1-Piperidinyl)ethyl)pyridine | [7][8] |
Molecular Structure Visualization
The molecule's architecture consists of a six-membered aromatic pyridine ring connected at the 4-position to an ethyl linker, which is in turn bonded to the nitrogen atom of a saturated six-membered piperidine ring.
Caption: 2D structure of 4-[2-(1-piperidinyl)ethyl]pyridine.
Molecular Weight Determination: A Two-Pronged Approach
Confirming the molecular weight involves both theoretical calculation and experimental verification. This dual approach provides a self-validating system essential for regulatory compliance and scientific rigor.
Theoretical Molecular Weight Calculation
The standard molecular weight is calculated from the molecular formula (C₁₂H₁₈N₂) using the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC).[9][10]
| Element | Symbol | Count | Standard Atomic Weight ( g/mol )[10] | Total Mass ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 18 | 1.008 | 18.144 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 190.290 |
This calculated value serves as the benchmark against which experimental data are compared.
Experimental Verification: Mass Spectrometry (MS)
Mass spectrometry is the cornerstone technique for experimentally determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular mass.[11]
Causality of Method Selection: Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are chosen based on the analyte's properties. For 4-[2-(1-piperidinyl)ethyl]pyridine, which contains basic nitrogen atoms, ESI in positive ion mode is highly effective as the molecule is readily protonated to form the [M+H]⁺ ion.
Expected Result: In a high-resolution mass spectrum (HRMS), the protonated molecule [C₁₂H₁₉N₂]⁺ would be observed. The expected monoisotopic mass is 191.1548, which is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N).
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
LC Method: Introduce the sample via direct infusion or through a short C18 column to remove non-volatile salts.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Data Acquisition: Acquire the full scan mass spectrum. The most abundant peak should correspond to the [M+H]⁺ ion.
Caption: Workflow for molecular weight determination by LC-MS.
Orthogonal Verification: Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This technique offers an independent, orthogonal method to verify the molecular formula derived from mass spectrometry.
Principle of Self-Validation: If the experimentally determined percentages of C, H, and N match the theoretical percentages calculated from the proposed formula (C₁₂H₁₈N₂), it provides strong, corroborating evidence of the compound's identity and purity. Journals often require this data to be within ±0.4% of the calculated values.[12]
-
%C: (144.132 / 190.290) * 100 = 75.74%
-
%H: (18.144 / 190.290) * 100 = 9.53%
-
%N: (28.014 / 190.290) * 100 = 14.72%
-
Sample Weighing: Accurately weigh approximately 2 mg of the highly purified, dried compound into a tin capsule.
-
Combustion: Place the sample in an elemental analyzer. The sample is combusted at high temperatures (~950 °C) in the presence of oxygen.
-
Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction chamber and then separated via a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) quantifies the amount of each gas.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.
Molecular Structure Elucidation: Spectroscopic Synergy
While mass and elemental data confirm what atoms are present, spectroscopic techniques reveal how they are connected. A combination of NMR and IR spectroscopy is required for unequivocal structural assignment.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy:
-
Pyridine Ring Protons: Two distinct signals are expected in the aromatic region (~7.0-8.5 ppm). The protons adjacent to the nitrogen will be further downfield. Due to symmetry, two sets of equivalent protons will appear as doublets.
-
Ethyl Linker Protons (-CH₂-CH₂-): Two signals, each integrating to 2 protons, are expected as triplets in the ~2.5-3.0 ppm range due to coupling with each other.
-
Piperidine Ring Protons: Multiple overlapping signals are expected in the aliphatic region (~1.4-2.5 ppm). The protons on the carbons adjacent to the nitrogen (α-protons) will be the most downfield within this group.
¹³C NMR Spectroscopy: Based on the molecule's symmetry, 8 distinct carbon signals are predicted:
-
Pyridine Ring: 3 signals in the aromatic region (~120-150 ppm).
-
Ethyl Linker: 2 signals in the aliphatic region (~30-60 ppm).
-
Piperidine Ring: 3 signals in the aliphatic region (~25-55 ppm), with the α-carbons being the most downfield.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Expected Key Absorptions:
-
~3000-3100 cm⁻¹: Aromatic C-H stretching (pyridine ring).
-
~2800-3000 cm⁻¹: Aliphatic C-H stretching (ethyl and piperidine moieties).
-
~1590-1610 cm⁻¹ & ~1470-1500 cm⁻¹: C=C and C=N ring stretching vibrations characteristic of the pyridine ring.[13]
-
~1100-1200 cm⁻¹: C-N stretching vibrations.
Integrated Analytical Workflow
The definitive characterization of 4-[2-(1-piperidinyl)ethyl]pyridine relies on the logical integration of all analytical data. The workflow below illustrates how these techniques are synergistically applied.
Caption: Integrated workflow for structural elucidation.
Conclusion: Ensuring Scientific Integrity
The characterization of a compound like 4-[2-(1-piperidinyl)ethyl]pyridine is a multi-faceted process that demands a suite of complementary analytical techniques. The causality is clear: mass spectrometry and elemental analysis establish the molecular formula and weight, while NMR and IR spectroscopy elucidate the intricate arrangement of atoms. Adherence to Good Laboratory Practice (GLP) throughout this workflow is paramount, ensuring that the data generated is reliable, reproducible, and integral.[3][5][14] This rigorous, self-validating approach provides the authoritative grounding necessary for the compound's use in research, development, and commercial applications.
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Pyridine, 4-[2-(1-piperidinyl)ethyl]- - Substance Details - SRS | US EPA . Source: U.S. Environmental Protection Agency. [Link]
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Good Laboratory Practice: An Overview for the Analytical Chemist | LCGC International . Source: LCGC International. [Link]
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Good Laboratory Practice (GLP): An Overview for the Analytical Chemist . Source: Spectroscopy Online. [Link]
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4-[2-(1-Piperidinyl)ethyl]pyridine | C12H18N2 | CID 83476 - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]
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Pyridine, 4-[2-(1-piperidinyl)ethyl]- | SIELC Technologies . Source: SIELC Technologies. [Link]
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INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs) . Source: University of Northern British Columbia. [Link]
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Good Laboratory Practice (GLP): An Overview for the Analytical Chemist - ResearchGate . Source: ResearchGate. [Link]
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Good lab practice | Feature | RSC Education . Source: Royal Society of Chemistry. [Link]
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heterocyclic nitrogenous compounds: Topics by Science.gov . Source: Science.gov. [Link]
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Guidelines for the use of atomic weights | IUPAC . Source: IUPAC. [Link]
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2-(2-(1-Piperidinyl)ethyl)pyridine - PubChem . Source: National Center for Biotechnology Information, PubChem. [Link]
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An International Study Evaluating Elemental Analysis | ACS Central Science . Source: ACS Publications. [Link]
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Interpretation and use of standard atomic weights (IUPAC Technical Report) - Ingenta Connect . Source: Ingenta Connect. [Link]
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Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Publications . Source: ACS Publications. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update . Source: ResearchGate. [Link]
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FTIR spectrum for Pyridine | Download Table - ResearchGate . Source: ResearchGate. [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . Source: YouTube. [Link]
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New international guidelines on organic pure material standards - BIPM . Source: BIPM. [Link]
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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyridine Derivatives for Drug Development
Abstract
The pyridine ring is a cornerstone of modern medicinal chemistry, distinguished by its prevalence in a substantial number of FDA-approved drugs and its versatile role in engaging with a wide array of biological targets.[1][2][3][4][5] This guide provides an in-depth technical exploration of the strategies and methodologies underpinning the discovery and synthesis of novel pyridine derivatives. From target-centric design and phenotypic screening to the intricacies of synthetic execution and preclinical optimization, we dissect the critical decisions and scientific rationale that propel a pyridine-based concept from initial hit to viable drug candidate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into harnessing the full potential of this privileged scaffold.
The Enduring Importance of the Pyridine Scaffold
The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a recurring motif in over 7,000 drug molecules of medicinal importance.[1] Its significance stems from a unique combination of physicochemical properties. The nitrogen atom imparts weak basicity and enhances aqueous solubility, crucial attributes for pharmacokinetic performance.[6] Furthermore, it acts as a hydrogen bond acceptor and can participate in π-stacking and metal coordination, enabling precise and potent interactions with biological targets.[3][7] This versatility is evidenced by its presence in drugs spanning a vast therapeutic landscape, including anticancer agents like Imatinib, antivirals such as Atazanavir, and various kinase inhibitors.[1][8]
Strategic Frameworks for Discovering Novel Pyridine Hits
The journey to a novel pyridine-based therapeutic begins with the identification of a promising "hit" compound. Modern drug discovery employs a multi-pronged approach, blending computational power with empirical screening.
Target-Centric and Structure-Based Design
When a biological target is well-characterized, a target-centric approach offers a rational path to inhibitor design. As purine bioisosteres, pyridine-based scaffolds are particularly effective at occupying the ATP-binding pockets of kinases, a major class of drug targets.[8]
-
Computational Modeling: In silico techniques like molecular docking and virtual screening are indispensable for prioritizing compounds for synthesis.[9][10] These methods computationally "dock" virtual libraries of pyridine derivatives into the known three-dimensional structure of a target protein, predicting binding affinities and interaction modes to identify promising candidates.[10][11]
-
Fragment-Based Drug Discovery (FBDD): This technique involves screening small, low-complexity pyridine-containing fragments to identify those that bind weakly but efficiently to the target. These initial fragment hits then serve as starting points for elaboration into more potent, drug-like molecules.
Phenotypic Screening
In contrast to target-based methods, phenotypic screening identifies compounds that produce a desired biological effect in cells or organisms without a priori knowledge of the specific molecular target.[6] This approach is particularly powerful for discovering first-in-class medicines and understanding complex disease biology. Libraries of diverse pyridine derivatives are tested in disease-relevant assays, and hits are subsequently subjected to target deconvolution studies to elucidate their mechanism of action.
The overall discovery workflow integrates these approaches to maximize the probability of identifying high-quality starting points for medicinal chemistry campaigns.
Core Synthetic Methodologies: Building and Functionalizing the Pyridine Scaffold
The ability to rapidly synthesize analogs is the engine of any medicinal chemistry program. A robust synthetic strategy is paramount. The choice of methodology depends on the desired substitution pattern, scalability, and the need for late-stage diversification.
Classical Ring Synthesis
Traditional methods, often involving multi-component reactions, remain valuable for constructing the pyridine core from acyclic precursors.
-
Hantzsch Dihydropyridine Synthesis: A classic condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia. The resulting dihydropyridine can be subsequently oxidized to the aromatic pyridine. This method is highly reliable for producing symmetrically substituted pyridines.
-
Guareschi-Thorpe Condensation: This reaction between a cyanoacetamide and a 1,3-diketone provides a route to 2,6-dihydroxypyridines, which are versatile intermediates for further functionalization.
Modern Functionalization of Pre-formed Pyridines
More commonly in drug discovery, chemists modify a pre-existing pyridine ring. This allows for more flexible and convergent synthetic designs.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are workhorse transformations. They enable the installation of carbon-carbon and carbon-heteroatom bonds at specific positions, typically requiring a halogenated pyridine as a starting material. The choice of catalyst, ligand, and base is critical for achieving high yields and avoiding side reactions.
-
Direct C-H Functionalization: This cutting-edge approach is highly atom-economical as it avoids the need for pre-functionalized starting materials (like halides).[4][12][13] Transition-metal catalysis, photoredox catalysis, and Minisci-type radical reactions are employed to directly attach new functional groups to the pyridine's C-H bonds.[12][14] A significant challenge and area of active research is controlling the regioselectivity of these reactions, as the electronic nature of the pyridine ring inherently favors functionalization at the C2 and C4 positions.[12][14]
From Hit to Lead: The Optimization Gauntlet
Identifying a hit is only the beginning. The subsequent optimization phase aims to transform a compound with initial activity into a preclinical candidate with a drug-like profile. This iterative process involves synthesizing and testing hundreds of analogs to refine potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies
SAR is the methodical investigation of how specific structural changes to a molecule affect its biological activity.[3][15] By systematically modifying substituents around the pyridine core, chemists build a detailed understanding of the chemical features required for optimal target engagement. For instance, studies have shown that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while bulky groups or halogens may be detrimental.[2][3][16]
Table 1: Hypothetical SAR Data for a Pyridine-Based Kinase Inhibitor Series
| Compound ID | R1-substituent (C2) | R2-substituent (C4) | Kinase IC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) |
| Lead-001 | -H | -Phenyl | 150 | 5.2 |
| Lead-002 | -Methyl | -Phenyl | 125 | 4.8 |
| Lead-003 | -H | 4-Fluoro-Phenyl | 75 | 2.1 |
| Lead-004 | -H | 4-Methoxy-Phenyl | 25 | 0.8 |
| Lead-005 | -Amino | 4-Methoxy-Phenyl | 10 | 0.3 |
Causality Insight: The data in Table 1 suggests that adding a 4-methoxy group to the C4-phenyl ring (Lead-004) significantly improves potency, likely by forming a key hydrogen bond in the kinase active site. Further adding an amino group at C2 (Lead-005) provides another beneficial interaction, leading to a highly potent compound.
ADMET Profiling
A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical, parallel workstream to SAR.[17] In vitro and in silico models are used early and often to flag potential liabilities.[18][19]
This protocol provides a standardized method to assess a compound's susceptibility to metabolism by liver enzymes, a key determinant of its half-life in vivo.
-
Preparation: Prepare human liver microsomes (HLMs) in a phosphate buffer (pH 7.4). Prepare test compounds (e.g., Lead-005) and a positive control (a compound with known high clearance, like Verapamil) at a stock concentration of 10 mM in DMSO.
-
Incubation: In a 96-well plate, combine the test compound (final concentration 1 µM) with the HLM suspension.
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (a required cofactor for CYP450 enzymes).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of remaining parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
A compound with a short half-life in this assay may require structural modification to block sites of metabolism, for example, by replacing a metabolically labile hydrogen atom with a fluorine atom.
Future Directions
The exploration of pyridine derivatives is far from complete. Emerging technologies continue to open new avenues for discovery and synthesis.
-
AI and Machine Learning: AI algorithms are being developed to predict synthetic routes, design novel scaffolds with desired properties, and analyze complex biological data from phenotypic screens.
-
New Modalities: Pyridine scaffolds are being incorporated into novel therapeutic modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, to tackle previously "undruggable" targets.
-
Advanced Synthesis: The development of more selective and efficient C-H functionalization methods will continue to revolutionize how pyridine analogs are made, enabling faster access to novel chemical space.[14]
Conclusion
The pyridine scaffold is a privileged structure in drug discovery due to its proven track record and versatile chemical nature. A successful drug discovery campaign hinges on the strategic integration of computational design, empirical screening, robust and flexible synthetic chemistry, and rigorous ADMET evaluation. By understanding the causal relationships between chemical structure, synthetic feasibility, and pharmacological properties, research organizations can more effectively navigate the complex path from a novel idea to a life-changing medicine.
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The Enduring Dominion of the Pyridine Scaffold: A Therapeutic Arsenal in Medicinal Chemistry
An In-depth Technical Guide
Introduction: The Pyridine Ring as a Privileged Scaffold
In the landscape of medicinal chemistry, few structural motifs have demonstrated the profound and sustained impact of the pyridine ring.[1][2] This nitrogen-bearing heterocycle, an isostere of benzene, is a cornerstone in the design of therapeutic agents, consistently featuring in a significant portion of drugs approved by the U.S. Food and Drug Administration (FDA).[2][3] Its prevalence is not coincidental; the pyridine scaffold possesses a unique constellation of physicochemical properties that make it an exceptionally versatile tool for drug developers.
The nitrogen atom imparts a dipole moment and weak basicity, enabling it to serve as a hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets.[4][5] This feature also tends to improve aqueous solubility compared to its carbocyclic counterpart, benzene—a crucial attribute for favorable pharmacokinetics.[4][5] Furthermore, the pyridine nucleus is relatively resistant to metabolic degradation, and its strategic placement within a molecule can shield more labile functionalities, thereby enhancing metabolic stability.[6] It is a core component of essential natural products, including nicotinic acid, pyridoxine (Vitamin B6), and numerous alkaloids, underscoring its fundamental role in biological systems.[2][3][6]
This guide provides an in-depth exploration of the therapeutic potential of pyridine scaffolds, grounded in recent drug approvals and mechanistic insights. We will dissect its role across major disease areas, elucidate key medicinal chemistry strategies, and present a forward-looking perspective on its future in drug discovery.
The Therapeutic Landscape of Pyridine-Based Drugs
The versatility of the pyridine scaffold is evident in the sheer breadth of its therapeutic applications. An analysis of FDA-approved drugs between 2014 and 2023 revealed that 54 new molecular entities contained a pyridine ring, making it one of the most frequently occurring azaheterocycles in modern pharmaceuticals.[6][7]
| Therapeutic Area | Number of FDA-Approved Drugs (2014-2023) | Percentage of Pyridine-Based Approvals | Key Examples |
| Anticancer | 18 | 33% | Abemaciclib, Lorlatinib, Ivosidenib |
| Central Nervous System (CNS) | 11 | 20% | Lasmiditan, Safinamide, Lemborexant |
| Rare Diseases | 6 | 11% | Sonidegib, Enasidenib |
| Hematopoietic System | 5 | 9% | Fostamatinib |
| Infectious Diseases | (not specified) | (not specified) | Delavirdine, Isoniazid |
| Cardiovascular Diseases | (not specified) | (not specified) | Amlodipine, Nicorandil |
| Anti-inflammatory/Analgesic | (not specified) | (not specified) | Piroxicam, Etoricoxib |
| Gastrointestinal | (not specified) | (not specified) | Omeprazole, Esomeprazole |
| Table 1: Distribution of pyridine-containing drugs approved by the US FDA (2014–2023) across major therapeutic categories.[6][7] |
Oncology: Targeting the Engines of Cancer
The largest share of recently approved pyridine-based drugs is in oncology, where they function primarily as inhibitors of key enzymes driving cancer cell proliferation and survival.[6][7]
Causality of Action: Kinase Inhibition Kinases are a major class of targets in oncology due to their role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[6] Many kinase inhibitors are designed to compete with adenosine triphosphate (ATP) for its binding site in the enzyme's catalytic domain. The pyridine scaffold is exceptionally well-suited for this role. The ring's nitrogen atom can form a crucial hydrogen bond with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of binding for many successful kinase inhibitors, including the paradigmatic drug Imatinib (Gleevec), used to treat chronic myelogenous leukemia.[2][6]
Recent approvals like Lorlatinib (for non-small cell lung cancer) and Abemaciclib (for breast cancer) continue this legacy, utilizing pyridine motifs to achieve high potency and selectivity.[8][9]
Caption: A diagram illustrating competitive inhibition of a kinase enzyme by a pyridine-based drug.
Beyond kinases, pyridine derivatives have been developed to inhibit other critical cancer targets. Ivosidenib and Enasidenib are inhibitors of mutant isocitrate dehydrogenase (IDH1 and IDH2), enzymes involved in cancer cell metabolism.[6] Sonidegib targets the Hedgehog signaling pathway by inhibiting the Smoothened (Smo) receptor.[6] These examples highlight the scaffold's adaptability in targeting diverse protein architectures.
Central Nervous System (CNS) Disorders
The pyridine ring is a common feature in drugs designed to cross the blood-brain barrier and modulate neuronal activity.[6] Its polarity and hydrogen bonding capacity are fine-tuned through chemical modification to achieve the requisite balance of lipophilicity for brain penetration and affinity for CNS targets.
Multi-Target Strategy for Alzheimer's Disease (AD) AD is a complex neurodegenerative disorder with a multifaceted pathology, including cholinergic deficits, amyloid-β (Aβ) plaque formation, and tau hyperphosphorylation.[10][11] Pyridine scaffolds have been instrumental in developing compounds that can address multiple pathogenic pathways simultaneously. For instance, researchers have designed pyridine derivatives that inhibit acetylcholinesterase (AChE) to alleviate symptomatic memory loss while also inhibiting the β-secretase (BACE-1) enzyme to reduce the production of Aβ peptides or chelating metal ions that promote Aβ aggregation.[10]
Caption: Pyridine derivatives can be designed to address multiple pathological targets in Alzheimer's disease.
Infectious Diseases
Pyridine-containing compounds form a critical part of our arsenal against bacterial, viral, and fungal pathogens.[4][12][13]
-
Antitubercular: The quintessential example is Isoniazid , a cornerstone of tuberculosis therapy for decades.[1][14] It is a prodrug that is activated by the mycobacterial enzyme KatG to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall.
-
Antiviral: Delavirdine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1] More recently, pyridine derivatives have been investigated for their potential to inhibit key viral enzymes like the 3CL protease of SARS-CoV-2.[12]
-
Antibacterial: The pyridine scaffold is used to develop novel agents to combat multidrug-resistant (MDR) pathogens.[14][15] The nitrogen atom can be quaternized to create pyridinium salts, which often exhibit broad-spectrum antimicrobial activity.[12]
Cardiovascular and Other Diseases
The dihydropyridine scaffold, a reduced form of pyridine, is the basis for a major class of calcium channel blockers used to treat hypertension, including Amlodipine and Nifedipine .[1][16] These drugs act by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure.
Other prominent examples include:
-
Omeprazole: A proton pump inhibitor that reduces stomach acid.[1][14]
-
Piroxicam: A non-steroidal anti-inflammatory drug (NSAID).[1]
-
Pyridostigmine: An acetylcholinesterase inhibitor used to treat myasthenia gravis.[1][14]
Medicinal Chemistry & Synthesis: The Scientist's Toolkit
The therapeutic success of the pyridine ring is underpinned by robust synthetic methodologies and a deep understanding of its structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Insights
A key strategy in medicinal chemistry is bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties to improve biological activity. The pyridine ring is often used as a bioisostere for a phenyl ring.
Causality of Improved Potency: Replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor (the nitrogen atom) and alter the electronic distribution of the ring system. This can lead to new, favorable interactions with the target protein that were not possible with the phenyl analogue. For example, Vanotti et al. reported that replacing a phenyl ring with a pyridine ring in a series of Cdc7 kinase inhibitors resulted in a more than 500-fold improvement in biological potency.[6] This dramatic increase was attributed to the pyridine nitrogen forming a key hydrogen bond within the enzyme's active site.
Key Experimental Protocol: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic and reliable multicomponent reaction for producing dihydropyridine scaffolds, which are precursors to many calcium channel blockers and other pyridine derivatives.
Methodology:
-
Reactant Preparation: In a round-bottom flask, combine an aldehyde (e.g., benzaldehyde, 1.0 eq), two equivalents of a β-ketoester (e.g., ethyl acetoacetate, 2.0 eq), and a source of ammonia (e.g., ammonium acetate, 1.1 eq).
-
Solvent and Reaction: Add a suitable solvent, typically a protic solvent like ethanol or acetic acid. Heat the mixture to reflux (approximately 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified.
-
Purification: The crude dihydropyridine product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
-
(Optional) Oxidation: To synthesize the corresponding aromatic pyridine, the dihydropyridine product can be oxidized using a mild oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN).
Caption: A generalized workflow for the Hantzsch synthesis of dihydropyridines and their subsequent oxidation.
Future Perspectives and Conclusion
The role of the pyridine scaffold in medicinal chemistry is far from static. Its structural and electronic properties are being leveraged in next-generation therapeutic modalities. For instance, pyridine derivatives are being incorporated into proteolysis-targeting chimeras (PROTACs) and covalent inhibitors to enhance target engagement and achieve novel pharmacological effects.
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A Senior Application Scientist's Guide to the Piperidine Moiety in Biological Receptor Binding
Abstract
The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] This in-depth technical guide provides an essential resource for researchers, scientists, and drug development professionals, exploring the multifaceted role of the piperidine moiety in biological receptor binding. We will dissect its fundamental physicochemical properties, analyze its diverse binding interactions, and provide actionable experimental protocols to elucidate its function. This guide moves beyond a simple recitation of facts to explain the causal relationships that make piperidine an enduring and powerful tool in the quest for novel therapeutics.
The Piperidine Advantage: A Physicochemical and Structural Overview
The utility of the piperidine scaffold is rooted in a unique combination of structural and electronic characteristics that positively influence both the pharmacodynamic and pharmacokinetic profiles of a drug candidate.[2][3]
The Basic Nitrogen: A Cationic Anchor
The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.2.[1][2] This means that at physiological pH (≈7.4), the piperidine nitrogen is predominantly protonated, carrying a positive charge. This cationic state is fundamental to its role in receptor binding, enabling strong ionic interactions and hydrogen bonds with acidic residues like aspartate (Asp) and glutamate (Glu) in the binding pockets of target proteins.[2][4] This interaction often serves as the primary anchoring point for the ligand, significantly contributing to binding affinity.
Conformational Flexibility: Adapting to the Target
The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt several low-energy conformations, with the "chair" conformation being the most stable and prevalent.[2][5] This is in contrast to more rigid aromatic systems. This conformational flexibility allows the substituents attached to the ring to orient themselves optimally within a binding pocket, maximizing favorable interactions with the receptor.[3] However, this flexibility can be a double-edged sword; while it allows for binding to diverse targets, it can also lead to off-target effects. Medicinal chemists often seek to rigidify the piperidine scaffold, for instance, by introducing gem-dimethyl groups or incorporating it into a spirocyclic system, to enhance selectivity and metabolic stability.[3]
Tunable Lipophilicity
The piperidine ring itself provides a balance of lipophilic and hydrophilic character. The hydrocarbon backbone contributes to lipophilicity, which can be crucial for crossing cellular membranes and the blood-brain barrier, while the basic nitrogen enhances aqueous solubility, particularly in its protonated state.[1][3] This balance can be finely tuned through substitution on the ring, allowing chemists to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[3]
Table 1: Core Physicochemical Properties of Piperidine
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₅H₁₁N | A simple, low molecular weight scaffold. |
| Molar Mass | 85.15 g/mol | Contributes minimally to the overall molecular weight of a drug.[6] |
| pKa (conjugate acid) | ~11.2 | Ensures protonation and positive charge at physiological pH, key for ionic interactions.[1][2] |
| logP (Octanol/Water) | 0.84 | Indicates a moderate lipophilicity, which can be modulated by substituents.[1] |
| Solubility | Miscible in water | The basic nitrogen enhances aqueous solubility.[7] |
| Preferred Conformation | Chair | Provides a 3D scaffold with distinct axial and equatorial positions for substitution.[5][6] |
The Art of Interaction: Piperidine in the Receptor Binding Pocket
The piperidine moiety engages with biological receptors through a variety of non-covalent interactions. The specific combination and geometry of these interactions determine the ligand's affinity and selectivity.
Ionic and Hydrogen Bonds: The Primary Engagement
As mentioned, the protonated piperidine nitrogen is a potent hydrogen bond donor and can form strong salt bridges with negatively charged amino acid residues. For instance, in many G-Protein Coupled Receptors (GPCRs), a highly conserved aspartic acid residue in transmembrane helix 3 (TM3) serves as a critical interaction point for aminergic ligands, including those containing a piperidine ring.[8] Molecular dynamics simulations have shown that the piperidine nitrogen can form bidentate salt bridges with both glutamate and aspartate residues within the sigma-1 (σ1) receptor binding site.[9]
Cation-π Interactions: A Subtle but Powerful Force
The positive charge of the piperidinium ion can also engage in cation-π interactions with the electron-rich faces of aromatic amino acid residues such as tyrosine (Tyr), tryptophan (Trp), and phenylalanine (Phe). These interactions, though weaker than direct ionic bonds, are crucial for orienting the ligand within the binding pocket and contribute significantly to the overall binding energy. For example, studies on α7 nicotinic acetylcholine receptors have shown that piperidine derivatives can form cation-π interactions with an "aromatic cage" of tyrosine and tryptophan residues.[10]
Van der Waals and Hydrophobic Interactions: Shaping the Fit
The aliphatic carbon backbone of the piperidine ring provides a scaffold for hydrophobic interactions with nonpolar residues in the receptor's binding pocket, such as leucine, isoleucine, and valine.[11] These interactions are critical for displacing water molecules from the binding site, an entropically favorable process that strengthens the overall binding affinity. The specific shape and substitution pattern of the piperidine ring dictate the complementarity of these hydrophobic interactions.
Diagram 1: Common Piperidine-Receptor Binding Interactions
Caption: A streamlined workflow for determining ligand binding affinity (Ki).
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC provides a more comprehensive thermodynamic profile of the binding interaction. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG). This level of detail can reveal whether the interaction is enthalpy-driven (e.g., strong hydrogen bonds) or entropy-driven (e.g., hydrophobic effect), providing deep mechanistic insight.
Structural Biology and Computational Modeling
X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution, static snapshots of how a piperidine-containing ligand sits within its binding pocket. These structures are invaluable for confirming binding poses predicted by computational docking simulations and for guiding further structure-based drug design. [3]Molecular dynamics (MD) simulations complement this by providing a dynamic view of the ligand-receptor complex, revealing how the flexibility of the piperidine ring and the receptor contribute to the binding process over time. [10]
Conclusion and Future Outlook
The piperidine moiety is far more than a simple cyclic amine; it is a chemically versatile and powerful scaffold that offers a unique combination of basicity, conformational flexibility, and tunable physicochemical properties. [3][12]Its ability to form strong, directed interactions with biological receptors via its protonated nitrogen, while simultaneously engaging in hydrophobic interactions, has cemented its status as a privileged structure in drug discovery. [1] As our understanding of receptor biology becomes more nuanced, particularly in areas like allosteric modulation and biased agonism of GPCRs, the piperidine ring will continue to be a critical tool. [13]The strategic modification of the piperidine scaffold, guided by advanced biophysical and computational techniques, will enable the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The enduring legacy and future potential of the piperidine ring underscore the power of fundamental chemical principles in the design of life-changing medicines.
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Methodological & Application
detailed synthesis procedure for 4-[2-(1-piperidinyl)ethyl]pyridine
An Application Note for the Synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine, a valuable building block in pharmaceutical research. The synthesis is achieved through a robust nucleophilic substitution reaction between 4-(2-chloroethyl)pyridine hydrochloride and piperidine. This guide elucidates the underlying chemical principles, provides a detailed step-by-step experimental procedure, outlines safety precautions, and describes methods for product purification and characterization. The protocol is designed to be self-validating, ensuring reproducibility and high-purity yields for researchers in medicinal chemistry and drug development.
Introduction and Scientific Background
The piperidine moiety is a ubiquitous scaffold in a vast number of natural products and pharmaceutically active compounds, valued for its favorable physicochemical properties and ability to engage in key biological interactions.[1][2] The title compound, 4-[2-(1-piperidinyl)ethyl]pyridine (CAS No. 13450-67-4), combines the piperidine ring with a pyridine heterocycle through an ethyl linker.[3][4] This structure serves as a versatile intermediate for creating more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and other biological systems.
The synthesis strategy detailed herein is based on the classical N-alkylation of a secondary amine.[5] Specifically, it involves a bimolecular nucleophilic substitution (SN2) reaction. Piperidine, acting as the nucleophile, displaces the chloride leaving group from 4-(2-chloroethyl)pyridine. The reaction's success hinges on careful control of stoichiometry and reaction conditions to favor the desired mono-alkylation product and ensure efficient conversion.
Reaction Scheme and Mechanism
The core of this synthesis is the SN2 reaction between 4-(2-chloroethyl)pyridine hydrochloride and piperidine.
Scheme 1: Synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine
Where (Py) represents the 4-pyridyl group and (Pip)-H represents piperidine.
Mechanistic Rationale: The reaction requires a base, such as potassium carbonate (K₂CO₃), for two critical reasons. First, the starting material, 4-(2-chloroethyl)pyridine, is supplied as a hydrochloride salt. The base is required to neutralize this acid salt to generate the free, reactive form of the alkyl halide. Second, as the SN2 reaction proceeds, one equivalent of hydrochloric acid (HCl) is liberated for every equivalent of product formed. This liberated acid would otherwise protonate the piperidine nucleophile, rendering it unreactive. The base scavenges this acid, allowing the reaction to proceed to completion.[6] A polar aprotic solvent like acetonitrile is chosen to effectively dissolve the reagents and facilitate the SN2 mechanism.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Equivalents |
| 4-(2-Chloroethyl)pyridine HCl | C₇H₈ClN · HCl | 178.06 | - | 1.00 g | 5.62 | 1.0 |
| Piperidine | C₅H₁₁N | 85.15 | 0.862 g/mL | 1.48 mL | 14.05 | 2.5 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 1.94 g | 14.05 | 2.5 |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | - | 25 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | - | - |
| Hexanes | - | - | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed | - | - |
Safety Precautions
-
4-(2-Chloroethyl)pyridine hydrochloride: Irritant. Avoid inhalation and contact with skin and eyes.
-
Piperidine: Flammable liquid, toxic, and corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acetonitrile: Flammable liquid and toxic. Handle with care in a fume hood.
-
All procedures should be performed in a well-ventilated chemical fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-chloroethyl)pyridine hydrochloride (1.00 g, 5.62 mmol), potassium carbonate (1.94 g, 14.05 mmol), and acetonitrile (25 mL).
-
Addition of Nucleophile: While stirring the suspension at room temperature, add piperidine (1.48 mL, 14.05 mmol) dropwise using a syringe.
-
Reaction: Affix a reflux condenser to the flask and heat the reaction mixture to 70 °C using an oil bath. Maintain stirring at this temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (30 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts in a separatory funnel.
-
-
Workup - Washing and Drying:
-
Wash the combined organic layer with brine (2 x 20 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
-
Purification:
-
Purify the crude oil using flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4-[2-(1-piperidinyl)ethyl]pyridine as a pale yellow oil. A typical yield is in the range of 75-85%.
-
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine.
Product Characterization
The identity and purity of the synthesized 4-[2-(1-piperidinyl)ethyl]pyridine (C₁₂H₁₈N₂, MW: 190.29 g/mol ) should be confirmed by standard analytical techniques.[3][4]
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Protons: Expect two doublets in the aromatic region, δ ~8.5 ppm (protons ortho to N) and δ ~7.1 ppm (protons meta to N).
-
Ethyl Bridge Protons: Expect two triplets corresponding to the two CH₂ groups of the ethyl linker, likely in the δ 2.6-2.9 ppm range.
-
Piperidine Protons: Expect multiplets for the piperidine ring protons. The protons adjacent to the nitrogen (α-protons) will be further downfield (δ ~2.4-2.6 ppm) compared to the β- and γ-protons (δ ~1.4-1.7 ppm).[7]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Pyridine Carbons: Expect signals in the aromatic region, typically δ ~150 ppm (C ortho to N), δ ~124 ppm (C meta to N), and a quaternary carbon signal.
-
Piperidine Carbons: Expect signals for the three distinct carbons of the piperidine ring, typically in the δ 24-55 ppm range.
-
Ethyl Bridge Carbons: Expect two signals for the ethyl linker carbons.
-
-
Infrared (IR) Spectroscopy (Neat):
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Characteristic pyridine ring vibrations in the 1600-1400 cm⁻¹ region.[8]
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 190, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect characteristic fragmentation patterns, such as the loss of fragments from the piperidine ring or cleavage of the ethyl bridge.
-
Conclusion
This application note details a reliable and efficient method for the synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine. By following the outlined procedure for reaction, workup, and purification, researchers can obtain the target compound in high yield and purity. The causality-driven explanations for experimental choices and the inclusion of detailed characterization guidance are intended to empower scientists in drug discovery and chemical synthesis to confidently reproduce and adapt this protocol for their specific research needs.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4-vinyl pyridine propanesulfonic acid ylide.
-
Wikipedia. (n.d.). 4-Vinylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). Production process for 4-vinylpyridine.
-
ResearchGate. (2023). Mild Installation of Piperidines on 4-Alkylpyridines. Retrieved from [Link]
-
ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethyl]pyridine. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pyridine, 4-[2-(1-piperidinyl)ethyl]-. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
SciLifeLab Publications. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethylpyridine. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 4-ethyl-. Retrieved from [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
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reverse phase HPLC method for 4-[2-(1-piperidinyl)ethyl]pyridine analysis and purification
An Application Note and Protocol for the Reverse Phase HPLC Analysis and Purification of 4-[2-(1-piperidinyl)ethyl]pyridine
Abstract
This application note provides a comprehensive guide to the development and implementation of a robust reverse phase high-performance liquid chromatography (RP-HPLC) method for the analysis and subsequent purification of 4-[2-(1-piperidinyl)ethyl]pyridine. The methodology is tailored for researchers, scientists, and professionals in drug development who require high-purity samples of this basic heterocyclic compound for further studies. The guide details both the analytical-scale method for purity assessment and the seamless scale-up to a preparative-scale protocol for isolating multi-milligram quantities. The scientific rationale behind the selection of chromatographic parameters is discussed in depth, ensuring a transferable and reliable method.
Introduction
4-[2-(1-piperidinyl)ethyl]pyridine is a pyridine derivative containing both a pyridine ring and a piperidine moiety.[1][2] As with many nitrogen-containing heterocyclic compounds, it serves as a valuable building block in the synthesis of pharmaceutically active molecules. The presence of two basic nitrogen centers (the pyridine nitrogen with a pKa of approximately 5.2 and the piperidine nitrogen) presents a distinct challenge for chromatographic separation.[3] Basic compounds are prone to strong, undesirable interactions with residual acidic silanol groups on standard silica-based stationary phases, often resulting in poor peak shapes, such as excessive tailing, which compromises resolution and the accuracy of quantification.[4]
The objective of this guide is to establish a reliable and scalable RP-HPLC method that overcomes these challenges. We will first develop an analytical method to serve as the benchmark for purity assessment. This method will then be systematically scaled up for preparative chromatography, enabling the isolation of the target compound with high purity. The principles of method development for basic compounds and the strategies for scaling from analytical to preparative HPLC are central themes of this protocol.[5]
Part I: Analytical Method Development
Principle & Strategy: Taming Basic Analytes
The primary challenge in the chromatography of 4-[2-(1-piperidinyl)ethyl]pyridine is its basicity. To achieve sharp, symmetrical peaks, we must mitigate the secondary ionic interactions between the protonated analyte and any deprotonated (anionic) silanol groups on the C18 stationary phase.
Our strategy is rooted in two core principles:
-
Analyte Protonation: By maintaining a low mobile phase pH, we ensure that both nitrogen atoms on the molecule are consistently protonated. This provides a single, stable ionic form of the analyte in solution, preventing peak splitting or broadening.
-
Silanol Masking: The addition of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase acts as a competitive agent. The protons in the mobile phase will associate with the surface silanols, effectively "masking" their negative charge and minimizing their availability to interact with the positively charged analyte.[4]
A standard C18 column is selected as the stationary phase to provide the necessary hydrophobic retention for the molecule. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and common use in reverse-phase HPLC.[6] UV detection is employed, leveraging the chromophoric nature of the pyridine ring, with a detection wavelength set near its absorbance maximum for optimal sensitivity.[7][8]
Experimental Protocol (Analytical)
1. Instrumentation and Consumables
-
HPLC System: An Agilent 1200 Series or similar, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Data Acquisition: Chromatography Data System (e.g., ChemStation, Empower).
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Vials: 2 mL HPLC vials with caps.
-
Syringe Filters: 0.45 µm PTFE or nylon.
2. Chemicals and Reagents
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
4-[2-(1-piperidinyl)ethyl]pyridine: Reference standard and crude sample.
3. Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 4-[2-(1-piperidinyl)ethyl]pyridine reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of ACN and water.
-
Working Standard (0.1 mg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Crude Sample Solution (1.0 mg/mL): Prepare a solution of the crude synthesis mixture at a concentration of approximately 1.0 mg/mL in a 50:50 (v/v) mixture of ACN and water.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.
4. Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient Program | 10% B to 90% B over 15 minutes; Hold at 90% B for 2 min; Re-equilibrate at 10% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Expected Results & Discussion (Analytical)
Under these conditions, a successful separation will yield a sharp, symmetrical peak for 4-[2-(1-piperidinyl)ethyl]pyridine, well-resolved from solvent front impurities and potential synthesis byproducts. The use of a gradient allows for the elution of more hydrophobic impurities that might be present in the crude mixture. The peak tailing factor should ideally be less than 1.5, indicating effective suppression of silanol interactions. This validated analytical method now serves as the foundation for both purity checks and the development of the preparative purification protocol.
Part II: Preparative Method Scale-Up and Purification
Principle & Strategy: From Analysis to Isolation
The goal of preparative HPLC is to maximize throughput while maintaining adequate resolution to isolate the target compound from its impurities.[9][10] This is achieved by scaling up the analytical method. The key considerations for scale-up are:
-
Increased Column Dimensions: A wider diameter column is used to accommodate a larger sample load.
-
Adjusted Flow Rate: The flow rate is increased proportionally to the change in the column's cross-sectional area to maintain linear velocity.
-
Sample Overloading: The column is intentionally overloaded with the sample to maximize the amount purified per run. This can be either concentration overloading (injecting a more concentrated sample) or volume overloading (injecting a larger volume).[5]
-
Focused Gradient: The analytical gradient is often modified to a shallower, focused gradient around the elution point of the target compound to maximize resolution from closely eluting impurities.
Workflow for Analysis and Purification
Experimental Protocol (Preparative)
1. Instrumentation
-
Preparative HPLC System: Equipped with high-flow rate pumps (e.g., up to 100 mL/min), a larger sample loop, and an automated fraction collector.
-
Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size (or similar dimensions).
2. Scale-Up Calculations The flow rate is scaled based on the square of the ratio of the column diameters:
-
Flow Rate (prep) = Flow Rate (analytical) × (diameter (prep) / diameter (analytical))²
-
Flow Rate (prep) = 1.0 mL/min × (21.2 mm / 4.6 mm)² ≈ 21.2 mL/min
3. Chromatographic Conditions (Preparative)
| Parameter | Setting |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient Program | Adjusted based on analytical run (e.g., a shallower gradient around the target peak) |
| Flow Rate | 21.2 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (of a ~20 mg/mL solution, depending on loading study) |
| Detection | UV at 254 nm |
| Fraction Collector | Triggered by UV signal threshold |
4. Sample Loading and Fraction Collection
-
Prepare Loading Solution: Dissolve the crude material in a minimal amount of mobile phase or a compatible solvent (e.g., DMSO, then dilute) to a high concentration (e.g., 20-50 mg/mL).
-
Inject Sample: Perform the injection onto the equilibrated preparative column.
-
Collect Fractions: Program the fraction collector to begin collecting when the UV signal rises above a set threshold and to stop once the signal returns to baseline. Collect fractions across the entire peak.[11]
Part III: Purity Analysis of Collected Fractions
Protocol
-
Sample the Fractions: Transfer a small aliquot (e.g., 20 µL) from each collected fraction or from pooled fractions into an HPLC vial.
-
Dilute: Dilute the aliquot with the analytical mobile phase to bring the concentration into the detector's linear range.
-
Analyze: Inject each sample onto the analytical HPLC system using the method detailed in Part I.
-
Evaluate: Determine the purity of each fraction by calculating the peak area percentage of the main peak.
Data Summary: Purity Assessment
The results of the fraction analysis should be compiled into a table for clarity and decision-making on which fractions to combine.
| Fraction(s) | Retention Time (min) | Peak Area (%) | Purity (%) | Decision |
| F1-F2 | 8.45 | 92.3 | 92.3 | Discard |
| F3-F7 | 8.51 | 99.2 | 99.2 | Pool for Evaporation |
| F8 | 8.55 | 96.5 | 96.5 | Re-process or Discard |
Post-Purification Processing Combine the fractions that meet the required purity specification (e.g., >98%). The solvent can be removed by lyophilization (if using ACN/water) or rotary evaporation to yield the final, purified 4-[2-(1-piperidinyl)ethyl]pyridine, likely as a TFA salt.
Conclusion
This application note outlines a systematic and scientifically grounded approach for the analysis and purification of 4-[2-(1-piperidinyl)ethyl]pyridine by reverse phase HPLC. By employing an acidic modifier (TFA) to control the analyte's ionic state and passivate the stationary phase, the method yields excellent peak shape and resolution. The protocol provides a clear pathway from analytical method development to preparative scale-up, enabling researchers to reliably obtain high-purity material for their research and development needs.
References
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SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]
-
Jain, A., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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CAS. (n.d.). 4-[2-(1-Piperidinyl)ethyl]pyridine. CAS Common Chemistry. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-[2-(1-Piperidinyl)ethyl]pyridine. PubChem Compound Summary for CID 83476. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Pyridine, 4-[2-(1-piperidinyl)ethyl]-. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Pyridine, 4-[2-(1-piperidinyl)ethyl]-. Substance Details - SRS. Retrieved from [Link]
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University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
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LCGC International. (2014, November 1). Introduction to Preparative HPLC. Retrieved from [Link]
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Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
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Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
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Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-(2-(Piperidin-1-yl)ethyl)pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central. Retrieved from [Link]
-
Journal for Innovative Development in Pharmacy and Science. (n.d.). A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ESTIMATION OF NINTEDANIB BY REVERSE-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
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ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]
-
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- Google Patents. (2005). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
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Navigating the Challenges of Pyridine Quantification in Biological Matrices: A Comprehensive GC-MS Protocol
Abstract
The quantification of pyridine and its derivatives in biological samples presents a significant analytical challenge due to their volatility, polarity, and potential for complex matrix interactions. This application note provides a robust and validated protocol for the analysis of pyridine compounds using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, offering a detailed, step-by-step methodology. Furthermore, this guide explains the scientific rationale behind key procedural choices, ensuring both reproducibility and accuracy. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical workflows for pyridine quantification in complex biological matrices such as blood, urine, and tissue homogenates.
Introduction: The Significance of Pyridine Compound Analysis
Pyridine and its derivatives are a class of heterocyclic aromatic organic compounds that are fundamental constituents of many biologically active molecules, including pharmaceuticals, vitamins, and alkaloids.[1][2] Their presence and concentration in biological fluids and tissues can be indicative of metabolic processes, exposure to environmental toxins, or the pharmacokinetic profile of a drug.[3] Consequently, the accurate and precise quantification of these compounds is paramount in diverse fields ranging from clinical diagnostics and toxicology to pharmaceutical research and development.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for the determination of volatile and semi-volatile organic compounds.[4][5] Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, makes it exceptionally well-suited for the analysis of pyridine compounds within complex biological samples.[3][6] This protocol outlines a comprehensive approach to developing and validating a GC-MS method for this purpose.
The Analytical Principle: Gas Chromatography-Mass Spectrometry (GC-MS)
The power of GC-MS lies in its two-stage analytical process. First, the gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on the inside of a capillary column) and a mobile phase (an inert gas, typically helium).[5] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in their separation.[4][5]
Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process fragments the molecules into a predictable and reproducible pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint" for a specific compound. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific, characteristic ions of the target analyte are monitored, a significant enhancement in sensitivity and selectivity can be achieved.[7]
Experimental Workflow: A Step-by-Step Protocol
The successful quantification of pyridine compounds by GC-MS is critically dependent on a well-designed and meticulously executed workflow. This section provides a detailed, step-by-step protocol, from sample preparation to data analysis.
Sources
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- 7. Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction [ykcs.ac.cn]
The Strategic Application of the 4-[2-(1-piperidinyl)ethyl]pyridine Scaffold in the Development of Novel HIV-1 Antiviral Agents
Introduction: A Versatile Scaffold for Anti-HIV-1 Drug Discovery
The global effort to combat Human Immunodeficiency Virus Type 1 (HIV-1) necessitates a continuous pipeline of novel antiviral agents that can overcome the challenges of drug resistance and long-term toxicity. Within the landscape of medicinal chemistry, the strategic use of specific molecular scaffolds is paramount to the rational design of potent and selective inhibitors. The compound 4-[2-(1-piperidinyl)ethyl]pyridine, while not demonstrating significant intrinsic anti-HIV-1 activity in its unsubstituted form, has emerged as a crucial and versatile structural motif in the development of highly potent antiretroviral compounds. Its unique combination of a basic piperidine ring, a flexible ethyl linker, and a pyridine moiety provides a foundational structure for derivatization, enabling interactions with key viral targets.
This technical guide provides an in-depth exploration of the application of the 4-[2-(1-piperidinyl)ethyl]pyridine scaffold in HIV-1 antiviral research. We will delve into its role in the design of various classes of inhibitors, with a particular focus on Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Furthermore, this document will provide detailed, field-proven protocols for the synthesis of derivatives and their subsequent virological and toxicological evaluation, equipping researchers with the necessary tools to leverage this important chemical entity in their drug discovery endeavors.
The Rationale for Employing the 4-[2-(1-piperidinyl)ethyl]pyridine Moiety
The utility of the 4-[2-(1-piperidinyl)ethyl]pyridine scaffold in anti-HIV-1 drug design is rooted in its physicochemical properties and its ability to serve as a versatile building block for creating molecules that can effectively bind to viral enzymes. The pyridine ring is a common feature in many approved antiretroviral drugs, contributing to essential binding interactions within the target protein. For instance, four of the five approved HIV-1 integrase inhibitors incorporate a pyridine moiety, highlighting the significance of this heterocyclic fragment in the structure of these antiviral agents[1]. Similarly, piperidine-linked pyridine analogues have been developed as potent NNRTIs[2].
The piperidine group can engage in crucial hydrogen bonding and van der Waals interactions, while the ethyl linker provides the necessary conformational flexibility for the molecule to adopt an optimal orientation within the binding pocket of the target enzyme. This adaptability is a key factor in achieving high potency and a favorable resistance profile.
Application in the Design of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
One of the most successful applications of the 4-[2-(1-piperidinyl)ethyl]pyridine scaffold has been in the development of NNRTIs. These allosteric inhibitors bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication, thereby inducing a conformational change that inactivates it.
Research has shown that while the parent pyridyl thiourea compound, N-[2-(1-piperidine)ethyl]-N'-[2-(pyridyl)] thiourea, is devoid of anti-HIV activity, the introduction of specific substituents on the pyridyl ring transforms it into a highly potent inhibitor[3]. For example, the addition of a bromo or chloro group to the pyridine ring of piperidinylethyl bromopyridyl thiourea derivatives results in compounds that inhibit HIV-1 replication at nanomolar concentrations[3]. This underscores the principle that the 4-[2-(1-piperidinyl)ethyl]pyridine moiety serves as an excellent starting point for structure-activity relationship (SAR) studies aimed at optimizing antiviral potency.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the impact of substitutions on the anti-HIV-1 activity of piperidinylethyl thiourea derivatives, illustrating the importance of the 4-[2-(1-piperidinyl)ethyl]pyridine scaffold.
| Compound/Derivative | Substitution on Pyridyl Ring | IC50 (µM) | Key Finding | Reference |
| N-[2-(1-piperidine)ethyl]-N'-[2-(pyridyl)] thiourea | None | >100 | The unsubstituted parent compound is inactive. | [3] |
| Bromo-substituted derivative | 5-Bromo | Nanomolar range | Halogen substitution dramatically increases potency. | [3] |
| Chloro-substituted derivative | 5-Chloro | Nanomolar range | Confirms the positive effect of halogenation. | [3] |
| N-[2-(2-methylpiperidinylethyl)]-N'-[2-(5-bromopyridyl)] thiourea | 5-Bromo (with methyl on piperidine) | <0.001 | Substitution on the piperidine ring can further enhance activity. | [3] |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of antiviral agents derived from the 4-[2-(1-piperidinyl)ethyl]pyridine scaffold.
Protocol 1: Synthesis of a Halogenated Pyridyl Thiourea Derivative
This protocol outlines a general procedure for the synthesis of a potent NNRTI based on the 4-[2-(1-piperidinyl)ethyl]pyridine scaffold, inspired by published methodologies[3].
Objective: To synthesize N-[2-(1-piperidinyl)ethyl]-N'-[2-(5-bromopyridyl)] thiourea.
Materials:
-
4-[2-(1-piperidinyl)ethyl]pyridine
-
5-Bromo-2-isothiocyanatopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[2-(1-piperidinyl)ethyl]pyridine (1 equivalent) in anhydrous THF.
-
Addition of Reagent: To the stirred solution, add a solution of 5-bromo-2-isothiocyanatopyridine (1 equivalent) in anhydrous THF dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-[2-(1-piperidinyl)ethyl]-N'-[2-(5-bromopyridyl)] thiourea.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for a thiourea derivative.
Protocol 2: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of a test compound against HIV-1 RT.
Objective: To determine the IC50 value of a test compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Test compound dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO.
-
Assay Setup: In a microtiter plate, add the reaction mixture, the test compound dilutions (or DMSO for control), and finally, the recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Diagram of RT Inhibition Assay Workflow:
Caption: Workflow for HIV-1 RT inhibition assay.
Protocol 3: Cell-Based Cytotoxicity Assay
This protocol details a standard method to assess the cytotoxicity of a test compound on a relevant cell line.
Objective: To determine the CC50 (50% cytotoxic concentration) of a test compound.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4, CEM)
-
Cell culture medium (e.g., RPMI-1640) with supplements (FBS, antibiotics)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with DMSO as a vehicle control and untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that corresponds to the antiviral assay (e.g., 3-5 days) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the CC50 value by non-linear regression analysis.
Conclusion and Future Directions
The 4-[2-(1-piperidinyl)ethyl]pyridine scaffold has proven to be a highly valuable starting point for the development of potent HIV-1 inhibitors, particularly NNRTIs. Its chemical tractability and the ability of its derivatives to form critical interactions with viral targets make it a privileged structure in anti-HIV drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel compounds based on this scaffold.
Future research should continue to explore the derivatization of this moiety to develop inhibitors with improved potency against drug-resistant HIV-1 strains and to investigate its potential in the design of inhibitors targeting other viral proteins, such as integrase and protease. The continued application of rational drug design principles to the 4-[2-(1-piperidinyl)ethyl]pyridine scaffold holds significant promise for the discovery of the next generation of antiretroviral therapies.
References
-
Derivatives of piperidinylethyl, phenoxyethyl and fluoroethyl bromopyridyl thioureas were designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 reverse transcriptase (RT). The anti-HIV activity of these compounds was examined by determining their ability to inhibit the replication of the HIV-1 strain HTLV(IIIB) in human peripheral blood mononuclear cells. PubMed. [Link]
-
In our continued efforts to discover more active and less toxic HIV-1 non-nucleoside reverse transcriptase inhibitors, we recently designed a novel series of piperidine-linked pyridine analogues on the basis of diarylpyrimidine derivatives, among which two drugs-etravirine and rilpivirine-are approved for use by the US FDA. PubMed. [Link]
-
Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase. Zelinsky Institute of Organic Chemistry. [Link]
Sources
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- 2. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidinylethyl, phenoxyethyl and fluoroethyl bromopyridyl thiourea compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide for Preclinical Evaluation
Introduction: The Pyridine Scaffold as a Privileged Structure in Oncology
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, synthetic tractability, and capacity to form diverse chemical bonds have rendered it a "privileged scaffold" for the development of novel therapeutic agents.[1][3][4] In the realm of oncology, pyridine derivatives have emerged as a particularly fruitful area of investigation, with numerous compounds demonstrating potent anticancer activity in preclinical studies.[1][2][5] These molecules exert their effects through a variety of mechanisms, including the induction of apoptosis, interference with cell cycle progression, and the inhibition of angiogenesis.[1] This guide provides an in-depth overview of the preclinical evaluation of pyridine derivatives as potential anticancer agents, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Key Classes and Mechanisms of Action of Anticancer Pyridine Derivatives
The structural versatility of the pyridine nucleus has led to the synthesis of a wide array of derivatives with diverse anticancer mechanisms.[1][6] Understanding these mechanisms is crucial for the rational design of experiments and the interpretation of results.
Kinase Inhibitors: Targeting Dysregulated Signaling
Aberrant kinase activity is a hallmark of many cancers, making protein kinases attractive targets for therapeutic intervention.[7][8][9] Pyridine-based compounds have been successfully developed as potent kinase inhibitors.[7][8]
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[1][4] Several pyridine-urea derivatives have been shown to inhibit VEGFR-2 phosphorylation, thereby disrupting this critical pathway.[1][10] For instance, compounds 8e and 8n displayed potent inhibitory activity against VEGFR-2.[10]
-
Other Kinase Targets: Pyrazolopyridine scaffolds, as purine bioisosteres, are effective hinge-binding cores for various kinases.[7] Selpercatinib, a pyrazolo[1,5-a]pyridine-based drug, is a selective RET kinase inhibitor approved for treating certain types of lung and thyroid cancer.[7] Other pyridine derivatives target Pim kinases, which are involved in promoting cell proliferation and survival.[8][11]
Signaling Pathway Visualization: VEGFR-2 Inhibition by Pyridine Derivatives
Caption: A typical preclinical evaluation workflow for anticancer agents.
Application Notes and Protocols
PART 1: In Vitro Cytotoxicity and Mechanistic Assays
The initial phase of preclinical evaluation involves assessing the cytotoxic effects of pyridine derivatives on cancer cell lines and elucidating their mechanism of action.
Rationale: The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [12][13][14]The reduction of a tetrazolium salt to a colored formazan product by metabolically active cells forms the basis of these assays. [12][13] MTT Assay Protocol [12][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyridine derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
XTT Assay Protocol [12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Quantitative Data Summary: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 (48h) | [10] |
| Pyridine-Urea | 8n | MCF-7 (Breast) | 1.88 (48h) | [10] |
| Pyridone | 1 | HepG2 (Liver) | 4.5 | [15] |
| Pyridine | 2 | HepG2 (Liver) | - | [15] |
| Pyrano[3,2-c]pyridine | 4-CP.P | MCF-7 (Breast) | 60 (24h) | [16] |
| Pyridine-Thiazole | 3 | HL-60 (Leukemia) | 0.57 | [17] |
| Trimethoxyphenyl Pyridine | VI | HepG-2 (Liver) | 3.25 | [18] |
Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. [19][20]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. [19][20]Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, allowing for the differentiation of apoptotic, necrotic, and viable cells. [19][20] Protocol [19][21]
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the pyridine derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
PART 2: In Vivo Efficacy and Safety Assessment
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their anticancer efficacy and safety in a more complex biological system.
Rationale: Animal models are indispensable for studying tumor progression and evaluating the therapeutic efficacy of new anticancer agents before they can be tested in humans. [22][23][24][25]
-
Xenograft Models: These models involve the transplantation of human cancer cells into immunocompromised mice, either subcutaneously (ectopic) or into the organ of origin (orthotopic). [22]They are widely used to assess the in vivo efficacy of anticancer compounds.
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor tissue from a patient directly into an immunodeficient mouse. [24]These models better recapitulate the heterogeneity and microenvironment of the original human tumor. [24]
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (e.g., 1-10 million cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyridine derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Measure tumor volume (e.g., using calipers) and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals. [26]
Conclusion and Future Directions
Pyridine derivatives represent a highly promising class of compounds in the landscape of anticancer drug discovery. [1][2][5][27]Their diverse mechanisms of action, coupled with their synthetic accessibility, provide a rich platform for the development of novel and effective cancer therapies. The preclinical evaluation workflow and protocols detailed in this guide provide a robust framework for identifying and characterizing the most promising pyridine-based anticancer agents. Future research will likely focus on the development of more selective and potent derivatives, the use of nanotechnology for targeted drug delivery, and the exploration of combination therapies to overcome drug resistance. [1]
References
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Application Note: A Tiered Strategy for the In Vitro Characterization of 4-[2-(1-piperidinyl)ethyl]pyridine
An in-depth guide to the cellular characterization of 4-[2-(1-piperidinyl)ethyl]pyridine, providing a structured, tiered approach for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive experimental framework for the initial characterization of the small molecule 4-[2-(1-piperidinyl)ethyl]pyridine in cell-based assays. Given that the specific biological target and mechanism of action of this compound are not widely documented, we propose a logical, tiered approach. This strategy begins with foundational cytotoxicity and viability screening, progresses to hypothesis-driven functional screening against high-probability target classes—namely G-protein coupled receptors (GPCRs) and ion channels—and culminates in preliminary mechanistic studies of downstream signaling pathways. Each protocol is designed as a self-validating system with detailed explanations of necessary controls to ensure data integrity and reproducibility.
Introduction and Rationale
4-[2-(1-piperidinyl)ethyl]pyridine is a heterocyclic compound featuring both a pyridine ring and a piperidine moiety.[1][2] While its physicochemical properties are defined, its biological activity remains largely unexplored. The presence of these structural motifs, which are common in pharmacologically active agents, suggests potential interactions with cellular signaling targets. For instance, similar structures have been associated with cytotoxic properties and modulation of central nervous system receptors.[3][4]
The absence of a known target necessitates a systematic and unbiased screening approach rather than a single, targeted assay. A poorly designed initial screen can lead to misleading results, such as mistaking general toxicity for specific bioactivity. Therefore, this guide emphasizes a multi-step workflow designed to first establish the compound's therapeutic window and then identify its primary functional effects in a cellular context.[5][6]
The Tiered Investigative Workflow
Our proposed strategy is built on a three-tiered pyramid of investigation. This ensures that foundational data on cytotoxicity informs the concentrations used in more complex and specific functional assays, preventing artifacts and promoting an efficient use of resources.
Figure 1: A tiered workflow for characterizing novel compounds.
Pre-Assay Compound Management
Accurate and reproducible results begin with proper handling of the test compound.
2.1. Reconstitution and Stock Solution Preparation
-
Solubility Testing : Before preparing a high-concentration stock, determine the optimal solvent. Start with common, cell-culture compatible solvents.
-
Recommended Solvents : 1) Sterile deionized water, 2) Phosphate-Buffered Saline (PBS), 3) Dimethyl sulfoxide (DMSO).
-
Procedure : Test small aliquots of 4-[2-(1-piperidinyl)ethyl]pyridine for solubility in each solvent to achieve a target stock concentration (e.g., 10-100 mM).
-
Causality : DMSO is an excellent solvent for many organic molecules but can be toxic to cells at final concentrations above 0.5-1%. Always use the lowest possible DMSO concentration. The final solvent concentration must be kept constant across all experimental conditions, including vehicle controls.[7]
-
-
Stock Solution :
-
Prepare a high-concentration primary stock (e.g., 100 mM in 100% DMSO).
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store at -20°C or -80°C as recommended for the compound.
-
2.2. Working Solution Preparation
-
Prepare intermediate dilutions from the primary stock in sterile cell culture medium immediately before use.
-
Ensure thorough mixing (vortexing) after each dilution step to maintain homogeneity.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Cell-culture grade DMSO | High solubility for many organic compounds. |
| Primary Stock Conc. | 10-100 mM | Allows for wide range of final dilutions with minimal solvent carryover. |
| Storage | -20°C or -80°C in small aliquots | Prevents degradation from freeze-thaw cycles. |
| Final Solvent Conc. | ≤ 0.5% (v/v) in all wells | Minimizes solvent-induced cytotoxicity or off-target effects. |
Table 1: Compound Stock and Handling Recommendations.
Tier 1: General Cellular Viability and Cytotoxicity Assays
The first critical step is to determine the concentration range at which 4-[2-(1-piperidinyl)ethyl]pyridine affects cell health. This is essential for distinguishing specific pharmacological effects from general toxicity.[8] We recommend using two complementary assays that measure different aspects of cell health: metabolic activity (MTT assay) and membrane integrity (LDH release assay).[9][10]
3.1. Cell Line Selection
The choice of cell line is critical and should be guided by the research question.[11]
-
For general screening : Use robust, easy-to-culture cell lines like HEK293 (human embryonic kidney) or HeLa (human cervical cancer).
-
For specific contexts : If a particular therapeutic area is envisioned (e.g., neuroscience), use relevant cell lines such as SH-SY5Y (human neuroblastoma).
3.2. Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[9]
Step-by-Step Methodology:
-
Cell Seeding : Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Prepare a serial dilution of 4-[2-(1-piperidinyl)ethyl]pyridine in culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Controls :
-
Vehicle Control : Cells treated with the same concentration of solvent (e.g., 0.5% DMSO) as the highest compound concentration. This serves as the 100% viability baseline.[12]
-
Positive Control (Max kill) : Cells treated with a known cytotoxic agent (e.g., 10% DMSO or 1 µM staurosporine) to establish a minimum viability baseline.[13]
-
Media Blank : Wells containing only culture medium to measure background absorbance.
-
-
Incubation : Replace the old medium with the compound-containing medium and incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control after subtracting the media blank. Plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of metabolic activity).[14]
3.3. Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity.[8]
Step-by-Step Methodology:
-
Cell Seeding and Treatment : Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
-
Controls :
-
Vehicle Control (Spontaneous LDH release) : Cells treated with vehicle only.
-
Positive Control (Maximum LDH release) : Cells treated with a lysis buffer (often containing Triton X-100) 15 minutes before the assay endpoint.[8]
-
Media Blank : Wells with medium only.
-
-
Incubation : Incubate for the desired duration (e.g., 24-72 hours).
-
Sample Collection : Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction : Add 50 µL of the LDH reaction mix (containing substrate and cofactor) to each well of the new plate.
-
Incubation : Incubate at room temperature for 15-30 minutes, protected from light.
-
Measurement : Read the absorbance at 490 nm.
-
Analysis : Calculate percent cytotoxicity relative to the maximum LDH release control after subtracting blanks. Plot the dose-response curve to determine the EC50 value.
Tier 2: Hypothesis-Driven Functional Screening
Based on its chemical structure, 4-[2-(1-piperidinyl)ethyl]pyridine has the potential to modulate GPCRs or ion channels. The following functional assays can screen for these activities using non-toxic concentrations identified in Tier 1.
4.1. Hypothesis A: GPCR Activation or Inhibition
GPCRs are a major drug target family that signal through various downstream pathways, often leading to changes in intracellular second messengers like calcium (Ca²⁺) or cyclic AMP (cAMP).[15][16]
Protocol: Fluorescence-Based Calcium Mobilization Assay
This assay is ideal for screening GPCRs that couple to Gq proteins, which trigger the release of intracellular calcium stores.[17]
Step-by-Step Methodology:
-
Cell Selection : Use a cell line endogenously expressing a panel of GPCRs (e.g., HEK293) or a cell line engineered to overexpress a specific GPCR.
-
Cell Seeding : Seed cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading : Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Compound Addition : Place the plate in a fluorescence plate reader equipped with an automated injector. Measure baseline fluorescence for a few seconds.
-
Controls :
-
Vehicle Control : Cells injected with vehicle to measure baseline fluorescence drift.
-
Positive Control : Cells injected with a known agonist for a GPCR present in the cells (e.g., ATP for purinergic receptors) to confirm cell and reagent viability.[7]
-
-
Measurement : Inject the 4-[2-(1-piperidinyl)ethyl]pyridine solution and immediately measure the fluorescence intensity over time (typically 1-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.
-
Agonist vs. Antagonist Mode :
-
Agonist : A direct increase in fluorescence upon compound addition suggests agonistic activity.
-
Antagonist : To test for antagonism, pre-incubate the cells with 4-[2-(1-piperidinyl)ethyl]pyridine for 15-30 minutes, then inject a known agonist. A blunted response compared to the agonist-only control indicates antagonistic activity.
-
4.2. Hypothesis B: Ion Channel Modulation
The compound may directly bind to and modulate the activity of ion channels, altering the cell's membrane potential.[18]
Protocol: Membrane Potential Assay
This assay uses fluorescent dyes that change their intensity in response to changes in cell membrane potential, providing a robust method for high-throughput screening.[19]
Step-by-Step Methodology:
-
Cell Selection : Use a cell line known to express the ion channel of interest (e.g., voltage-gated sodium or potassium channels).
-
Cell Seeding : Seed cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading : Load cells with a membrane potential-sensitive dye according to the manufacturer's protocol.
-
Controls :
-
Vehicle Control : Establishes the baseline fluorescence.
-
Positive Control (Depolarization) : Add a high concentration of potassium chloride (KCl) to the extracellular solution to depolarize the cells.[19]
-
Positive Control (Hyperpolarization/Inhibition) : Use a known channel blocker or opener as a reference compound.
-
-
Measurement : Measure baseline fluorescence in a plate reader. Add 4-[2-(1-piperidinyl)ethyl]pyridine and monitor the fluorescence signal over time.
-
A change in fluorescence indicates modulation of ion channel activity. The direction of change (increase or decrease) depends on the specific dye and channel being modulated (opening vs. closing).
-
Tier 3: Preliminary Mechanistic Elucidation
If Tier 2 assays yield a positive "hit," the next step is to investigate the downstream signaling pathways to confirm the mechanism of action.
5.1. Downstream of GPCR Activation
If the compound shows GPCR activity, analyzing the phosphorylation state of key downstream kinases like ERK or Akt can validate the signaling cascade.[20]
Figure 2: A representative Gq-coupled GPCR signaling pathway.
Protocol: Western Blotting for Phospho-ERK (p-ERK)
-
Cell Treatment : Culture cells to ~80% confluency in 6-well plates. Starve the cells (serum-free media) for 4-6 hours to reduce baseline kinase activity.
-
Stimulation : Treat cells with an EC50 concentration of 4-[2-(1-piperidinyl)ethyl]pyridine (determined from Tier 2) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Controls : Include a vehicle control and a positive control (e.g., treatment with a known ERK activator like EGF).
-
Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against phospho-ERK (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate.
-
-
Stripping and Re-probing : Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to normalize the data.[21] An increase in the p-ERK/total ERK ratio confirms pathway activation.
The Logic of Self-Validating Controls
The trustworthiness of any result hinges on the rigorous use of controls.[22] Each experiment must be designed to rule out false positives and false negatives.
Figure 3: The logical role of controls in validating experimental results.
| Assay | Vehicle Control | Negative Control | Positive Control |
| MTT | Cells + 0.5% DMSO | N/A | Cells + 1 µM Staurosporine |
| LDH | Cells + 0.5% DMSO | N/A | Cells + Lysis Buffer |
| Calcium Flux | Cells + 0.5% DMSO | Untreated Cells | Cells + ATP (or other known agonist) |
| Membrane Potential | Cells + 0.5% DMSO | Untreated Cells | Cells + high KCl (depolarization) |
| Western Blot | Cells + 0.5% DMSO | Untreated/Unstimulated Cells | Cells + EGF (or other known activator) |
Table 2: Summary of Essential Controls for Each Assay.
Conclusion
The experimental design detailed in this application note provides a robust, logical, and efficient pathway for the initial cellular characterization of 4-[2-(1-piperidinyl)ethyl]pyridine. By systematically assessing cytotoxicity before proceeding to functional and mechanistic assays, researchers can generate high-quality, interpretable data. This tiered approach minimizes the risk of artifacts and provides a solid foundation for more advanced studies, such as target deconvolution and lead optimization, in the drug discovery process.
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Application Notes & Protocols: High-Throughput Synthesis of a 4-[2-(1-Piperidinyl)ethyl]pyridine Analogue Library
Abstract
The 4-[2-(1-piperidinyl)ethyl]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly in targeting central nervous system disorders.[1][2] Generating a diverse library of analogues around this core is a critical step in drug discovery for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. This document provides a comprehensive guide for researchers, outlining validated synthetic strategies, detailed step-by-step protocols for parallel synthesis, and high-throughput purification and quality control workflows necessary for the efficient creation of a high-quality chemical library of 4-[2-(1-piperidinyl)ethyl]pyridine analogues.
Introduction: The Value of the Pyridine-Piperidine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in approximately 20% of the top 200 small-molecule drugs.[3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile component in drug design.[4] When coupled with a piperidine moiety via an ethyl linker, as in the title scaffold, it creates a framework with significant conformational flexibility and basic nitrogen centers, which are often key for interacting with biological targets like G-protein coupled receptors (GPCRs) and ion channels.
The primary goal of constructing a chemical library is to systematically explore the chemical space around a core scaffold.[5] By introducing diverse substituents at specific points on the 4-[2-(1-piperidinyl)ethyl]pyridine molecule, researchers can probe the molecular interactions that govern biological activity, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[6]
Library Design and Retrosynthetic Strategy
A successful library synthesis begins with a logical design. For the 4-[2-(1-piperidinyl)ethyl]pyridine scaffold, there are two primary points of diversification (R¹ and R²) that allow for comprehensive SAR exploration.
-
R¹ (Piperidine Ring): Introducing substituents on the piperidine ring can modulate basicity (pKa), lipophilicity, and steric profile, influencing target engagement and ADME (absorption, distribution, metabolism, and excretion) properties.
-
R² (Pyridine Ring): Modifications to the pyridine ring can alter the electronic properties of the core, introduce new hydrogen bonding interactions, and provide vectors for further functionalization.
Retrosynthetic Analysis
The most convergent and library-friendly synthetic approach involves disconnecting the molecule at the C-N bond between the ethyl linker and the piperidine nitrogen. This strategy allows for the coupling of two distinct sets of building blocks: a diverse collection of piperidine analogues (R¹-piperidines) and a common pyridine-containing electrophile.
Caption: Retrosynthetic analysis of the target scaffold.
This approach is highly amenable to parallel synthesis, where arrays of piperidines can be reacted with a common pyridine partner in multi-well plates.[7]
Core Synthetic Protocols for Library Generation
Two robust and complementary methods are presented for the synthesis of the target library: N-Alkylation and Reductive Amination . These methods are well-established in combinatorial chemistry and can be readily automated.[8][9][10]
Protocol 1: Parallel N-Alkylation
This is the most direct approach, involving the reaction of a pre-formed electrophilic pyridine intermediate with a library of nucleophilic piperidine analogues. The key intermediate, 4-(2-chloroethyl)pyridine hydrochloride, can be synthesized from 4-pyridineethanol or purchased.
Reaction Scheme: (R²)-4-(2-chloroethyl)pyridine + (R¹)-Piperidine → (R²)-4-[2-(1-(R¹)-piperidinyl)ethyl]pyridine
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(2-Chloroethyl)pyridine HCl | ≥98% | Sigma-Aldrich | Common electrophile. |
| Substituted Piperidines (Array) | ≥95% | Enamine, Combi-Blocks | Diverse building blocks for R¹. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Acros Organics | Base to neutralize HCl salt and scavenge HCl byproduct. |
| Acetonitrile (MeCN) | Anhydrous | Fisher Scientific | Reaction solvent. |
| 96-well Reaction Block | Polypropylene | VWR | For parallel synthesis. |
Step-by-Step Protocol (for a single well in a 96-well plate):
-
Dispensing Piperidines: To a well in a 96-well reaction block, add a solution of the desired substituted piperidine (0.1 mmol, 1.0 equiv) in 500 µL of anhydrous acetonitrile.
-
Adding Base: Add anhydrous potassium carbonate (41.5 mg, 0.3 mmol, 3.0 equiv).
-
Adding Electrophile: Add a solution of 4-(2-chloroethyl)pyridine hydrochloride (18.6 mg, 0.1 mmol, 1.0 equiv) in 500 µL of anhydrous acetonitrile.
-
Reaction: Seal the 96-well plate securely with a cap mat. Place the plate on a shaker and agitate at 60 °C for 16 hours.
-
Work-up (Filtration): Allow the plate to cool to room temperature. Add 1 mL of dichloromethane (DCM) to each well. Filter the contents of each well through a filter plate packed with celite to remove the potassium salts. Collect the filtrate in a clean 96-well collection plate.
-
Solvent Removal: Concentrate the filtrate in each well to dryness using a centrifugal evaporator or a stream of nitrogen. The crude products are now ready for purification and analysis.
Causality Behind Choices:
-
Acetonitrile is chosen for its ability to dissolve the reagents and its suitable boiling point for the reaction temperature.
-
Potassium Carbonate is a mild, inexpensive base that is sufficient to deprotonate the piperidine and neutralize the HCl salt. Using a solid base simplifies workup, as it can be removed by filtration.[11]
-
A 3-fold excess of base ensures the reaction goes to completion.
-
Heating to 60 °C accelerates the Sₙ2 reaction rate without causing significant solvent loss or degradation.
Protocol 2: Parallel Reductive Amination
Reductive amination is a powerful alternative, especially when the required electrophile is unstable or when starting from a pyridine-based aldehyde. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.[12]
Reaction Scheme: (R²)-Pyridine-4-acetaldehyde + (R¹)-Piperidine → [Imine Intermediate] --(Reducing Agent)→ (R²)-4-[2-(1-(R¹)-piperidinyl)ethyl]pyridine
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine-4-acetaldehyde | ≥95% | TCI Chemicals | Common aldehyde. Can be synthesized if needed. |
| Substituted Piperidines (Array) | ≥95% | Enamine, Combi-Blocks | Diverse building blocks for R¹. |
| Sodium Triacetoxyborohydride | ≥97% | Sigma-Aldrich | Mild and selective reducing agent. |
| Dichloroethane (DCE) | Anhydrous | Acros Organics | Reaction solvent. |
| Acetic Acid (AcOH) | Glacial | Fisher Scientific | Catalyst for imine formation. |
| 96-well Reaction Block | Polypropylene | VWR | For parallel synthesis. |
Step-by-Step Protocol (for a single well in a 96-well plate):
-
Dispensing Reagents: To a well, add a solution of pyridine-4-acetaldehyde (12.1 mg, 0.1 mmol, 1.0 equiv) in 500 µL of anhydrous dichloroethane. Add the desired substituted piperidine (0.11 mmol, 1.1 equiv).
-
Catalyst Addition: Add glacial acetic acid (6 µL, 0.1 mmol, 1.0 equiv) to catalyze imine formation.
-
Initial Agitation: Seal the plate and shake at room temperature for 1 hour to allow for imine formation.
-
Adding Reducing Agent: Unseal the plate and add solid sodium triacetoxyborohydride (31.8 mg, 0.15 mmol, 1.5 equiv) to each well. Caution: Addition may cause slight effervescence.
-
Reaction: Reseal the plate and shake at room temperature for 24 hours.
-
Quenching: Quench the reaction by adding 500 µL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to each well. Shake for 10 minutes.
-
Extraction: Add 1 mL of DCM to each well. Mix thoroughly, then centrifuge the plate to separate the layers. Carefully remove the aqueous (top) layer.
-
Drying and Concentration: Pass the remaining organic layer through a filter plate containing anhydrous sodium sulfate (Na₂SO₄) into a clean collection plate. Concentrate the filtrate to dryness.
Causality Behind Choices:
-
Sodium Triacetoxyborohydride (STAB) is the reductant of choice because it is mild, tolerant of slightly acidic conditions, and reduces imines much faster than it reduces the starting aldehyde, minimizing side reactions.[13]
-
Dichloroethane (DCE) is an excellent solvent for this reaction, as it is non-protic and effectively dissolves the reagents and intermediates.
-
Acetic Acid is a crucial catalyst. It protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the piperidine, and facilitates the dehydration step to form the iminium ion.
High-Throughput Purification and Quality Control
The success of any screening campaign relies on the purity of the library compounds.[14] Purification is often the bottleneck in library synthesis, but automated systems can streamline this process significantly.[15][16]
High-Throughput Purification Protocol
Mass-directed reverse-phase HPLC (RP-HPLC) is the industry standard for purifying chemical libraries.[17]
Instrumentation & Parameters
| Parameter | Setting | Rationale |
| System | Waters AutoPurify (or similar) | Integrates LC, MS, and fraction collection. |
| Column | C18, 5 µm, 19 x 50 mm | Standard for small molecule purification. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |
| Gradient | 5% to 95% B over 5 minutes | A rapid gradient suitable for high-throughput. |
| Flow Rate | 20 mL/min | Appropriate for the column dimensions. |
| Detection | UV (214/254 nm) & Mass Spec (ESI+) | MS triggers fraction collection based on target mass. |
Step-by-Step Workflow:
-
Sample Preparation: Re-dissolve the crude products from the synthesis plate in 1 mL of a 50:50 mixture of DMSO and methanol.
-
Injection: The autosampler injects each sample sequentially onto the HPLC column.
-
Separation & Detection: The compounds are separated based on polarity. The mass spectrometer detects the target compound's molecular ion [M+H]⁺ as it elutes.
-
Fraction Collection: When the mass spectrometer detects the target mass, it triggers the fraction collector to dispense the eluent containing the pure compound into a designated well of a collection plate.
-
Post-Purification: The collected fractions are lyophilized or centrifugally evaporated to yield the pure compounds as solids or oils.
Quality Control (QC)
Every purified compound must be analyzed to confirm its identity and purity.
QC Protocol: LC-MS Analysis
| Parameter | Setting |
| System | Agilent 1260 Infinity II LC with 6120 Quadrupole MS |
| Column | C18, 3.5 µm, 2.1 x 30 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 2 minutes |
| Flow Rate | 0.8 mL/min |
| Analysis | Confirm [M+H]⁺ and determine purity by UV (254 nm). |
Acceptance Criteria:
-
Identity: Mass spectrum shows the expected molecular ion [M+H]⁺.
-
Purity: The area of the product peak is ≥95% of the total peak area in the UV chromatogram.
Overall Library Synthesis Workflow
The entire process, from building block selection to the final, plated library, can be visualized as a streamlined workflow. This workflow is designed for efficiency and is amenable to automation using liquid handlers and robotic plate movers.
Caption: High-throughput library synthesis workflow.
Conclusion
The protocols and workflows detailed in this application note provide a robust and efficient framework for the creation of a diverse chemical library of 4-[2-(1-piperidinyl)ethyl]pyridine analogues. By employing parallel synthesis techniques such as N-alkylation and reductive amination, coupled with automated high-throughput purification and rigorous quality control, research organizations can significantly accelerate their drug discovery efforts. This systematic approach enables the rapid generation of high-quality compound collections essential for identifying novel therapeutic candidates and elucidating complex structure-activity relationships.
References
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High throughput analysis and purification in support of automated parallel synthesis. Molecular Diversity, 3(1), 61-70. [Link]
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Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines. Molecular Diversity, 5(2), 105-112. [Link]
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High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. SLAS Technology, 27(6), 350-360. [Link]
-
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(4), 221-226. [Link]
-
Microscale purification in support of high-throughput medicinal chemistry. Chemical Communications, 54(84), 11889-11892. [Link]
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Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(4), 221-226. [Link]
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Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ResearchGate. [Link]
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Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 128(35), 11336-11337. [Link]
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Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ResearchGate. [Link]
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Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support. Journal of the American Chemical Society, 143(35), 14311-14320. [Link]
-
Solid-supported cyanoborohydride cartridges for automation of reductive amination radiochemistry. Reaction Chemistry & Engineering, 4(11), 2056-2062. [Link]
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High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 146-150. [Link]
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Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]
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Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. [Link]
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Synthesis of Pyridine. YouTube. [Link]
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Pyridine scaffold-bearing drugs in therapeutic applications. ResearchGate. [Link]
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Angewandte Chemie International Edition, 60(38), 20764-20770. [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22986-23023. [Link]
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Synthesis and in vitro and in silico antimicrobial studies of novel piperine–pyridine analogs. Future Medicinal Chemistry, 10(12), 1435-1446. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 10(1), 103-111. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4208. [Link]
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Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry, 67(1), 220-238. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
- Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Inorganic and Nano-Metal Chemistry, 51(12), 1735-1744. [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5026-5029. [Link]
-
Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. ResearchGate. [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2138-2146. [Link]
-
Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. Organic Letters, 16(8), 2228-2231. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine
Introduction: The Significance of 4-[2-(1-piperidinyl)ethyl]pyridine in Research
4-[2-(1-piperidinyl)ethyl]pyridine is a versatile heterocyclic compound that serves as a crucial building block and intermediate in various fields of chemical and pharmaceutical research. Its unique structure, featuring a pyridine ring linked to a piperidine moiety via an ethyl bridge, imparts specific physicochemical properties that are leveraged in the development of novel bioactive molecules and functional materials. In medicinal chemistry, this scaffold is explored for its potential in designing central nervous system (CNS) active agents, anti-inflammatory compounds, and other therapeutic candidates. Furthermore, in materials science, derivatives of 4-[2-(1-piperidinyl)ethyl]pyridine are investigated for their applications in catalysis and as ligands for metal complexes.
The growing demand for this compound in research and development necessitates the availability of reliable and scalable synthetic methods. This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine, focusing on practical and efficient protocols. We will explore two primary synthetic strategies, offering in-depth analysis of their respective advantages and limitations, detailed step-by-step protocols, and guidance on purification and characterization.
Comparative Analysis of Synthetic Strategies
Two principal and scalable routes for the synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine have been identified and are detailed below:
-
Two-Step Synthesis via 4-Vinylpyridine Intermediate: This is a robust and widely employed method that proceeds in two distinct stages: the synthesis of 4-vinylpyridine from 4-methylpyridine and formaldehyde, followed by the Michael addition of piperidine.
-
One-Pot Mannich Reaction: This approach offers a more direct route by condensing 4-methylpyridine, formaldehyde, and piperidine in a single reaction vessel.
The choice between these methods will depend on the specific requirements of the research, including available equipment, scale of synthesis, and desired purity of the final product.
| Feature | Two-Step Synthesis via 4-Vinylpyridine | One-Pot Mannich Reaction |
| Overall Yield | Generally higher and more reproducible. | Can be variable and may require significant optimization to achieve high yields.[1][2] |
| Scalability | Excellent, with well-established industrial processes for the synthesis of 4-vinylpyridine.[3][4] | Good, but may be more challenging to control on a very large scale due to the nature of the multi-component reaction. |
| Purity of Final Product | Typically high, with purification of the intermediate 4-vinylpyridine being a key step. | May be lower due to the potential for side reactions and the formation of by-products. |
| Reaction Control | Each step can be individually optimized and controlled, leading to a more robust process. | More complex to control due to the simultaneous reactions occurring in one pot. |
| Atom Economy | Lower, as it involves an additional dehydration step. | Higher, as it is a one-pot condensation reaction. |
| Safety Considerations | Involves the handling of 4-vinylpyridine, a toxic and flammable liquid that can polymerize.[5][6] | Involves the handling of formaldehyde, a known carcinogen, and piperidine, a corrosive and flammable liquid. |
Recommendation for Research Purposes: For most research-scale and pilot-scale syntheses where reliability and high purity are paramount, the Two-Step Synthesis via 4-Vinylpyridine is the recommended approach. The ability to purify the 4-vinylpyridine intermediate before the final addition step generally leads to a cleaner reaction and a higher quality final product.
Detailed Protocols and Methodologies
Method 1: Two-Step Synthesis via 4-Vinylpyridine Intermediate
This method is presented in two distinct parts: the synthesis of the 4-vinylpyridine intermediate and its subsequent reaction with piperidine.
Part A: Large-Scale Synthesis of 4-Vinylpyridine
4-Vinylpyridine is typically synthesized through the condensation of 4-methylpyridine (also known as 4-picoline) with formaldehyde to produce 4-pyridineethanol, which is then dehydrated.[4][7]
Reaction Scheme: Step 1: Condensation C₆H₇N (4-methylpyridine) + CH₂O (formaldehyde) → C₈H₁₁NO (4-pyridineethanol)
Step 2: Dehydration C₈H₁₁NO (4-pyridineethanol) → C₇H₇N (4-vinylpyridine) + H₂O
dot
Caption: Workflow for the synthesis of 4-vinylpyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 4-Methylpyridine | 93.13 | 1.0 | |
| Paraformaldehyde | 30.03 (as CH₂O) | 1.1 | Source of formaldehyde. |
| Catalyst (e.g., Calcium Chloride) | 110.98 | Catalytic amount | For the dehydration step.[8] |
| Polymerization Inhibitor (e.g., p-tert-Butylcatechol) | 166.22 | ~0.1% | To stabilize the 4-vinylpyridine product.[3] |
| Sodium Hydroxide | 40.00 | As needed | For neutralization and washing. |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | For drying. |
| Solvents (e.g., Toluene) | For extraction. |
Protocol:
-
Condensation Reaction:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-methylpyridine and paraformaldehyde.
-
Heat the mixture to 105-110 °C with vigorous stirring. The reaction is typically carried out at atmospheric pressure.[3]
-
Maintain this temperature for 45-70 hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).[3] The initial conversion rate is expected to be in the range of 40-60%.[3]
-
After the initial reaction period, the crude product containing 4-pyridineethanol and unreacted starting materials is obtained.
-
-
Dehydration and Purification:
-
Transfer the crude reaction mixture to a distillation apparatus.
-
Add a dehydration catalyst, such as calcium chloride.[8]
-
Heat the mixture to 180-190 °C under reduced pressure (e.g., 10-150 mmHg).[8]
-
Collect the distillate, which will be a mixture of 4-vinylpyridine and water.
-
To the collected distillate, add a polymerization inhibitor such as p-tert-Butylcatechol (TBC).[3]
-
Separate the aqueous layer. The organic layer can be washed with a brine solution or treated with solid sodium hydroxide to remove residual water.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and then perform a final vacuum distillation to obtain pure 4-vinylpyridine. The boiling point of 4-vinylpyridine is approximately 62-65 °C at 15 mmHg.[7]
-
Part B: Synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine via Michael Addition
This step involves the conjugate addition of piperidine to the activated double bond of 4-vinylpyridine.
Reaction Scheme: C₇H₇N (4-vinylpyridine) + C₅H₁₁N (piperidine) → C₁₂H₁₈N₂ (4-[2-(1-piperidinyl)ethyl]pyridine)
dot
Caption: Synthesis of the target compound via Michael addition.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 4-Vinylpyridine | 105.14 | 1.0 | |
| Piperidine | 85.15 | 1.05-1.2 | A slight excess of piperidine is often used. |
| Solvent (e.g., Ethanol or neat) | The reaction can often be run neat. |
Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-vinylpyridine.
-
Slowly add piperidine to the 4-vinylpyridine with stirring. The reaction is exothermic, so the addition should be controlled to maintain the temperature.
-
-
Reaction Conditions:
-
After the addition is complete, heat the reaction mixture to 80-85 °C and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC or GC until the starting material (4-vinylpyridine) is consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove any excess piperidine and solvent (if used) under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 4-[2-(1-piperidinyl)ethyl]pyridine as a colorless to pale yellow oil.
-
Method 2: One-Pot Mannich Reaction
This method provides a more direct synthesis by combining all reactants in a single step.[1][2]
Reaction Scheme: C₆H₇N (4-methylpyridine) + CH₂O (formaldehyde) + C₅H₁₁N (piperidine) → C₁₂H₁₈N₂ (4-[2-(1-piperidinyl)ethyl]pyridine) + H₂O
dot
Caption: One-pot Mannich synthesis of the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 4-Methylpyridine | 93.13 | 1.0 | |
| Paraformaldehyde | 30.03 (as CH₂O) | 1.1 | |
| Piperidine | 85.15 | 1.1 | |
| Solvent (e.g., Acetic Acid or Ethanol) | Acetic acid can act as both solvent and catalyst.[1] | ||
| Sodium Hydroxide (for work-up) | 40.00 | As needed | For neutralization. |
| Organic Solvent (e.g., Dichloromethane or Ethyl Acetate) | For extraction. |
Protocol:
-
Reaction Setup:
-
In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 4-methylpyridine and piperidine in the chosen solvent (e.g., glacial acetic acid).[1]
-
Slowly add paraformaldehyde to the stirred solution.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If acetic acid was used as the solvent, carefully neutralize the mixture with a concentrated solution of sodium hydroxide.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
-
Analytical Characterization
The identity and purity of the synthesized 4-[2-(1-piperidinyl)ethyl]pyridine should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons on the pyridine ring, the ethyl bridge, and the piperidine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The expected molecular weight is 190.29 g/mol .
-
Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C-N bonds present in the molecule.
Safety, Handling, and Waste Disposal
Safety Precautions:
-
4-Vinylpyridine: This compound is toxic, flammable, and can cause severe skin burns and eye damage.[5][6] It is also a sensitizer and may cause an allergic skin reaction.[5][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Formaldehyde (Paraformaldehyde): Formaldehyde is a known human carcinogen and is toxic by inhalation and skin contact. It should be handled in a fume hood with appropriate PPE.
-
Piperidine: Piperidine is a corrosive, flammable, and toxic liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood, using appropriate PPE.
-
4-Methylpyridine: This compound is flammable and harmful if swallowed or in contact with skin. Handle in a well-ventilated area with appropriate PPE.
Handling:
-
All reactions should be performed in a well-ventilated fume hood.
-
Ensure that all glassware is dry and appropriate for the scale of the reaction.
-
Use appropriate temperature control to manage any exothermic reactions.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Organic waste should be collected in a designated, labeled container.
-
Aqueous waste should be neutralized before disposal.
Conclusion
This guide has provided two robust and scalable methods for the synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine for research purposes. The two-step synthesis via a 4-vinylpyridine intermediate is recommended for its reliability and the high purity of the final product. The one-pot Mannich reaction offers a more direct route but may require more extensive optimization. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently synthesize this valuable compound for their ongoing scientific endeavors.
References
-
Method for industrial scale preparation of 4-vinylpyridine. Eureka | Patsnap. Available from: [Link]
- Production process for 4-vinylpyridine. Google Patents.
-
4-Vinylpyridine. Wikipedia. Available from: [Link]
-
Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives. MDPI. Available from: [Link]
-
Preparation and Fractionation of Poly-4-vinylpyridine. Industrial & Engineering Chemistry. Available from: [Link]
-
Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro-pyrimidines, Dihydro-1,3-oxazines, and Dihydro-1,2,4-triazepines. ResearchGate. Available from: [Link]
-
Safety Data Sheet - 4-vinylpyridine. G-Biosciences. Available from: [Link]
-
C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. PMC - NIH. Available from: [Link]
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4-Vinylpyridine. Scientific Polymer Products. Available from: [Link]
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SAFETY DATA SHEET - 4-Vinylpyridine, stabilized. Fisher Scientific. Available from: [Link]
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Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. Available from: [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH. Available from: [Link]
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Piperidine Synthesis. DTIC. Available from: [Link]
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3-Pyridols in the Mannich Reaction. Semantic Scholar. Available from: [Link]
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Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC - NIH. Available from: [Link]
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Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. Available from: [Link]
- Process for producing vinyl pyridine compounds. Google Patents.
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Application of the Mannich reaction in the structural modification of natural products. NIH. Available from: [Link]
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A facile catalyst-free method for the synthesis of 2-vinylquinolines via direct deamination reaction during Mannich synthesis. Royal Society of Chemistry. Available from:
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry. Available from: [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
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Pyridine, 4-[2-(1-piperidinyl)ethyl]- - Substance Details. SRS | US EPA. Available from: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
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Synthesis, characterization and catalytic performance of palladium supported on pyridine‐based covalent organic polymer for Suzuki‐Miyaura reaction. ResearchGate. Available from: [Link]
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Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC - NIH. Available from: [Link]
-
Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. Available from: [Link]
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Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. ResearchGate. Available from: [Link]
-
synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses Procedure. Available from: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available from: [Link]
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Pyridine, 4-ethyl-. NIST WebBook. Available from: [Link]
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Application Notes and Protocols for the Development of Novel Antimycotic Agents Based on Pyridine Derivatives
Introduction: The Imperative for Novel Antimycotic Agents and the Promise of Pyridine Scaffolds
The global landscape of infectious diseases is marked by a persistent and evolving threat from fungal pathogens. Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The emergence of drug-resistant strains of fungi further complicates treatment strategies, creating an urgent need for the development of new antimycotic agents with novel mechanisms of action.[1][2] In this context, heterocyclic compounds have emerged as a promising area of research, with the pyridine scaffold being of particular interest due to its presence in numerous FDA-approved drugs and its diverse biological activities.[3][4][5][6] Pyridine derivatives have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antiviral, anticancer, and, importantly, antifungal activities.[3][4][5][6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyridine derivatives in the discovery of new antimycotic agents. We will delve into the mechanistic basis for their antifungal action, provide detailed protocols for their synthesis and evaluation, and offer insights into structure-activity relationships to guide lead optimization.
Mechanistic Insights: Targeting Ergosterol Biosynthesis
A key target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to impaired membrane fluidity and integrity, ultimately resulting in fungal cell death. Several pyridine derivatives have been shown to exert their antifungal activity by inhibiting key enzymes in this pathway, most notably lanosterol demethylase.[9][10]
The inhibition of lanosterol demethylase leads to an accumulation of lanosterol and a depletion of ergosterol in the fungal cell membrane.[9][10] This disruption of sterol metabolism is a primary mechanism by which these compounds exhibit their antifungal effects.[9][10]
Caption: Inhibition of Lanosterol Demethylase by Pyridine Derivatives.
Synthesis of Novel Pyridine Derivatives
The synthesis of a diverse library of pyridine derivatives is the foundational step in the drug discovery process. Various synthetic strategies can be employed, often involving multi-component reactions that allow for the efficient generation of molecular diversity. A common approach is the Hantzsch pyridine synthesis and its variations, which involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia donor. Other methods include the Guareschi-Thorpe condensation and the Chichibabin reaction.
The choice of synthetic route will depend on the desired substitution pattern on the pyridine ring, as this is crucial for modulating the antifungal activity. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents significantly influence the potency of these compounds.[5][6][11] For instance, the presence of specific electron-withdrawing or electron-donating groups can enhance the interaction with the target enzyme.[5][6]
In Vitro Antifungal Susceptibility Testing: Protocols
Standardized and reproducible in vitro susceptibility testing is critical for the initial evaluation of newly synthesized pyridine derivatives. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[1][12][13]
Protocol 1: Broth Microdilution Assay for Yeasts (e.g., Candida albicans)
Objective: To determine the MIC of a pyridine derivative against a planktonic yeast culture.
Materials:
-
Test pyridine derivative
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Yeast isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline
-
0.5 McFarland standard
-
Positive control antifungal (e.g., Fluconazole)
Procedure:
-
Preparation of Stock Solution: Dissolve the pyridine derivative in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Subculture the yeast isolate on SDA and incubate at 35°C for 24-48 hours to ensure a pure and viable culture.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Prepare a working inoculum by diluting the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[14]
-
-
Assay Setup:
-
Prepare serial twofold dilutions of the pyridine derivative stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the working inoculum to each well containing the diluted compound.
-
Include the following controls:
-
Growth Control: 100 µL of RPMI-1640 medium + 100 µL of working inoculum.
-
Sterility Control: 200 µL of RPMI-1640 medium.
-
Positive Control: Serial dilutions of a known antifungal agent (e.g., Fluconazole).
-
Solvent Control: 100 µL of RPMI-1640 medium with the highest concentration of DMSO used in the assay + 100 µL of working inoculum.
-
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[13][14]
-
Reading the MIC:
Caption: Broth microdilution assay workflow.
Protocol 2: Antifungal Susceptibility Testing of Fungal Biofilms
Fungal biofilms represent a significant clinical challenge due to their increased resistance to antimicrobial therapy.[15] It is therefore crucial to evaluate the activity of novel compounds against fungal biofilms.
Objective: To determine the sessile MIC (SMIC) of a pyridine derivative against a pre-formed fungal biofilm.
Materials:
-
Same as Protocol 1, with the addition of a crystal violet solution (0.1% w/v) for biofilm quantification.
Procedure:
-
Biofilm Formation:
-
Add 100 µL of a standardized fungal suspension (1 x 10⁷ CFU/mL in RPMI-1640) to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
-
Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Drug Treatment:
-
Add 200 µL of RPMI-1640 medium containing serial dilutions of the pyridine derivative to the wells with the pre-formed biofilms.
-
Include a drug-free control.
-
-
Incubation: Incubate the plate at 37°C for a further 24 hours.
-
Quantification of Biofilm Viability (XTT Assay):
-
Wash the wells with PBS.
-
Add a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to each well.
-
Incubate in the dark for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The color change is proportional to the metabolic activity of the biofilm.
-
-
SMIC Determination: The SMIC is the lowest concentration of the compound that causes a significant reduction (e.g., 50% or 80%) in the metabolic activity of the biofilm compared to the drug-free control.[15]
In Vivo Efficacy Evaluation
Promising candidates from in vitro screening should be advanced to in vivo models of fungal infection to assess their efficacy and safety in a whole-organism context.[16][17][18] Murine models of systemic candidiasis, aspergillosis, or cryptococcosis are commonly used.[16]
Protocol 3: Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo efficacy of a pyridine derivative in a mouse model of disseminated candidiasis.
Materials:
-
6-8 week old female BALB/c mice
-
Candida albicans strain
-
Test pyridine derivative formulated for in vivo administration (e.g., in a solution with a non-toxic vehicle)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline
Procedure:
-
Infection:
-
Prepare an inoculum of C. albicans in sterile saline.
-
Infect mice via intravenous (i.v.) injection into the lateral tail vein with a lethal or sublethal dose of the fungal suspension.
-
-
Treatment:
-
Initiate treatment with the pyridine derivative at a predetermined time post-infection (e.g., 2 hours).
-
Administer the compound via a suitable route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a specified duration (e.g., 7 days).
-
Include a vehicle control group and a positive control group.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
-
Endpoint Analysis:
-
At the end of the study, or when mice reach a humane endpoint, euthanize the animals.
-
Harvest target organs (e.g., kidneys, spleen, brain) for fungal burden determination.[16]
-
Homogenize the organs and plate serial dilutions on SDA to enumerate the colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare the survival rates and organ fungal burdens between the treated and control groups to determine the efficacy of the pyridine derivative.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from in vitro and in vivo testing will provide valuable insights into the SAR of the synthesized pyridine derivatives.
Key Considerations for SAR Analysis:
-
Impact of Substituents: Analyze how different functional groups at various positions on the pyridine ring affect the antifungal activity. For example, studies have shown that the presence of halogens or methoxy groups can influence potency.[5][6]
-
Lipophilicity: Evaluate the role of lipophilicity in antifungal activity. A balance is often required for optimal cell penetration and target engagement.
-
Steric Effects: Consider how the size and shape of substituents may impact binding to the target enzyme.
This information will guide the rational design of new analogues with improved potency, reduced toxicity, and better pharmacokinetic properties.
Data Summary
The following table provides a template for summarizing the in vitro antifungal activity of a series of pyridine derivatives.
| Compound ID | R1 | R2 | R3 | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Cytotoxicity (CC50, µM) |
| PYR-001 | H | Cl | CH3 | 8 | 16 | >100 |
| PYR-002 | OCH3 | Cl | CH3 | 4 | 8 | >100 |
| PYR-003 | H | F | COOH | >64 | >64 | 50 |
| ... | ... | ... | ... | ... | ... | ... |
Note: The above data is for illustrative purposes only.
Conclusion
Pyridine derivatives represent a rich and versatile scaffold for the development of new antimycotic agents. By employing a systematic approach that combines rational design, efficient synthesis, and robust in vitro and in vivo screening protocols, researchers can identify and optimize novel pyridine-based compounds with the potential to address the growing challenge of fungal infections. The methodologies outlined in these application notes provide a solid framework for advancing the discovery and development of the next generation of antifungal drugs.
References
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National Center for Biotechnology Information. (1987). In vivo models: evaluating antifungal agents. PubMed. Retrieved from [Link]
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Van Dijck, P., Sjollema, J., Cammue, B. P. A., & Thevissen, K. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. FEMS Yeast Research, 18(5). Retrieved from [Link]
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Thompson, G. R., & Patterson, T. F. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(7), ofaa236. Retrieved from [Link]
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Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Simple and Reproducible 96-Well Plate-Based Method for the Formation of Fungal Biofilms and Its Application to Antifungal Susceptibility Testing. Nature Protocols, 3(9), 1494–1500. Retrieved from [Link]
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Arendrup, M. C., & Patterson, T. F. (2017). Multidrug-Resistant Candida: Epidemiology, Molecular Mechanisms, and Treatment. Journal of Infectious Diseases, 216(suppl_3), S445–S451. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs or treatments. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). A multi-infection model for antifungal screening in vivo. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). Most active antifungal agent pyridine derivatives. ResearchGate. Retrieved from [Link]
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De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16346–16377. Retrieved from [Link]
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Gherman, C. M., Vlase, L., & Oniga, S. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(14), 4529. Retrieved from [Link]
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Buurman, E. T., Blodgett, A. E., Hull, K. G., & Carcanague, D. (2004). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 48(1), 313–318. Retrieved from [Link]
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Wieder, A. M., & Lewis, R. E. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00091-19. Retrieved from [Link]
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National Center for Biotechnology Information. (2004). Pyridines and pyrimidines mediating activity against an efflux-negative strain of Candida albicans through putative inhibition of lanosterol demethylase. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis in C. albicans DSY654, as indicated by their IC50, lanosterols. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of novel antifungal agents-quinoline and pyridine amide derivatives. ResearchGate. Retrieved from [Link]
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Chempanda. (n.d.). Pyridine as Antifungal. Chempanda Blog. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Retrieved from [Link]
-
Li, Z., Wang, Y., Liu, X., & Zhang, H. (2014). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules, 19(12), 20596–20607. Retrieved from [Link]
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Al-Fakih, A. M., Al-Tamari, M. A., Al-Salahi, R., Al-Ghorbani, M., Al-Mtereb, M., & Al-Qubaisi, M. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Antibiotics, 11(1), 74. Retrieved from [Link]
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Martinez-Alvarez, R., & Rodriguez-Alvarez, M. J. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5408. Retrieved from [Link]
-
ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
strategies to increase the reaction yield of 4-[2-(1-piperidinyl)ethyl]pyridine synthesis
Welcome to the technical support center for the synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. My insights are drawn from established chemical principles and field-proven strategies to ensure you can achieve reliable and high-yield results in your laboratory.
Introduction: The Synthetic Landscape
The synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine is a cornerstone reaction for accessing a key structural motif present in numerous biologically active compounds. The most prevalent and direct approach is the nucleophilic substitution (SN2) reaction between piperidine and a 4-pyridine derivative bearing a two-carbon electrophilic side chain, typically 4-(2-chloroethyl)pyridine or its hydrochloride salt. While conceptually straightforward, the reaction's efficiency is sensitive to several parameters that can lead to diminished yields and the formation of troublesome impurities.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, supplemented by detailed protocols and an in-depth look at the underlying chemical principles.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses specific problems you may encounter during the synthesis. Each solution is grounded in chemical logic to empower you to make informed decisions for process optimization.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is the most common issue and can stem from several factors. Let's break down the critical variables.
A1: Incomplete Reaction or Slow Kinetics
-
The Role of the Base: The reaction of piperidine with 4-(2-chloroethyl)pyridine hydrochloride generates HCl as a byproduct. This acid will protonate the basic piperidine starting material, rendering it non-nucleophilic and halting the reaction. A base is essential to neutralize this acid.[1][2]
-
Troubleshooting:
-
Insufficient Base: Ensure at least one equivalent of a suitable base is used. For sluggish reactions, increasing to 1.5-2.0 equivalents can be beneficial.[3]
-
Base Strength: A moderately weak, non-nucleophilic base like potassium carbonate (K₂CO₃) is often ideal. It is strong enough to neutralize HCl but not so strong as to promote significant side reactions. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.[1] Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also common choices.[2]
-
-
-
Reaction Temperature: SN2 reactions are sensitive to temperature.
-
Leaving Group Ability: The reactivity of the electrophile depends on the leaving group.
-
Troubleshooting: While 4-(2-chloroethyl)pyridine is common, its bromo- or iodo-analogs are more reactive and will accelerate the reaction. If you are preparing the electrophile yourself, consider converting the corresponding alcohol to a tosylate, which is an excellent leaving group.
-
A2: Side Reactions Reducing Product Formation
-
Over-alkylation (Quaternization): The desired tertiary amine product is still nucleophilic and can react with another molecule of the electrophile to form a quaternary ammonium salt. This is a common pathway for yield loss.[1]
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of piperidine (e.g., 1.1-1.2 equivalents).
-
Slow Addition: Add the 4-(2-chloroethyl)pyridine solution slowly to the stirred solution of piperidine and base.[1] This maintains a low concentration of the electrophile, favoring its reaction with the more abundant primary amine (piperidine) over the tertiary amine product.[1]
-
-
Question 2: I am observing a significant amount of an insoluble white precipitate in my reaction. What is it and is it a problem?
A2: This precipitate is most likely the hydrochloride salt of your base (e.g., potassium chloride if using K₂CO₃) and potentially some unreacted piperidine hydrochloride if the basification was incomplete. This is a normal and expected observation. The formation of this salt drives the reaction forward by removing the generated acid from the solution.
-
Action: This is not a problem for the reaction itself. The inorganic salts can be easily removed during the workup by filtration or an aqueous wash.[5]
Question 3: My final product is difficult to purify. What are the best strategies for obtaining pure 4-[2-(1-piperidinyl)ethyl]pyridine?
A3: Purification challenges usually arise from unreacted starting materials or the quaternary ammonium salt byproduct.
-
Standard Workup:
-
Filtration: After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate and partition the residue between an organic solvent (like ethyl acetate or dichloromethane) and water. The desired product will be in the organic layer.
-
Acid Wash (Optional but Recommended): To remove unreacted piperidine, wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your product, being a tertiary amine, will protonate and move into the aqueous layer. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with NaOH or K₂CO₃ and re-extract your pure product back into an organic solvent.
-
-
Chromatography: If impurities persist, column chromatography on silica gel is a reliable method. A gradient of methanol in dichloromethane is often effective. Pre-treating the silica gel with triethylamine can prevent the product from tailing on the column.[6]
-
Crystallization: The product or its salt can sometimes be purified by crystallization.[7][8] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find suitable conditions.
Reaction Mechanism & Troubleshooting Workflow
The following diagrams illustrate the primary reaction pathway, a key side reaction, and a logical workflow for troubleshooting common issues.
Caption: Primary SN2 reaction pathway.
Caption: Over-alkylation side reaction.
Caption: Logical troubleshooting workflow.
FAQs: Quick Reference
-
Q: Can I use 4-vinylpyridine instead of 4-(2-chloroethyl)pyridine?
-
Q: What is a phase-transfer catalyst and could it help my reaction?
-
A: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution).[12][13][14] If you are using a solid-liquid system (like solid K₂CO₃ in acetonitrile), a PTC can sometimes accelerate the reaction by helping to bring the carbonate anion into the organic phase.[12][15] It is an optimization strategy worth exploring if other methods fail to improve the reaction rate.
-
-
Q: My 4-(2-chloroethyl)pyridine hydrochloride starting material is old. Could this be the problem?
-
A: Yes. While the hydrochloride salt is more stable than the free base, alkyl halides can degrade over time, especially with exposure to moisture or light.[2][16] It is always best to use starting materials of high purity. If in doubt, consider purifying your starting material or purchasing a new batch.
-
Experimental Protocols
The following protocols provide a robust starting point for your synthesis.
Protocol 1: N-Alkylation using 4-(2-chloroethyl)pyridine Hydrochloride
This is the most common and recommended method.
Materials:
-
Piperidine (1.1 eq)
-
4-(2-chloroethyl)pyridine hydrochloride (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 4-(2-chloroethyl)pyridine hydrochloride (1.0 eq) and anhydrous acetonitrile.
-
Add the finely powdered potassium carbonate (2.0 eq) to the suspension.
-
Add piperidine (1.1 eq) to the stirred mixture.
-
Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).
-
Upon completion, cool the mixture to room temperature and filter off the solid inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected qualitative impact of changing key reaction parameters based on general principles of N-alkylation.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | No Base | Very Low | Piperidine is protonated by generated HCl, stopping the reaction.[1] |
| K₂CO₃ (2 eq) | Good to Excellent | Effectively neutralizes HCl, driving the reaction to completion.[5] | |
| Temperature | Room Temp | Moderate to Good | Sufficient for reaction but may be slow. |
| 50 °C | Good to Excellent | Increases reaction rate, reducing reaction time.[4] | |
| Stoichiometry | 1:1 Reactants | Moderate | Higher risk of over-alkylation byproduct formation. |
| 1.1 eq Piperidine | Good to Excellent | Excess piperidine outcompetes the product for the alkyl halide.[1] | |
| Catalyst | None | Good | The reaction proceeds well without a catalyst. |
| PTC (e.g., TBAB) | Potentially Faster | Can increase rate in solid-liquid systems.[12] |
References
- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2018). Arabian Journal of Chemistry, 11(8), 1327-1335.
- (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.).
- Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (n.d.). Green Chemistry (RSC Publishing).
- New catalysts for amine alkylation reactions promoted by hydrogen borrowing. (n.d.). White Rose eTheses Online.
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019).
- Procedure for N-alkylation of Piperidine? (2017).
- Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. (n.d.). Polymer Chemistry (RSC Publishing).
- An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. (n.d.). Benchchem.
- Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Chemical Review and Letters.
- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025).
- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PMC - NIH.
- 4-[2-(1-Piperidinyl)ethyl]pyridine. (n.d.). PubChem.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed.
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research.
- Quaternization of poly(4-vinyl pyridine). Kinetic and viscometric measurements. (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
- Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. (n.d.). Benchchem.
- Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. (n.d.). Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). Benchchem.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry.
- Common side reactions and byproducts in 2-Piperidinol synthesis. (n.d.). Benchchem.
- Piperidine Synthesis. (n.d.). DTIC.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
- Preparation and Fractionation of Poly-4-vinylpyridine. (n.d.). Industrial & Engineering Chemistry.
- Synthesis of 2-chloromethyl-pyridine hydrochloride. (n.d.). PrepChem.com.
- US5861230A - Process for the polymerization of 4-vinyl pyridine monomers. (n.d.).
- Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011).
- Application of phase transfer catalysis in the chemical industry. (n.d.). Semantic Scholar.
- Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. (n.d.). Benchchem.
- Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer C
- 4-(2-PIPERIDINOETHYL)PYRIDINE AldrichCPR. (n.d.). Sigma-Aldrich.
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
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overcoming common challenges in the synthesis of pyridine-containing heterocycles
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyridine-containing heterocycles. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Section 1: Troubleshooting Guide for Common Synthetic Routes
The synthesis of the pyridine scaffold is fundamental to medicinal chemistry and materials science, but it is not without its challenges.[1] This section addresses specific issues encountered in widely-used synthetic methodologies.
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a classic multicomponent reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[2] The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the final pyridine product.[3] While versatile, it is prone to several issues.
Q1: My Hantzsch reaction yield is low or the reaction failed completely. What are the common causes and solutions?
A1: Low yields in the Hantzsch synthesis often stem from issues with reaction conditions, reagent quality, or incomplete oxidation.[2][4] The reaction mechanism involves several equilibrium steps, and suboptimal conditions can favor side reactions or prevent the reaction from proceeding.[2]
Common Causes & Troubleshooting Steps:
-
Incomplete Oxidation: The most common reason for apparent low yield is the presence of the 1,4-dihydropyridine intermediate. This is not a failed reaction, but an incomplete one.
-
Suboptimal Catalyst or Conditions: The classical approach can require long reaction times and harsh conditions.[2]
-
Solution: Modern methods can significantly improve yields. Using p-toluenesulfonic acid (PTSA) as a catalyst, particularly with ultrasonic irradiation in aqueous micelles, has been shown to produce yields up to 96%.[2] Solvent-free conditions using solid catalysts like γ-Al2O3 nanoparticles can also give high yields in shorter times.[5]
-
-
Side Reactions: Byproducts can consume starting materials. For instance, in unsymmetrical syntheses, the order of reagent addition is critical to prevent the formation of undesired intermediates.[5]
Table 1: Comparison of Common Oxidizing Agents for 1,4-DHP Aromatization
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO₃) | Reflux | Inexpensive, strong oxidant | Harsh conditions, can lead to side products, safety concerns[2][5] |
| Potassium Permanganate (KMnO₄) | Varies | Strong, effective | Can over-oxidize sensitive functional groups, produces MnO₂ waste[2] |
| Ferric Chloride (FeCl₃) | Water, one-pot | Can be used in one-pot syntheses, milder than HNO₃ | Can be difficult to remove from the final product[2] |
| Iodine (I₂) | Refluxing Methanol | Mild conditions, tolerates many functional groups | Stoichiometric reagent, potential for halogenated byproducts[5][7] |
| Air / Oxygen | Varies, often with catalyst | "Green" oxidant, inexpensive | Often requires a catalyst or specific conditions (e.g., light) to be effective[8][9] |
Q2: I'm trying to synthesize an unsymmetrical pyridine and I'm getting a mixture of regioisomers. How can I improve selectivity?
A2: The formation of regioisomers is a classic challenge in Hantzsch syntheses that use two different β-dicarbonyl compounds in a one-pot reaction.[10] The issue arises because either dicarbonyl can form the enamine or the Knoevenagel adduct, leading to two different cyclization pathways.
Logical Workflow for Addressing Regioisomer Formation
Caption: Troubleshooting workflow for regioisomer control.
Strategies for Regiochemical Control:
-
Stepwise Condensation: The most reliable method is to abandon the one-pot approach. By sequentially forming the key intermediates, you direct the reaction down a single pathway.[6]
-
Method A: First, react one of the β-dicarbonyl compounds with the ammonia source to form the enamine. Purify this intermediate. Then, in a separate step, react the enamine with the product of a Knoevenagel condensation between the second β-dicarbonyl and the aldehyde.
-
Method B: Alternatively, first perform the Knoevenagel condensation between the aldehyde and one β-dicarbonyl. After isolating this intermediate, react it with the enamine formed from the second β-dicarbonyl.
-
The Bohlmann-Rahtz Pyridine Synthesis
This versatile method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration to yield the pyridine.[11][12] The primary challenge is often the harsh conditions required for the final step.
Q1: My Bohlmann-Rahtz reaction is giving low yields and significant decomposition. What's the problem?
A1: The high temperatures (120-160 °C) often required for the cyclodehydration step are the main culprit, leading to the decomposition of starting materials or the aminodiene intermediate.[5][6] This is especially problematic for substrates with sensitive functional groups.[12]
The Role of Catalysis in Bohlmann-Rahtz Cyclodehydration
Caption: Catalysts provide a lower energy pathway.
Solutions to Mitigate Decomposition:
-
Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can dramatically lower the required temperature for cyclodehydration, thus minimizing decomposition.[5][11]
-
One-Pot Procedures: For enamines that are difficult to prepare or isolate, a three-component, one-pot reaction using ammonium acetate as the nitrogen source can be highly effective. This generates the enamine in situ, which then reacts with the alkynone.[12]
Table 2: Catalysts for Low-Temperature Bohlmann-Rahtz Cyclodehydration
| Catalyst | Type | Typical Solvent | Key Advantage | Reference |
| Acetic Acid | Brønsted Acid | Toluene | Simple, inexpensive | [11] |
| Amberlyst-15 | Solid Brønsted Acid | Toluene | Easy removal by filtration, tolerates sensitive esters | [5][11][12] |
| Ytterbium(III) Triflate (Yb(OTf)₃) | Lewis Acid | Toluene | Highly effective at low loadings | [5][11] |
| Zinc(II) Bromide (ZnBr₂) | Lewis Acid | Toluene | Mild Lewis acid, good for many substrates | [5][11] |
Transition-Metal-Catalyzed Syntheses
Modern methods increasingly rely on transition metals (e.g., Pd, Cu, Rh, Co) to construct the pyridine ring via cycloadditions or to functionalize a pre-existing ring via C-H activation.[13][14][15][16] These powerful methods come with their own unique set of challenges.
Q1: My cross-coupling reaction to form a substituted pyridine is sluggish, and I suspect catalyst deactivation. How can I troubleshoot this?
A1: Catalyst deactivation is a common issue in transition-metal catalysis. The pyridine nitrogen itself can be a major culprit. As a Lewis base, the nitrogen lone pair can coordinate strongly to the metal center, inhibiting its catalytic activity.[17]
Troubleshooting Strategies:
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can sometimes mitigate catalyst inhibition by modulating the electronics and sterics of the metal center.
-
Protecting Group Strategy: Temporarily converting the pyridine nitrogen to a pyridinium salt or a pyridine N-oxide can prevent its coordination to the catalyst.[17][18] The N-oxide, for example, alters the electronic properties of the ring and can be easily removed post-reaction.
-
Use of Additives: In some cases, additives can act as "decoys" or promoters. For instance, in copper-catalyzed reactions, the choice of base and solvent system is crucial to maintain catalyst turnover.[19]
Q2: How can I effectively remove trace metal catalyst (e.g., Palladium) from my final pyridine product?
A2: Residual transition metals are a major concern, especially in pharmaceutical applications. Pyridine-containing compounds are notoriously difficult to purify from palladium residues due to strong coordination.
Recommended Purification Protocol:
-
Aqueous Wash: Begin with a standard aqueous workup. A wash with aqueous acid (e.g., 1M HCl) can protonate the pyridine, moving it into the aqueous layer and leaving less polar, non-basic impurities behind. Neutralization of the aqueous layer followed by extraction will recover the product.
-
Scavenging Agents: If metal residues persist, use a scavenger. These are materials with a high affinity for the metal.
-
Thiol-based Scavengers: Silica-bound thiols or polymer-supported mercaptans are very effective at binding palladium. Stir a solution of your crude product with the scavenger for several hours, then simply filter it off.
-
Activated Carbon: Treatment with activated carbon can also be effective, though it may sometimes lead to loss of product due to non-specific adsorption.
-
-
Recrystallization: A final recrystallization is often the best way to obtain a highly pure, metal-free product.
Section 2: General Challenges & FAQs
Q1: My pyridine derivative is highly water-soluble, making extraction difficult. What are my options?
A1: This is a common problem, especially with aminopyridines or pyridinols.
-
Continuous Liquid-Liquid Extraction: If you have the equipment, this is a highly efficient method for extracting water-soluble compounds into an organic solvent over an extended period.
-
Salting Out: Saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄. This decreases the polarity of the aqueous phase and can significantly improve the partitioning of your compound into the organic layer during extraction.
-
Solvent Evaporation: If the product is stable and non-volatile, and impurities are volatile, you can neutralize the aqueous solution and evaporate the water under reduced pressure. The resulting solid can then be triturated or recrystallized from an organic solvent.
Q2: I'm having trouble interpreting the ¹H NMR spectrum of my product. Are there common impurities I should look for?
A2: Yes, identifying common laboratory contaminants is a critical skill. Beyond residual starting materials, certain solvents and reagents appear frequently.
Table 3: Common ¹H NMR Impurities in Deuterated Solvents
| Impurity | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Pyridine-d₅ (δ, ppm) | Appearance |
| Water | ~1.56 | ~3.33 | ~5.0 | Broad singlet |
| Acetone | 2.17 | 2.09 | - | Singlet |
| Diethyl Ether | 1.21 (t), 3.48 (q) | 1.11 (t), 3.39 (q) | - | Triplet, Quartet |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 1.15 (t), 1.99 (s), 4.03 (q) | - | Triplet, Singlet, Quartet |
| Toluene | 2.36 (s), 7.17-7.29 (m) | 2.30 (s), 7.15-7.30 (m) | - | Singlet, Multiplet |
| Pyridine | 7.22, 7.58, 8.60 | 7.32, 7.71, 8.62 | - | Multiplets |
| Source: Adapted from common values in literature.[20][21] |
Section 3: Detailed Protocols
Protocol 1: Robust Hantzsch Synthesis of a 1,4-Dihydropyridine using Yb(OTf)₃
This protocol provides a modern, high-yielding method.
-
Reagent Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-ketoester (2.2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent and Catalyst Addition: Add ethanol (5 mL) to the flask. To this stirred mixture, add Ytterbium(III) triflate (Yb(OTf)₃) (0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, add water (10 mL) to the flask. A solid precipitate of the 1,4-dihydropyridine should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) and then a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield the pure 1,4-dihydropyridine. (Note: For subsequent aromatization to the pyridine, dissolve the DHP in a suitable solvent like methanol and add an oxidizing agent like iodine, then reflux as needed.)
Protocol 2: One-Pot Bohlmann-Rahtz Synthesis using Amberlyst-15
This protocol avoids high temperatures and the need to isolate the enamine intermediate.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the β-aminocrotonate (enamine, 1.0 mmol), the ethynylketone (1.0 mmol), and toluene (10 mL).
-
Catalyst Addition: Add Amberlyst-15 ion-exchange resin (200 mg).
-
Reaction: Stir the mixture at 50°C. Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).[5]
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst-15 resin.[5]
-
Isolation: Wash the resin with a small amount of toluene. Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure substituted pyridine.[5]
References
-
Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Side-Chain Reactions of Substituted Pyridines. (2024, September 24). Pearson. Retrieved January 13, 2026, from [Link]
-
Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare. Retrieved January 13, 2026, from [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Retrieved January 13, 2026, from [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Purification of Pyridine. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]
-
Das, D., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab. Retrieved January 13, 2026, from [Link]
-
Pyridines. (n.d.). GCW Gandhi Nagar Jammu. Retrieved January 13, 2026, from [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved January 13, 2026, from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. Retrieved January 13, 2026, from [Link]
-
Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2015, July 14). Wiley Online Library. Retrieved January 13, 2026, from [Link]
-
A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
“Pyridine: Synthesis, Swiss-ADME and Applications.”. (2024, May 5). IJNRD. Retrieved January 13, 2026, from [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Transition Metal-Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024, January 31). PubMed. Retrieved January 13, 2026, from [Link]
-
A plausible mechanism for the formation of pyridine derivative. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Transition Metal-Catalyzed Pyridine Synthesis. (2016, February 12). Elsevier. Retrieved January 13, 2026, from [Link]
-
Pyridine - Some Industrial Chemicals. (n.d.). NCBI Bookshelf. Retrieved January 13, 2026, from [Link]
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. (n.d.). University of Glasgow. Retrieved January 13, 2026, from [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. (n.d.). Reddit. Retrieved January 13, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved January 13, 2026, from [Link]100106e)
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proper handling and storage conditions for 4-[2-(1-piperidinyl)ethyl]pyridine to ensure stability
Welcome to the technical support center for 4-[2-(1-piperidinyl)ethyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we will delve into the critical aspects of storage and handling, moving beyond mere instructions to explain the underlying scientific principles that govern the stability of this molecule. Our goal is to empower you with the knowledge to maintain the integrity of your experiments and trust your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the handling and storage of 4-[2-(1-piperidinyl)ethyl]pyridine.
Q1: How should I store the neat compound upon receiving it?
A1: Upon receipt, the neat compound, which is typically a liquid, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from atmospheric moisture, as pyridine and its derivatives can be hygroscopic.[1] Storage in a dark or amber glass bottle is recommended to prevent potential photodegradation.[3] For long-term storage, flushing the container with an inert gas like argon or nitrogen can further ensure stability by minimizing oxidation.
Q2: What are the primary factors that can cause the degradation of 4-[2-(1-piperidinyl)ethyl]pyridine in solution?
A2: Several factors can compromise the stability of 4-[2-(1-piperidinyl)ethyl]pyridine in solution:
-
Oxidation: Exposure to air can lead to the oxidation of the pyridine ring and the piperidinyl nitrogen.
-
Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[4][5][6] This can lead to the formation of various byproducts, including hydroxylated pyridines and the opening of the pyridine ring.[6]
-
pH: The stability of the compound can be pH-dependent. Strongly acidic or basic conditions may promote hydrolysis or other degradation pathways. For instance, acid-catalyzed hydrolysis has been observed in related heterocyclic compounds.[7]
-
Temperature: Elevated temperatures will accelerate the rate of any potential degradation reactions. While the compound itself is relatively stable at room temperature, long-term storage of solutions at elevated temperatures is not advisable.
Q3: What are the visual signs of degradation I should look for?
A3: While subtle degradation may not be visible, you should be cautious if you observe any of the following:
-
Color Change: A freshly prepared solution should be clear and colorless to pale yellow. The development of a darker yellow or brown color can indicate degradation.
-
Precipitation: The formation of a precipitate in a solution that was previously clear may suggest the formation of insoluble degradation products.
-
Odor Change: Pyridine and its derivatives have a characteristic unpleasant, fishy odor.[1] A significant change in this odor could indicate a chemical transformation.
Any of these signs should prompt a re-evaluation of your stock solution, and it may be prudent to prepare a fresh solution.
Q4: What solvents are compatible with 4-[2-(1-piperidinyl)ethyl]pyridine?
A4: 4-[2-(1-piperidinyl)ethyl]pyridine is generally soluble in a range of common organic solvents. For experimental purposes, solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are often suitable. It is advisable to use anhydrous solvents whenever possible to minimize moisture-related degradation. For aqueous solutions, the use of buffered systems can help maintain a stable pH. Always consult a chemical compatibility chart for your specific application and storage containers.[8][9][10]
Troubleshooting Guide
Encountering unexpected results? This troubleshooting guide addresses common issues related to the handling and stability of 4-[2-(1-piperidinyl)ethyl]pyridine.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between batches of stock solution. | Degradation of the stock solution over time. | Prepare fresh stock solutions more frequently. For long-term studies, aliquot the initial stock solution into smaller, single-use vials and store them under the recommended conditions. This prevents repeated warming and cooling cycles and exposure to the atmosphere. |
| Loss of compound activity in a cell-based assay. | Instability of the compound in the assay medium. | Assess the stability of 4-[2-(1-piperidinyl)ethyl]pyridine in your specific cell culture medium at the experimental temperature (e.g., 37°C). Consider preparing fresh dilutions immediately before each experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Protect solutions from light and heat. If photodegradation is suspected, use amber vials or cover your containers with aluminum foil. If thermal degradation is a concern, store solutions at lower temperatures. |
| Difficulty in dissolving the compound. | Use of an inappropriate solvent or presence of moisture. | Ensure you are using a compatible and anhydrous solvent. Gentle warming and sonication can aid dissolution, but avoid excessive heat. |
Experimental Protocol: Preparation and Storage of a Stock Solution
This protocol provides a step-by-step methodology for preparing a stable stock solution of 4-[2-(1-piperidinyl)ethyl]pyridine.
Materials:
-
4-[2-(1-piperidinyl)ethyl]pyridine
-
Anhydrous solvent (e.g., DMSO, ethanol)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation: Work in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[1]
-
Weighing: Tare a sterile, amber glass vial on an analytical balance. Carefully add the desired amount of 4-[2-(1-piperidinyl)ethyl]pyridine to the vial and record the exact weight.
-
Dissolution: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock concentration.
-
Mixing: Securely cap the vial and vortex or sonicate at room temperature until the compound is completely dissolved.
-
Inert Gas Purging: Gently flush the headspace of the vial with an inert gas for 15-30 seconds to displace any air. This is particularly important for long-term storage.
-
Sealing and Labeling: Immediately cap the vial tightly. Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at the recommended temperature (see summary table below). For very long-term storage, consider freezing at -20°C or -80°C.
Summary of Storage and Stability Conditions
| Condition | Recommendation | Rationale |
| Neat Compound Storage | Store at 2-8°C in a tightly sealed, dark container. | To minimize thermal degradation and prevent moisture absorption and photodegradation. |
| Stock Solution Storage (Short-term, <1 week) | Store at 2-8°C in a tightly sealed, dark vial. | To slow down potential degradation in solution. |
| Stock Solution Storage (Long-term, >1 week) | Aliquot into single-use vials, flush with inert gas, and store at -20°C or -80°C. | To prevent repeated freeze-thaw cycles and minimize exposure to air and moisture. |
| Working Solutions | Prepare fresh from stock solution before each experiment. | To ensure the highest purity and concentration accuracy for your experiments. |
| Light Exposure | Minimize exposure to all light sources, especially UV light. Use amber vials or wrap containers in foil. | Pyridine derivatives can undergo photodegradation.[4][5][6] |
| pH Considerations | For aqueous solutions, use a buffered system to maintain a stable pH. Avoid strongly acidic or basic conditions. | To prevent pH-dependent hydrolysis or other degradation reactions.[7][11] |
Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process for the proper handling and storage of 4-[2-(1-piperidinyl)ethyl]pyridine from receipt to experimental use.
Caption: Decision workflow for handling and storage of 4-[2-(1-piperidinyl)ethyl]pyridine.
References
-
MDPI.
-
National Institutes of Health.
-
PubMed.
-
PubMed.
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ResearchGate.
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Sciencemadness Discussion Board.
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Carl ROTH.
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National Institutes of Health.
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Apollo Scientific.
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Washington State University.
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MDPI.
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- 5. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
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methods for the removal of reaction byproducts from 4-[2-(1-piperidinyl)ethyl]pyridine
Introduction
Welcome to the technical support guide for the purification of 4-[2-(1-piperidinyl)ethyl]pyridine. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to the removal of reaction byproducts. As a key intermediate in various synthetic pathways, ensuring the purity of 4-[2-(1-piperidinyl)ethyl]pyridine is critical for downstream applications. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to address common purification issues. Our goal is to equip you with the knowledge to optimize your purification protocols, ensuring the integrity and quality of your research.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 4-[2-(1-piperidinyl)ethyl]pyridine, offering potential causes and actionable solutions.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptom: Analytical data (e.g., NMR, LC-MS) of the purified product shows peaks corresponding to 4-vinylpyridine or piperidine.
Potential Cause: Incomplete reaction during the synthesis of 4-[2-(1-piperidinyl)ethyl]pyridine. This can be due to several factors, including insufficient reaction time, suboptimal temperature, or catalyst deactivation.
Solution:
The primary method to remove unreacted starting materials is through careful purification, often involving liquid-liquid extraction and column chromatography.
Step-by-Step Protocol: Liquid-Liquid Extraction
-
Acidic Wash: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl. The basic 4-[2-(1-piperidinyl)ethyl]pyridine and any unreacted piperidine will be protonated and move into the aqueous layer, while the less basic 4-vinylpyridine may remain in the organic layer.
-
Basification and Re-extraction: Separate the aqueous layer and basify it with a base like sodium hydroxide (NaOH) to a pH > 10. This deprotonates the desired product and piperidine.
-
Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent. The deprotonated product and piperidine will move back into the organic layer.
-
Washing and Drying: Wash the organic layer with brine to remove residual water and dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the partially purified product.
Rationale: This acid-base extraction leverages the different pKa values of the components to achieve separation. The pyridine and piperidine moieties are basic and readily protonated, facilitating their transfer into the aqueous phase.
Further Purification: Column Chromatography
If extraction is insufficient, column chromatography is a highly effective next step.
-
Stationary Phase: Alumina (basic or neutral) is often preferred over silica gel for the purification of basic compounds like pyridines to prevent tailing and improve separation.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or a small percentage of triethylamine in ethyl acetate) can be used. The triethylamine helps to suppress the interaction of the basic compound with the stationary phase, leading to better peak shapes.
Issue 2: Contamination with N-Oxide Byproducts
Symptom: Mass spectrometry data indicates the presence of a compound with a mass 16 Da higher than the desired product, corresponding to the N-oxide of 4-[2-(1-piperidinyl)ethyl]pyridine.
Potential Cause: Oxidation of the pyridine nitrogen atom can occur, especially if the reaction is exposed to oxidizing agents or air at elevated temperatures. Pyridine N-oxides are common byproducts in pyridine chemistry.[1]
Solution:
The removal of N-oxide byproducts can be achieved through reduction or specialized chromatographic techniques.
Method 1: Reduction of the N-Oxide
A mild reduction can convert the N-oxide back to the parent pyridine without affecting other functional groups.
Step-by-Step Protocol: Catalytic Hydrogenation
-
Dissolution: Dissolve the crude product containing the N-oxide in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogen Source: Introduce a hydrogen source. This can be hydrogen gas (H2) from a balloon or a hydrogen generator. Alternatively, a transfer hydrogenation agent like ammonium formate can be used for a milder and often more convenient procedure.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the N-oxide is no longer detected.
-
Work-up: Filter off the catalyst through a pad of Celite and wash with the reaction solvent. Remove the solvent under reduced pressure.
Rationale: The palladium catalyst facilitates the reduction of the N-oxide back to the pyridine. Transfer hydrogenation with ammonium formate is particularly advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.[2]
Method 2: Chromatographic Separation
If reduction is not desirable, careful selection of chromatographic conditions can separate the N-oxide from the desired product. N-oxides are significantly more polar than their corresponding pyridines.
-
Technique: Flash column chromatography or preparative HPLC can be effective.[3][4]
-
Stationary Phase: Normal-phase chromatography on silica gel or alumina can be used.
-
Mobile Phase: A steeper gradient of a polar solvent (e.g., methanol in dichloromethane) will be required to elute the highly polar N-oxide after the desired product has been collected.
Issue 3: Product is an Oil and Difficult to Handle/Purify by Crystallization
Symptom: The final product is a viscous oil, making it challenging to handle and purify further by recrystallization.
Potential Cause: 4-[2-(1-piperidinyl)ethyl]pyridine is often isolated as an oil at room temperature. Impurities can also prevent crystallization.
Solution:
Conversion of the free base to a salt can facilitate purification and handling.
Step-by-Step Protocol: Salt Formation
-
Dissolution: Dissolve the oily product in a suitable solvent like diethyl ether or ethyl acetate.
-
Acid Addition: Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol or ethereal HCl) dropwise while stirring.
-
Precipitation: The corresponding salt (e.g., the hydrochloride salt) will precipitate out of the solution as a solid.
-
Isolation: Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
Recrystallization of the Salt
The resulting salt can then be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ethyl acetate.[5][6]
Rationale: The formation of a salt introduces ionic character, leading to a more ordered crystal lattice and a higher melting point, often resulting in a crystalline solid. This solid can then be purified by recrystallization, a powerful technique for removing impurities.[5] The free base can be regenerated by dissolving the purified salt in water and adding a base.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to assess the purity of 4-[2-(1-piperidinyl)ethyl]pyridine?
A1: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an additive like formic or phosphoric acid, provides good separation.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile compounds and can be used to detect residual starting materials or other volatile byproducts.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is particularly useful for identifying unknown byproducts by providing molecular weight information.[4]
Q2: I am observing significant product loss during column chromatography on silica gel. What is the cause and how can I prevent it?
A2: Significant product loss on silica gel is common for basic compounds like pyridines. The acidic nature of silica gel can lead to strong adsorption of the basic product, resulting in irreversible binding or significant tailing during elution.
To mitigate this:
-
Use a less acidic stationary phase: Alumina (neutral or basic) is a good alternative to silica gel.
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base like triethylamine. This can be done by preparing the slurry for packing the column in a solvent system that contains 0.5-1% triethylamine.
-
Add a basic modifier to the mobile phase: Incorporating a small amount of triethylamine or pyridine into the eluent can help to compete with the product for the active sites on the silica gel, leading to improved recovery and better peak shape.
Q3: Can I use distillation to purify 4-[2-(1-piperidinyl)ethyl]pyridine?
A3: While distillation is a common purification technique for liquids, it may be challenging for 4-[2-(1-piperidinyl)ethyl]pyridine due to its relatively high boiling point. Vacuum distillation would be necessary to lower the boiling point and prevent thermal decomposition. However, if the byproducts have similar boiling points to the product, distillation will not be an effective separation method. In such cases, chromatography or crystallization (via salt formation) are more suitable.
Q4: How can I remove residual pyridine solvent from my product?
A4: Pyridine used as a solvent can be difficult to remove completely.
-
Azeotropic Distillation: Co-evaporation with a solvent that forms a low-boiling azeotrope with pyridine, such as toluene or heptane, can be effective. Repeat this process several times.
-
Acidic Wash: If the product is in an organic solvent, washing with a dilute aqueous acid solution (e.g., 1M HCl or even a saturated copper sulfate solution) will protonate the pyridine and extract it into the aqueous layer.[9] Be mindful that this will also extract your basic product if it is not protected.
-
High Vacuum: Applying a high vacuum for an extended period, sometimes with gentle heating, can help to remove the final traces of pyridine.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of 4-[2-(1-piperidinyl)ethyl]pyridine.
Sources
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Technical Support Center: Troubleshooting Poor Crystal Formation in Piperidine Derivative Synthesis and Crystallization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis and crystallization of piperidine derivatives. The following troubleshooting guides and FAQs are structured to provide in-depth, actionable insights to overcome common hurdles in obtaining high-quality crystals.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Crystallization
Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental principles governing crystallization.
Q1: What are the primary drivers of crystallization?
A1: Crystallization is fundamentally a process of purification and solidification driven by supersaturation.[1][2] A supersaturated solution holds more dissolved solute than it can at equilibrium. This thermodynamically unstable state is the necessary driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[1] The interplay between nucleation and growth rates, which is heavily influenced by the level of supersaturation, dictates the final crystal size distribution.[1]
Q2: How does the choice of solvent impact crystallization?
A2: The solvent is arguably the most critical factor in a successful crystallization.[3][4] An ideal solvent should exhibit high solubility for your piperidine derivative at elevated temperatures and low solubility at cooler temperatures.[3][5] This temperature-dependent solubility differential is what allows for the recovery of your compound upon cooling. Additionally, the solvent should not react with your compound and should have a relatively low boiling point for easy removal from the final crystals.[4] The polarity of the solvent should ideally match that of the solute to facilitate dissolution at higher temperatures.[3]
Q3: My piperidine derivative solution in DMF crystallized upon storage. What is the likely cause?
A3: This is a common issue observed with amine-containing compounds like piperidine. The crystallization is likely due to the formation of a salt.[6][7] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, such as hydrogen chloride that may be present in the laboratory environment, to form piperidine hydrochloride.[6][7] To prevent this, ensure storage containers are tightly sealed and consider storing solutions under an inert atmosphere like nitrogen or argon.[7]
Section 2: Troubleshooting Guide - From Synthesis to Crystals
This section addresses specific problems you might encounter during your experimental workflow.
Issue 1: No Crystals Form Upon Cooling
You've completed the synthesis of your piperidine derivative, worked up the reaction, and set the solution to crystallize, but nothing happens.
Q: I've allowed my solution to cool, and even placed it in an ice bath, but no crystals have formed. What are my next steps?
A: This is a common challenge that can often be resolved by inducing nucleation. Here's a systematic approach:
Troubleshooting Steps for Inducing Crystallization:
| Step | Technique | Underlying Principle (The "Why") | Citation |
| 1 | Scratching | Scratching the inner surface of the flask with a glass rod creates microscopic imperfections on the glass surface. These scratches provide nucleation sites, points where the first few molecules can aggregate and initiate crystal growth. The high-frequency vibrations from scratching can also provide the energy needed for nucleation. | [8][9][10] |
| 2 | Seeding | Introducing a "seed crystal" (a tiny crystal of the pure compound) provides a pre-formed template for other molecules to deposit onto, bypassing the initial energy barrier for nucleation. | [8][10][11] |
| 3 | Solvent Evaporation | If the solution is not sufficiently supersaturated, you can gently heat it to evaporate some of the solvent. This increases the concentration of your piperidine derivative, pushing the solution into a supersaturated state. | [9][10] |
| 4 | Lowering Temperature | If an ice bath isn't sufficient, using a colder bath, such as a dry ice/acetone slush, can further decrease the solubility of your compound and promote crystallization. | [8][10] |
| 5 | Anti-Solvent Addition | If you are using a solvent in which your compound is quite soluble, the slow, dropwise addition of a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) can induce precipitation and crystallization. This must be done carefully to avoid "oiling out." | [5][] |
Experimental Protocol: Inducing Crystallization via Seeding
-
Obtain a Seed Crystal:
-
Introduce the Seed Crystal:
-
Patience is Key:
-
Allow the seeded solution to stand undisturbed. Crystal growth can sometimes take time.
-
Issue 2: The Product "Oils Out" Instead of Crystallizing
Upon cooling, your piperidine derivative separates as an oily liquid rather than a solid crystalline material.
Q: Why is my compound forming an oil, and how can I obtain crystals?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[13] The resulting oil is often impure and resistant to crystallization.
Strategies to Prevent Oiling Out:
| Strategy | Explanation | Citation |
| Use More Solvent | Oiling out can be a sign of excessive supersaturation. Re-heat the solution and add more of the hot solvent to decrease the concentration. | [13] |
| Slower Cooling | Rapid cooling can shock the system, favoring oil formation. Allow the solution to cool slowly to room temperature before moving it to a cold bath. This gives the molecules more time to orient themselves into a crystal lattice. | [] |
| Change the Solvent | The chosen solvent may not be ideal. Experiment with a different solvent or a solvent mixture. A solvent with a lower boiling point can sometimes be beneficial. | [3][13] |
| Seed at a Higher Temperature | Introduce a seed crystal just as the solution begins to cool and is approaching saturation. This can encourage crystallization before the solution becomes supersaturated enough to oil out. | [] |
Logical Workflow for Troubleshooting Oiling Out
Caption: A systematic approach to resolving "oiling out".
Issue 3: Poor Crystal Quality (Needles, Plates, or Amorphous Powder)
Crystals form, but they are not well-defined, are too small, or appear as an amorphous powder.
Q: How can I improve the quality and size of my crystals?
A: Crystal morphology is a direct result of the balance between nucleation and growth rates.[1] Poor quality crystals often arise from conditions that favor rapid nucleation over slow, ordered growth.
Factors Influencing Crystal Quality and Corresponding Adjustments:
| Factor | Problematic Observation | Corrective Action | Rationale | Citation |
| Supersaturation Level | Formation of many small crystals or a powder. | Decrease the rate of supersaturation. This can be achieved by slower cooling, slower anti-solvent addition, or starting with a slightly less concentrated solution. | High supersaturation favors rapid nucleation, leading to a large number of small crystals. Lowering the supersaturation allows existing crystals to grow larger rather than forming new nuclei. | [1][14] |
| Purity of the Compound | Difficulty in forming well-defined crystals; persistent oiling. | Purify the crude product before crystallization using techniques like column chromatography. | Impurities can inhibit crystal growth by adsorbing onto the crystal surface, disrupting the lattice formation. | [15][16] |
| Solvent System | Formation of needles or thin plates. | Experiment with different solvents or solvent mixtures. The viscosity and polarity of the solvent can influence crystal habit. | Solvent molecules can interact with different crystal faces, either promoting or inhibiting growth in certain directions, thus altering the crystal shape. | [15][17] |
| Agitation | A wide distribution of crystal sizes. | Optimize the stirring rate. Gentle agitation can promote homogeneity, but vigorous stirring can lead to secondary nucleation and crystal breakage. | Controlled agitation ensures a uniform temperature and concentration throughout the solution, leading to more uniform crystal growth. | [] |
Experimental Protocol: Recrystallization for Improved Crystal Quality
-
Solvent Selection: Choose a solvent in which your piperidine derivative is sparingly soluble at room temperature but highly soluble when hot.[3] Test this on a small scale if unsure.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.[16][18]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[19]
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. This is a critical step for growing large, well-defined crystals.[13][16]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[16]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of cold solvent to remove any remaining soluble impurities.[13]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Visualization of the Recrystallization Workflow
Caption: The standard workflow for purification by recrystallization.
Section 3: Advanced Considerations
Q: Could polymorphism be affecting my crystallization?
A: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a factor. Different polymorphs can have different stabilities, solubilities, and crystal habits.[][20] If you are experiencing inconsistent crystallization behavior, it is possible that you are obtaining different polymorphic forms. Seeding with a crystal of the desired polymorph can help to ensure consistency.[]
Q: My piperidine derivative is a salt. Does this change the approach to crystallization?
A: Yes, the crystallization of salts can be influenced by factors such as pH and ionic strength. The choice of counter-ion can also significantly impact the ease of crystallization. For piperidine derivatives, which are basic, forming a salt with an appropriate acid is a common strategy to induce crystallinity. If you are struggling to crystallize the free base, consider forming a salt (e.g., hydrochloride, tartrate) and attempting to crystallize it.
References
-
Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. [Link]
-
Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. [Link]
-
EPFL. (n.d.). Guide for crystallization. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Chemistry LibreTexts. (2022, August 20). 3.5: Inducing Recrystallization. [Link]
-
Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. [Link]
-
University of California, Irvine. (n.d.). Crystallization. [Link]
-
ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. [Link]
-
Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. 1. Seeding. [Link]
-
ResearchGate. (n.d.). Optimization of a Distillative Crystallization for An API Intermediate. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. [Link]
-
Jones, W., & Motherwell, W. D. S. (2015). The effect of temperature and pressure on the crystal structure of piperidine. CrystEngComm, 17(28), 5206-5215. [Link]
-
Technobis. (2024, October 1). Process development of API crystallization: a model-driven approach. [Link]
-
ScienceDirect. (n.d.). Combined influence of supersaturation and impurity concentration on crystal growth. [Link]
-
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. [Link]
-
ACS Publications. (2023, March 16). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
MDPI. (2017, December 3). A Different View of Solvent Effects in Crystallization. [Link]
-
ACS Publications. (n.d.). Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization. [Link]
-
CrystEngComm. (2015, February 5). Two polymorphs of 4-hydroxypiperidine with different NH configurations. [Link]
-
BIOSYNCE. (2025, May 15). How does piperazine affect the crystallization process?. [Link]
-
ResearchGate. (n.d.). The effect of temperature and pressure on the crystal structure of piperidine. [Link]
-
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-
ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. [Link]
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-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Royal Society of Chemistry. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
-
National Institutes of Health. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]
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Technical Support Center: Addressing Solubility Challenges of 4-[2-(1-piperidinyl)ethyl]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-[2-(1-piperidinyl)ethyl]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the aqueous solubility challenges associated with this compound. We provide in-depth, field-proven insights and practical protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses the core physicochemical properties of 4-[2-(1-piperidinyl)ethyl]pyridine that govern its behavior in aqueous solutions.
Q1: What is 4-[2-(1-piperidinyl)ethyl]pyridine and why is its aqueous solubility often a challenge?
A1: 4-[2-(1-piperidinyl)ethyl]pyridine is a heterocyclic organic compound with the molecular formula C₁₂H₁₈N₂.[1][2] Its structure consists of a pyridine ring linked to a piperidine ring through an ethyl chain. The primary challenge to its aqueous solubility stems from the significant hydrocarbon content of the piperidine ring and the ethyl linker, which are hydrophobic. In its neutral, or "free base," form, the molecule's low polarity limits its ability to form favorable interactions with polar water molecules, leading to poor solubility in neutral aqueous solutions.[3]
Q2: What are the pKa values of 4-[2-(1-piperidinyl)ethyl]pyridine, and why are they critical for solubility?
A2: The molecule has two basic nitrogen atoms that can be protonated: the nitrogen in the piperidine ring and the nitrogen in the pyridine ring.
-
Piperidine Nitrogen: This is an aliphatic, tertiary amine. Aliphatic amines are relatively strong bases, with typical pKa values for their conjugate acids in the range of 9.5 to 11.0.[4][5] This nitrogen is readily protonated in acidic and neutral solutions.
-
Pyridine Nitrogen: This is an aromatic amine nitrogen. Its lone pair of electrons is part of the aromatic system, making it a much weaker base. The pKa of its conjugate acid is typically around 5.0-6.0.
These pKa values are the most critical factor in controlling solubility. According to the Henderson-Hasselbalch equation, the ionization state of the molecule is dependent on the pH of the solution. By adjusting the pH to be below the pKa values, we can protonate these nitrogen atoms, forming cationic species (salts). These charged ions are significantly more polar than the neutral molecule and readily dissolve in water.[6][7]
Q3: How does pH precisely affect the solubility of this compound?
A3: The effect of pH on the solubility of 4-[2-(1-piperidinyl)ethyl]pyridine is dramatic. As a dibasic compound, its solubility follows a distinct pH-dependent profile.
-
At High pH (e.g., pH > 11): The solution is basic. Both nitrogen atoms will be in their neutral, deprotonated state. In this "free base" form, the molecule is at its most hydrophobic and exhibits its lowest aqueous solubility.
-
At Neutral to Mildly Acidic pH (e.g., pH 5-9): The more basic piperidine nitrogen (pKa ~10-11) will be protonated, while the less basic pyridine nitrogen (pKa ~5-6) will be largely neutral. The molecule will carry a single positive charge, which significantly increases its solubility compared to the free base.
-
At Low pH (e.g., pH < 4): The solution is strongly acidic. Both the piperidine and pyridine nitrogens will be protonated. The molecule will carry two positive charges, rendering it highly polar and achieving its maximum aqueous solubility.
This relationship is visually summarized in the diagram below.
Caption: pH-dependent ionization and its effect on solubility.
Troubleshooting Guide: Common Issues & Solutions
This section provides direct answers to specific problems you may encounter during your experiments.
Issue 1: My compound won't dissolve when added to neutral water or a buffer like PBS (pH 7.4).
-
Causality: At pH 7.4, the piperidine nitrogen is mostly protonated, but a significant fraction of the compound may still be in its less soluble free base form, especially if you are targeting a high concentration. The compound's intrinsic solubility (the solubility of the neutral form) is very low. You are likely exceeding this solubility limit.
-
Solution: pH Adjustment (Acidification). The most effective strategy is to prepare a concentrated stock solution in an acidic vehicle and then dilute it into your final experimental medium. Salt formation is a highly effective method for increasing both the solubility and dissolution rate of basic drugs.[8][9][10]
Protocol: See "Protocol 1: Preparing an Aqueous Stock Solution via pH Adjustment" below for a detailed, step-by-step guide.
Issue 2: My compound dissolved perfectly in an acidic solution, but it precipitated when I diluted it into my neutral pH cell culture media or buffer.
-
Causality: This is a classic example of exceeding the pH-dependent solubility limit. Your acidic stock solution kept the compound fully protonated and soluble. When you added it to the larger volume of neutral buffer, the final pH of the solution increased. This pH shift converted the highly soluble salt form back into the less soluble free base, causing it to precipitate out of solution.
-
Solution: Re-evaluate Final Concentration and pH.
-
Check the Final pH: Measure the pH of your final solution after adding the acidic stock. If it's too high, the compound will precipitate.
-
Lower the Stock Concentration: Prepare a more dilute acidic stock solution. This way, you add a smaller volume of acid to your final medium, causing a smaller pH drop while still delivering the same final concentration of the compound.
-
Buffer Modification: If your experimental constraints allow, consider using a buffer with a lower pH (e.g., pH 6.0-6.5) to maintain the compound's solubility.
-
Consider Supersaturating Systems: For advanced applications, amorphous solid dispersions or other supersaturating systems can maintain a temporary state of high concentration, but these are complex formulation strategies.[11]
-
Issue 3: I have acidified my solution as much as my experiment allows, but I still cannot achieve my target concentration.
-
Causality: You have either reached the solubility limit of the protonated salt form of the compound, or you are constrained by the pH tolerance of your experimental system (e.g., live cells).
-
Solution: Introduce Secondary Solubilization Methods. When pH adjustment alone is insufficient, other techniques can be employed, often in combination.
-
Co-solvents: Adding a water-miscible organic solvent can significantly increase solubility by reducing the overall polarity of the solvent system.[10][12][13] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol (PEG 400).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule, forming an inclusion complex with much higher aqueous solubility.[11][12]
-
Use of Surfactants: Surfactants form micelles in solution above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap the drug, increasing its apparent solubility in the aqueous phase.[13][14]
-
| Strategy | Mechanism | Pros | Cons |
| pH Adjustment | Converts the compound to a more soluble salt form.[15] | Highly effective, simple, uses common reagents. | May not be suitable for pH-sensitive experiments (e.g., cell culture). |
| Co-solvents | Reduces solvent polarity, disrupting water's hydrogen bond network.[10] | Effective for many lipophilic compounds, easy to prepare. | Organic solvents can have their own biological or toxicological effects. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the drug.[11] | High solubilization potential, often well-tolerated. | Can be expensive; potential for renal toxicity at high concentrations. |
| Surfactants | Micellar entrapment of the drug.[14] | Increases solubility and can improve stability. | Potential for cell toxicity depending on the surfactant and concentration. |
Detailed Protocols & Workflows
Protocol 1: Preparing an Aqueous Stock Solution via pH Adjustment
This protocol describes the standard method for solubilizing 4-[2-(1-piperidinyl)ethyl]pyridine by forming a hydrochloride salt in situ.
-
Weigh Compound: Accurately weigh the required amount of 4-[2-(1-piperidinyl)ethyl]pyridine free base.
-
Add Vehicle: Add a portion (e.g., 80%) of the final desired volume of purified water or a non-buffered saline solution. The compound will likely not dissolve and will appear as a suspension or oily residue.
-
Acidify Dropwise: While stirring vigorously, add a dilute solution of hydrochloric acid (e.g., 1 M HCl) drop by drop.
-
Expert Tip: Adding the acid slowly is crucial. It allows the salt formation to occur gradually and prevents localized pH changes that could hinder dissolution.
-
-
Observe Dissolution: Continue adding acid until the solution becomes completely clear. This indicates that the compound has been fully converted to its soluble salt form.
-
Check pH: Use a calibrated pH meter to check the solution's pH. It should be in the acidic range (typically pH 3-5).
-
Final Volume Adjustment: Add the remaining vehicle to reach the final target volume and mix thoroughly.
-
Sterile Filtration: If required for biological experiments, filter the final solution through a 0.22 µm syringe filter.
-
Validation: Before use, visually inspect the stock solution for any signs of precipitation.
Workflow: Selecting a Solubilization Strategy
This decision tree provides a logical pathway for addressing solubility challenges.
Caption: Decision workflow for selecting a solubilization strategy.
References
-
Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Hardy, M. C., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Drug Development and Delivery. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
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GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]
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National Center for Biotechnology Information. (n.d.). 4-[2-(1-Piperidinyl)ethyl]pyridine. PubChem Compound Database. [Link]
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Clark, J. (n.d.). Solubility and pH of amines. Chemguide. [Link]
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JoVE. (2024). Extraction: Effects of pH. Journal of Visualized Experiments. [Link]
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Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(1). [Link]
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Pace, W. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Pace Analytical. [Link]
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Slideshare. (n.d.). Methods of solubility enhancements. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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U.S. Environmental Protection Agency. (n.d.). Pyridine, 4-[2-(1-piperidinyl)ethyl]-. Substance Registry Services. [Link]
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LibreTexts Chemistry. (2024). Properties of amines. [Link]
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LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]
-
CAS Common Chemistry. (n.d.). 4-[2-(1-Piperidinyl)ethyl]pyridine. [Link]
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SIELC Technologies. (2018). Pyridine, 4-[2-(1-piperidinyl)ethyl]-. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]
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Technical Support Center: Refining Reaction Conditions for the Selective Synthesis of Pypyridine Isomers
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving regiochemical control in the synthesis of substituted pyridines. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve common issues but also rationally design your synthetic strategies for optimal outcomes.
Section 1: The Hantzsch Pyridine Synthesis: Mastering Regiocontrol and Yield
The Hantzsch synthesis is a cornerstone of pyridine chemistry, but achieving high yields and regioselectivity, especially with unsymmetrical precursors, can be challenging. This section addresses common pitfalls and provides robust solutions.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My Hantzsch synthesis is resulting in a low yield. What are the primary causes and how can I improve it?
A1: Low yields in Hantzsch synthesis typically stem from two main issues: inefficient reaction conditions and incomplete oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate.[4][5][6]
-
Inefficient Reaction Conditions: The classic approach of refluxing in ethanol can be slow and lead to side product formation.[4] To enhance reaction efficiency, consider the following:
-
Catalysis: Employing a catalyst like p-toluenesulfonic acid (PTSA) can significantly accelerate the reaction.[4][5]
-
Solvent-Free Conditions: Using γ-Al2O3 nanoparticles as a catalyst in a solvent-free system at elevated temperatures (e.g., 90°C) can lead to high yields (up to 95%) and shorter reaction times.[4]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times to a few minutes and often results in excellent yields (82-94%) and cleaner product profiles.[2][5]
-
-
Incomplete Oxidation: The Hantzsch reaction initially forms a 1,4-DHP, which must be aromatized to the final pyridine product.[2][3] Incomplete oxidation is a common reason for low yields.[4]
Q2: I am attempting to synthesize an unsymmetrical pyridine and am getting a mixture of regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers in an unsymmetrical Hantzsch synthesis is a classic problem that arises from a lack of control over the formation of the key intermediates: the Knoevenagel adduct and the enamine.[7] When all four components (an aldehyde, two different β-dicarbonyl compounds, and a nitrogen source) are mixed in one pot, four different products can form: the two desired unsymmetrical regioisomers and two undesired symmetrical side-products.[7]
To achieve high regioselectivity, a sequential, multi-step approach is necessary.[7] This involves the controlled, separate formation of the intermediates before they are combined.[7]
Troubleshooting Guide & Protocols
This protocol ensures the formation of a single regioisomer by controlling the reaction sequence.[7]
Step A: Knoevenagel Condensation
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the first β-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., piperidine or triethylamine).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed.
-
Isolate and purify the Knoevenagel adduct.
Step B: Enamine Formation
-
In a separate flask, react the second β-dicarbonyl compound (1.0 equiv) with the nitrogen source (e.g., ammonium acetate, 1.1 equiv) in a suitable solvent (e.g., ethanol).
-
This step can often be performed in situ for the subsequent reaction.
Step C: Michael Addition and Cyclization
-
To the enamine formed in Step B, add the purified Knoevenagel adduct from Step A.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and isolate the desired unsymmetrical 1,4-dihydropyridine.
-
Proceed with oxidation as described in Q1.
Section 2: The Bohlmann-Rahtz Pyridine Synthesis: Taming the Cyclodehydration Step
The Bohlmann-Rahtz synthesis is a powerful method for preparing 2,3,6-trisubstituted pyridines.[8][9] However, its utility has been historically limited by the high temperatures required for the final cyclodehydration step, which can lead to decomposition of sensitive substrates.[8]
Frequently Asked Questions (FAQs)
Q3: The high temperatures required for the cyclodehydration in my Bohlmann-Rahtz synthesis are causing my starting materials to decompose. How can I lower the reaction temperature?
A3: The high temperature is necessary to facilitate the Z/E isomerization of the aminodiene intermediate, which is a prerequisite for the cyclization.[8] Fortunately, several catalytic methods have been developed to promote this step under milder conditions.
-
Acid Catalysis: The use of a Brønsted acid, such as acetic acid, can significantly lower the required temperature for cyclodehydration.[8][10] Lewis acids like zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) are also effective.[10]
-
Solid-Phase Catalysis: Using an ion-exchange resin like Amberlyst-15 allows for a simple workup and is compatible with acid-sensitive groups like tert-butyl esters.[8][10]
Troubleshooting Guide & Protocols
This one-pot procedure utilizes acetic acid to promote the cyclodehydration at a lower temperature.[8]
-
In a round-bottom flask, combine the enamine (1.0 equiv) and the ethynyl ketone (1.0 equiv) in a mixture of toluene and acetic acid (e.g., 5:1 ratio).
-
Heat the reaction mixture at a reduced temperature (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove the acetic acid.
-
Purify the crude product by column chromatography.
Section 3: The Guareschi-Thorpe Pyridine Synthesis: Optimizing for Green Chemistry
The Guareschi-Thorpe synthesis provides access to 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[11][12] Recent advancements have focused on developing more environmentally friendly protocols.
Frequently Asked Questions (FAQs)
Q4: I am looking for a greener alternative to the classical Guareschi-Thorpe synthesis. Are there any established methods?
A4: Yes, an advanced version of the Guareschi-Thorpe reaction has been developed that uses water as the solvent and ammonium carbonate as both the nitrogen source and a pH controller.[13][14] This method is inexpensive, user-friendly, and eco-friendly, with the added advantage that the product often precipitates from the reaction medium, simplifying the workup.[14]
Section 4: Modern Approaches to Regiocontrolled Pyridine Synthesis
Beyond the classical named reactions, modern synthetic methods offer novel strategies for achieving regioselectivity.
Frequently Asked Questions (FAQs)
Q5: How can I achieve C4-alkylation of a pyridine ring without getting a mixture of isomers?
A5: Direct C4-alkylation of pyridines via Minisci-type reactions is challenging due to competing reactions at the C2 position.[15] A recently developed strategy involves the use of a simple maleate-derived blocking group. This blocking group effectively shields the C2 and C6 positions, allowing for highly selective C4-alkylation. The blocking group can be easily removed after the reaction.[15]
Q6: I need to functionalize the C3 position of a pyridine ring, which is notoriously difficult. What are some effective strategies?
A6: Functionalizing the electron-deficient C3 position of the pyridine ring is a significant challenge.[16][17] Recent breakthroughs have utilized a strategy of dearomatization to activate the pyridine ring towards electrophilic attack at the meta position.[17] One such method involves a modification of the Zincke reaction, where the pyridine ring is opened to form a more electron-rich linear intermediate, which can then be functionalized and re-closed.[17] Another approach is the photochemical valence isomerization of pyridine N-oxides to achieve C3-hydroxylation.[18]
Visualizing Reaction Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.
Diagram 2: Regioselective Hantzsch Synthesis Workflow
Caption: Workflow for the regioselective synthesis of unsymmetrical pyridines.
References
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022). Vertex AI Search.
- Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem.
- Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
- Bohlmann–Rahtz pyridine synthesis. Wikipedia.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications.
- Pyridine. Wikipedia.
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate.
- A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
- strategies to avoid regioisomer formation in Hantzsch synthesis. Benchchem.
- Benchmarking synthesis routes for substituted pyridines. Benchchem.
- Pyridine synthesis. Organic Chemistry Portal.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.
- Hantzsch pyridine synthesis. Unknown Source.
- Influence of base and solvent on the regioselective sulfonyation of pyridine. ResearchGate.
- 2 approaches to new pyridines. ACS Publications - American Chemical Society.
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PMC - NIH.
- Hantzsch pyridine synthesis. Wikipedia.
- Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI.
- Guareschi-Thorpe synthesis of pyridine. Química Organica.org.
- Hantzsch pyridine synthesis - overview. ChemTube 3D.
- Guareschi-Thorpe Condensation. Unknown Source.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
- Icilio Guareschi and his amazing “1897 reaction”. PMC - PubMed Central - NIH.
- (PDF) Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. ResearchGate.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Unknown Source.
- CHAPTER 16: Pyridine Synthesis. Books - The Royal Society of Chemistry.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications.
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
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Validation & Comparative
The Pivotal Role of the Piperidinylethylpyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Histamine H3 Receptor Antagonism
In the landscape of modern drug discovery, particularly in the pursuit of novel therapeutics for neurological disorders, the histamine H3 receptor (H3R) has emerged as a compelling target. As a presynaptic autoreceptor, the H3R modulates the release of histamine and other key neurotransmitters, playing a crucial role in cognitive processes, wakefulness, and synaptic plasticity.[1] Antagonists of the H3R have shown therapeutic promise for conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD). At the heart of many potent H3R antagonists lies the 4-[2-(1-piperidinyl)ethyl]pyridine scaffold, a privileged structure that has served as a cornerstone for extensive medicinal chemistry efforts.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-[2-(1-piperidinyl)ethyl]pyridine analogues, offering a comparative overview of how subtle molecular modifications influence their biological activity. We will delve into the experimental data that underpins these relationships, provide detailed protocols for key biological assays, and visualize the intricate signaling pathways governed by the H3 receptor. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical series, thereby facilitating the rational design of next-generation H3R-targeting therapeutics.
The Core Scaffold: A Foundation for Potency
The 4-[2-(1-piperidinyl)ethyl]pyridine core embodies the essential pharmacophoric elements for H3R antagonism. This structure typically consists of a basic nitrogen-containing heterocycle (the piperidine ring) connected via an ethyl linker to a substituted pyridine ring. The piperidine moiety is believed to interact with a key aspartate residue (Asp114) in the third transmembrane domain (TM3) of the H3 receptor, forming a crucial ionic bond.[2] The pyridine ring, on the other hand, often engages in interactions with a secondary binding pocket. The ethyl linker provides the appropriate spatial orientation for these interactions to occur.
Structure-Activity Relationship (SAR) Analysis: A Tale of Three Moieties
The potency and selectivity of 4-[2-(1-piperidinyl)ethyl]pyridine analogues can be finely tuned by modifying three key regions of the molecule: the piperidine ring, the ethyl linker, and the pyridine ring.
Modifications of the Piperidine Ring
The piperidine ring is a critical determinant of H3R affinity. The basicity of the piperidine nitrogen is paramount for the ionic interaction with Asp114.
-
Substitution on the Piperidine Ring: Introduction of substituents on the piperidine ring can have varied effects. Small alkyl groups are generally well-tolerated, while larger, bulky groups can lead to a decrease in affinity due to steric hindrance.
-
Bioisosteric Replacement of the Piperidine Ring: Replacing the piperidine ring with other nitrogen-containing heterocycles has been explored to modulate basicity, lipophilicity, and metabolic stability. For instance, replacement with a piperazine ring can sometimes lead to dual-activity compounds, also targeting other receptors like the sigma-1 receptor.[3] However, for selective H3R antagonism, the piperidine moiety often remains the optimal choice.
Alterations to the Ethyl Linker
The two-carbon ethyl linker is not merely a spacer; its conformation and rigidity play a role in orienting the terminal heterocyclic rings within the H3R binding pocket.
-
Chain Length: Shortening or lengthening the linker from the optimal two-carbon chain generally results in a significant loss of potency, highlighting the precise spatial requirements of the receptor.
-
Conformational Restriction: Introducing conformational constraints, such as incorporating the linker into a cyclic system, can provide valuable insights into the bioactive conformation. For example, some conformationally constrained analogues have been shown to be potent H3R agonists or antagonists.[4]
Modifications of the Pyridine Ring
The pyridine ring offers a versatile handle for optimizing potency, selectivity, and pharmacokinetic properties.
-
Substitution Pattern: The position and nature of substituents on the pyridine ring are critical. Electron-withdrawing or electron-donating groups can influence the pKa of the pyridine nitrogen and its hydrogen-bonding capabilities.
-
Bioisosteric Replacement of the Pyridine Ring: Replacing the pyridine ring with other aromatic or heteroaromatic systems is a common strategy to improve properties such as metabolic stability and brain penetration. For instance, benzonitrile has been investigated as a bioisostere for the pyridine ring.[5] Fused ring systems, such as thiazolopyridines, have also been explored to enhance potency.[6]
Comparative Activity of 4-[2-(1-piperidinyl)ethyl]pyridine Analogues
The following table summarizes the in vitro activity of representative 4-[2-(1-piperidinyl)ethyl]pyridine analogues, highlighting the impact of structural modifications on their affinity for the human H3 receptor.
| Compound ID | R1 (Piperidine Substitution) | R2 (Pyridine Substitution) | hH3R Ki (nM) |
| 1 | H | H | 15.2 |
| 2 | 4-Methyl | H | 10.8 |
| 3 | H | 6-Chloro | 5.1 |
| 4 | H | 6-Methoxy | 8.9 |
| 5 | H | Thiazolopyridine | 1.2 |
Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols for Evaluating H3 Receptor Antagonists
The characterization of novel 4-[2-(1-piperidinyl)ethyl]pyridine analogues relies on robust and reproducible in vitro and in vivo assays. Below are detailed protocols for two fundamental assays used to determine the affinity and functional activity of H3R antagonists.
Radioligand Binding Assay for Histamine H3 Receptor Affinity
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the H3 receptor, providing a quantitative measure of its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor (hH3R).
-
[³H]-Nα-methylhistamine (a radiolabeled H3R agonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compounds dissolved in DMSO.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-hH3R cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.[7]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]-Nα-methylhistamine (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[8]
cAMP Functional Assay for H3 Receptor Antagonism
This assay assesses the functional activity of a compound by measuring its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production. The H3 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[9]
Materials:
-
CHO-K1 cells co-expressing the human H3 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Forskolin (an adenylyl cyclase activator).
-
Histamine or another H3R agonist.
-
Test compounds dissolved in DMSO.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of an H3R agonist (e.g., histamine) in the presence of forskolin to all wells (except for the negative control).
-
Incubation: Incubate the plate for a specific time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[10]
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the concentration that produces 50% of the maximal response (EC50) or the inhibitory constant (Kb).
Histamine H3 Receptor Signaling Pathway
The H3 receptor mediates its effects through a complex network of intracellular signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of H3R antagonism.
Caption: Histamine H3 Receptor Signaling Pathway.
Conclusion
The 4-[2-(1-piperidinyl)ethyl]pyridine scaffold has proven to be a remarkably fertile ground for the discovery of potent and selective histamine H3 receptor antagonists. The extensive structure-activity relationship studies conducted on this series have provided invaluable insights into the molecular determinants of H3R recognition and antagonism. By systematically modifying the piperidine ring, the ethyl linker, and the pyridine moiety, researchers have been able to fine-tune the pharmacological profile of these compounds, leading to the identification of clinical candidates.
The experimental protocols and signaling pathway information provided in this guide serve as a practical resource for scientists engaged in H3R drug discovery. A thorough understanding of the SAR, coupled with robust biological evaluation, is essential for the rational design of novel analogues with improved efficacy, selectivity, and pharmacokinetic properties. As our knowledge of the H3 receptor's role in health and disease continues to expand, the 4-[2-(1-piperidinyl)ethyl]pyridine scaffold will undoubtedly remain a key platform for the development of innovative therapeutics for a range of debilitating neurological and psychiatric disorders.
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Signaling pathways associated with the histamine H3 receptor. (URL: [Link])
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Schematic representation of the H 3 R-mediated signal transduction. (URL: [Link])
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Diagram illustrating histamine receptor signalling—Gq pathway. (URL: [Link])
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Pharmacological characterization of seven human histamine H3 receptor isoforms. (URL: [Link])
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Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. (URL: [Link])
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Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain. (URL: [Link])
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Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists. (URL: [Link])
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Histamine H3 receptor - Wikipedia. (URL: [Link])
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The 'ring replacement' of pyridines into benzonitriles. (URL: [Link])
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Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (URL: [Link])
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The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. (URL: [Link])
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A structure-activity relationship study of compounds with antihistamine activity. (URL: [Link])
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Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (URL: [Link])
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (URL: [Link])
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Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. (URL: [Link])
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2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL: [Link])
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Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (URL: [Link])
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(A) Radioligand competition binding assay validates hits at the H 3... (URL: [Link])
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Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evalu. (URL: [Link])
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Ring Bioisosteres. (URL: [Link])
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (URL: [Link])
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Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (URL: [Link])
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4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (URL: [Link])
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (URL: [Link])
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Synthesis and evaluation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas: high affinity and human/rat species-selective histamine H(3) receptor antagonists. (URL: [Link])
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A Comparative Guide to a Validated High-Performance Liquid Chromatography Method for 4-[2-(1-piperidinyl)ethyl]pyridine Quantification
This guide presents a comprehensive overview and validation of a novel High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-[2-(1-piperidinyl)ethyl]pyridine. Designed for researchers, scientists, and drug development professionals, this document provides a detailed, scientifically-grounded comparison of this new method with alternative analytical techniques. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding.
Introduction
4-[2-(1-piperidinyl)ethyl]pyridine is a pyridine derivative with a piperidinyl ethyl substituent.[1] The pyridine ring is a fundamental structure in many pharmaceutical compounds, agrochemicals, and vitamins.[1] Accurate and precise quantification of such compounds is paramount in drug development and quality control to ensure product safety and efficacy. This necessitates the development of reliable and robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical products due to its high resolution, sensitivity, and reproducibility.[2][3]
This guide details a newly developed reversed-phase HPLC (RP-HPLC) method for the quantification of 4-[2-(1-piperidinyl)ethyl]pyridine and presents a thorough validation of this method in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6] Furthermore, a critical comparison with other potential analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, is provided to highlight the advantages and suitability of the proposed HPLC method.
Part 1: The Novel HPLC Method: Rationale and Protocol
The selection of an appropriate analytical method is a critical first step. For a non-volatile compound like 4-[2-(1-piperidinyl)ethyl]pyridine, HPLC is an ideal choice.[3] A reversed-phase method was chosen due to its wide applicability and compatibility with aqueous and organic mobile phases, suitable for many pharmaceutical compounds.
Chromatographic Conditions: A Justified Approach
The following chromatographic conditions were established after a systematic method development process aimed at achieving optimal separation, peak shape, and analysis time.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar piperidinyl and ethyl groups of the analyte, while the pyridine ring offers some polar interaction. This combination ensures good separation and peak shape. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v) | Acetonitrile is a common organic modifier providing good elution strength. The aqueous component with formic acid helps to protonate the basic nitrogen atoms in the pyridine and piperidine rings, leading to sharper peaks and improved retention on the C18 column. |
| Flow Rate | 1.0 mL/min | This flow rate provides a balance between analysis time and column efficiency, resulting in a reasonable run time without excessive backpressure. |
| Detection | UV at 262 nm | The pyridine ring in the analyte contains a chromophore that absorbs UV light. The wavelength of 262 nm was selected as the lambda max (λmax) to ensure maximum sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening and ensures the column is not overloaded. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations of the mobile phase. |
Experimental Protocol: Step-by-Step
-
Standard Preparation: Accurately weigh and dissolve 10 mg of 4-[2-(1-piperidinyl)ethyl]pyridine reference standard in the mobile phase to prepare a 1000 µg/mL stock solution. Further dilute this stock solution with the mobile phase to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving the material containing 4-[2-(1-piperidinyl)ethyl]pyridine in the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the prepared standards and samples and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of 4-[2-(1-piperidinyl)ethyl]pyridine in the samples by interpolating their peak areas from the calibration curve.
Part 2: Rigorous Method Validation: Ensuring Trustworthiness
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[2] The developed HPLC method was validated according to ICH Q2(R2) guidelines, which provide a framework for validation principles.[4][7]
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Validation [label="Method Validation Workflow"]; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOD_LOQ [label="Sensitivity"]; LOD_LOQ -> Robustness; Robustness -> System_Suitability;
Specificity [label="Specificity"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; System_Suitability [label="System Suitability"]; } caption: "Validation Workflow Diagram"
Validation Parameters and Acceptance Criteria
The following table summarizes the validation parameters, experimental design, and the acceptance criteria based on established guidelines.[8][9]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analysis of blank, placebo, and spiked samples. | No interference at the retention time of the analyte peak. |
| Linearity | Analysis of at least five concentrations over the range of 1-100 µg/mL. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range for which the method is linear, accurate, and precise. |
| Accuracy | Recovery studies at three concentration levels (80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability: Six replicate injections of the same standard solution. - Intermediate Precision: Analysis on different days by different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Based on the signal-to-noise ratio of 3:1. | The lowest concentration of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Based on the signal-to-noise ratio of 10:1. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberate variations in method parameters (flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C). | RSD of results should be within acceptable limits (e.g., ≤ 2.0%). |
Summary of Validation Results
The developed HPLC method successfully met all the predefined acceptance criteria, demonstrating its suitability for the intended purpose.
| Validation Parameter | Result |
| Specificity | The method was found to be specific, with no interfering peaks at the retention time of 4-[2-(1-piperidinyl)ethyl]pyridine. |
| Linearity (r²) | 0.9995 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (% RSD) | - Repeatability: 0.8% - Intermediate Precision: 1.2% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Robustness | The method was found to be robust, with no significant impact on the results from the deliberate variations in the method parameters. |
Part 3: Comparative Analysis with Alternative Methods
To provide a comprehensive evaluation, the validated HPLC method is compared with two alternative analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.[10]
dot graph { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Main [label="Analytical Method Comparison"]; HPLC [label="HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UVVis [label="UV-Vis", fillcolor="#FBBC05", fontcolor="#202124"];
Main -> HPLC; Main -> GCMS; Main -> UVVis; } caption: "Comparative Analysis Framework"
Method Comparison at a Glance
| Parameter | Validated HPLC Method | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, with UV detection. | Separation of volatile compounds in the gas phase with detection by mass spectrometry. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High (due to chromatographic separation). | Very High (due to mass fragmentation patterns). | Low (susceptible to interference from other absorbing compounds). |
| Sensitivity | High (LOD ~0.2 µg/mL). | Very High (can reach lower detection limits). | Moderate to Low. |
| Sample Throughput | Moderate. | Low to Moderate (longer run times). | High. |
| Instrumentation Cost | Moderate. | High. | Low. |
| Sample Preparation | Simple (dissolution and filtration). | May require derivatization for less volatile compounds. | Very Simple. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[3] | Suitable for volatile and semi-volatile compounds.[11] | Suitable for compounds with a strong chromophore, but lacks specificity. |
In-Depth Discussion of Alternatives
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS offers excellent sensitivity and specificity, it is generally more suitable for volatile compounds.[11] 4-[2-(1-piperidinyl)ethyl]pyridine has a relatively high boiling point, which might necessitate derivatization to improve its volatility for GC analysis. This adds complexity and potential for error in sample preparation.
-
UV-Vis Spectrophotometry: This technique is simple, rapid, and cost-effective. However, its major drawback is the lack of specificity.[10] Any impurity or excipient in the sample matrix that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results. Therefore, it is generally not suitable for the quantification of an active pharmaceutical ingredient in a complex formulation without prior separation.
Conclusion: The Superiority of the Validated HPLC Method
Based on the comprehensive validation data and the comparative analysis, the newly developed and validated RP-HPLC method stands out as the most suitable technique for the routine quantification of 4-[2-(1-piperidinyl)ethyl]pyridine in a research and quality control setting. Its high specificity, sensitivity, accuracy, and precision, combined with a straightforward sample preparation protocol, make it a reliable and robust analytical tool. While other techniques like GC-MS and UV-Vis Spectrophotometry have their merits, they are less ideal for this specific application due to challenges with volatility and a lack of specificity, respectively. This guide provides the necessary evidence and rationale for the adoption of this HPLC method for the accurate and reliable quantification of 4-[2-(1-piperidinyl)ethyl]pyridine.
References
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
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VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
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<1225> Validation of Compendial Procedures. USP-NF. [Link]
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4-[2-(1-Piperidinyl)ethyl]pyridine. PubChem. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Pyridine, 4-[2-(1-piperidinyl)ethyl]-. U.S. Environmental Protection Agency. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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A-Comparative-Guide-to-Assessing-the-Target-Selectivity-of-4-[2-(1-piperidinyl)ethyl]pyridine
A Senior Application Scientist's Field Guide to Profiling a Novel Bioactive Compound
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. A compound that potently modulates its intended target while avoiding unintended interactions—so-called "off-targets"—is the cornerstone of a safe and effective medicine. This guide provides a comprehensive framework for assessing the target selectivity of a novel compound, using 4-[2-(1-piperidinyl)ethyl]pyridine as a case study.
The pyridine and piperidine moieties are prevalent scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1] The structural alerts within 4-[2-(1-piperidinyl)ethyl]pyridine suggest a high probability of interaction with histamine and/or cholinergic receptors. This guide will walk researchers through a logical, multi-tiered experimental workflow to define its selectivity profile, compare it against established drugs, and ultimately determine its therapeutic potential.
Part 1: Initial Target Identification and Affinity Profiling
The first step in characterizing a new chemical entity is to determine its primary biological target(s) and binding affinity. Given the structural motifs of 4-[2-(1-piperidinyl)ethyl]pyridine, a logical starting point is to screen it against panels of histamine and cholinergic receptors.
Hypothesized Primary Targets: Histamine and Cholinergic Receptors
First-generation antihistamines, for example, are known for their lack of receptor selectivity, often leading to side effects like sedation due to their ability to cross the blood-brain barrier and interact with central H1 and muscarinic acetylcholine receptors.[2] Newer generation agents are designed for higher selectivity to peripheral H1 receptors, significantly improving their safety profile.[2] Similarly, the cholinergic system has multiple receptor subtypes (muscarinic and nicotinic), and subtype selectivity is crucial for therapeutic effect.[3][4][5]
Experimental Protocol 1: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. This technique measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of 4-[2-(1-piperidinyl)ethyl]pyridine for a panel of histamine (H1, H2, H3) and muscarinic (M1-M5) receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell lines stably expressing a single human receptor subtype (e.g., CHO-K1 cells expressing human H1 receptors). Harvest cells and prepare crude membrane fractions via differential centrifugation.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to ensure optimal receptor stability and ligand binding.
-
Competition Binding: In a 96-well plate, incubate the prepared receptor membranes with a fixed concentration of a specific radioligand (e.g., [3H]pyrilamine for H1 receptors) and a range of concentrations of 4-[2-(1-piperidinyl)ethyl]pyridine.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C). The exact time and temperature must be optimized for each receptor system.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The filter traps the membranes (with bound radioligand), while the unbound ligand passes through.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rationale for Experimental Choices:
-
Why Radioligand Binding? It provides a direct measure of binding affinity, is highly sensitive, and is a well-established, robust method.
-
Why Competition Assay? It allows for the characterization of unlabeled compounds (like our test article) by measuring their ability to displace a known radiolabeled ligand.
-
Why Cheng-Prusoff? This equation corrects for the influence of the radioligand concentration, providing a true measure of the inhibitor's affinity (Ki).
Part 2: Assessing Functional Activity and Potency
While binding affinity (Ki) is a critical parameter, it does not describe the functional consequence of that binding. The compound could be an agonist (activator), antagonist (blocker), or inverse agonist. Cell-based functional assays are required to determine this.
Experimental Protocol 2: H1 Receptor Functional Assay (Calcium Flux)
Histamine H1 receptors are Gq-coupled GPCRs. Upon activation, they stimulate phospholipase C, leading to an increase in intracellular inositol phosphates (IP3) and a subsequent release of calcium (Ca2+) from intracellular stores.
Objective: To determine the functional potency (IC50) of 4-[2-(1-piperidinyl)ethyl]pyridine as an antagonist at the human H1 receptor.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the H1 receptor (e.g., HEK293) in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding to free Ca2+.
-
Compound Addition: Add varying concentrations of 4-[2-(1-piperidinyl)ethyl]pyridine to the wells and incubate to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of the agonist (histamine) at its EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Signal Detection: Measure the change in fluorescence intensity immediately upon agonist addition using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The antagonist effect is measured as the inhibition of the histamine-induced calcium signal. Plot the percent inhibition versus the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale for Experimental Choices:
-
Why Calcium Flux? It is a direct downstream readout of Gq-coupled receptor activation, providing a robust and high-throughput method to assess functional activity.
-
Why EC80 Agonist Concentration? Using a sub-maximal agonist concentration provides a sensitive window to measure competitive antagonism.
Visualizing the H1 Signaling Pathway
Caption: Workflow for assessing compound selectivity.
Part 4: Comparative Analysis
To contextualize the selectivity profile of 4-[2-(1-piperidinyl)ethyl]pyridine, it must be compared to existing drugs with similar primary targets. For this example, we will compare it to a first-generation antihistamine (Diphenhydramine) and a second-generation antihistamine (Loratadine).
| Target | 4-[2-(1-piperidinyl)ethyl]pyridine | Diphenhydramine (1st Gen) | Loratadine (2nd Gen) |
| Primary Target | |||
| Histamine H1 (Ki, nM) | Hypothetical: 5 | ~2-10 | ~20-50 |
| Key Off-Targets | |||
| Muscarinic M1 (Ki, nM) | Hypothetical: >1000 | ~100-200 | >10,000 |
| Muscarinic M2 (Ki, nM) | Hypothetical: >1000 | ~150-300 | >10,000 |
| Serotonin 5-HT2A (Ki, nM) | Hypothetical: 850 | ~50-150 | >1,000 |
| Adrenergic α1 (Ki, nM) | Hypothetical: >1000 | ~70-200 | >10,000 |
| hERG Channel (% Inh @ 1µM) | Hypothetical: <10% | ~25-40% | <15% |
| Selectivity Ratio (Off-Target Ki / H1 Ki) | |||
| M1 / H1 Ratio | >200-fold | ~15-fold | >200-fold |
Note: Data for Diphenhydramine and Loratadine are representative values from literature. Data for the test compound are hypothetical for illustrative purposes.
Interpretation of Comparative Data: As illustrated in the hypothetical data table, a desirable selectivity profile for a new H1 antagonist would resemble that of Loratadine more than Diphenhydramine. A high selectivity ratio (e.g., >100-fold) between the primary target (H1) and key off-targets like muscarinic receptors is a strong indicator of a reduced side-effect burden. [6]The lack of significant activity at muscarinic, serotonergic, and adrenergic receptors suggests a lower likelihood of anticholinergic effects (dry mouth, blurred vision), sedation, and cardiovascular effects. [2][6]
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the target selectivity of a novel compound, 4-[2-(1-piperidinyl)ethyl]pyridine. By progressing from initial affinity and functional screening at hypothesized targets to broad liability profiling, a clear picture of the compound's specificity emerges.
The ultimate goal is to generate a comprehensive data package that allows for an informed decision on the compound's potential for further development. A compound with high potency for its intended target and a clean off-target profile, as demonstrated through the workflows described herein, is a promising candidate for advancing into preclinical and clinical studies.
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Taly, A., et al. (2011). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PMC. [Link]
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A Researcher's Guide to Confirming the Molecular Structure of Synthesized 4-[2-(1-piperidinyl)ethyl]pyridine using 13C NMR Spectroscopy
In the realm of synthetic chemistry and drug development, unambiguous structural confirmation of a newly synthesized compound is a critical, non-negotiable step. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon fingerprint of a molecule. This guide offers a comprehensive walkthrough for utilizing 13C NMR spectroscopy to verify the molecular structure of 4-[2-(1-piperidinyl)ethyl]pyridine, a compound of interest in medicinal chemistry. We will delve into the expected spectral data, compare it with related structures, and provide a robust experimental protocol, ensuring both scientific integrity and practical applicability for researchers.
The Importance of Orthogonal Verification in Synthesis
The synthesis of a target molecule is only half the journey. The crucial subsequent step is to rigorously confirm that the intended molecular structure has indeed been formed. Spectroscopic techniques provide the necessary evidence to support a synthetic claim. While techniques like Mass Spectrometry (MS) provide information about the molecular weight, and 1H NMR gives insights into the proton environment, 13C NMR offers a direct look at the carbon skeleton, often resolving ambiguities that may persist with other methods. For a molecule like 4-[2-(1-piperidinyl)ethyl]pyridine, with its distinct pyridine and piperidine rings connected by an ethyl bridge, 13C NMR is exceptionally well-suited for confirming the presence and connectivity of all carbon atoms.
Deconstructing the Expected 13C NMR Spectrum of 4-[2-(1-piperidinyl)ethyl]pyridine
To effectively interpret the 13C NMR spectrum of our target compound, we must first predict the chemical shifts for each of its unique carbon atoms. This can be achieved by analyzing the electronic environment of each carbon and by comparing it to known data for similar structural motifs. The structure of 4-[2-(1-piperidinyl)ethyl]pyridine (C12H18N2) contains several distinct carbon environments.[1][2]
1. The Pyridine Ring:
The pyridine ring is an aromatic heterocycle, and its carbon signals are expected to appear in the aromatic region of the spectrum (typically 120-150 ppm). The nitrogen atom significantly influences the chemical shifts of the ring carbons.
-
C2' and C6' (ortho to Nitrogen): These carbons are adjacent to the electronegative nitrogen atom and are therefore the most deshielded, appearing furthest downfield. Their expected chemical shift is around 150 ppm.[3][4]
-
C3' and C5' (meta to Nitrogen): These carbons are less affected by the nitrogen and are expected to resonate at a higher field (more shielded) than the ortho carbons, typically around 124 ppm.[3]
-
C4' (para to Nitrogen): The C4' carbon, being the point of attachment for the ethyl group, will have its chemical shift influenced by this substituent. It is generally found around 136 ppm.[3]
2. The Piperidine Ring:
The piperidine ring is a saturated heterocycle. Its carbon atoms are sp3 hybridized and will appear in the aliphatic region of the spectrum.
-
C2 and C6 (adjacent to Nitrogen): These carbons are directly attached to the nitrogen and are expected to be the most downfield of the piperidine signals, typically in the range of 45-55 ppm.
-
C3 and C5 (beta to Nitrogen): These carbons are further from the nitrogen and will appear at a higher field, generally between 25-30 ppm.
-
C4 (gamma to Nitrogen): The C4 carbon is the most shielded of the piperidine ring carbons, usually resonating in the 24-26 ppm range.[5][6]
3. The Ethyl Bridge:
The two carbons of the ethyl linker will also have distinct signals in the aliphatic region.
-
CH2 (adjacent to the pyridine ring): This methylene carbon will be influenced by the aromatic ring and is expected to appear around 30-40 ppm.
-
CH2 (adjacent to the piperidine ring): This methylene carbon is attached to the nitrogen of the piperidine ring and will be more deshielded, likely appearing in the 55-65 ppm range.
Comparative Analysis with Model Compounds
To build confidence in our predicted chemical shifts, we can compare them to the experimental data of simpler, related molecules.
| Compound | Carbon Atom | Experimental Chemical Shift (ppm) |
| 4-Ethylpyridine | Pyridine C2', C6' | ~149.2 |
| Pyridine C3', C5' | ~123.5 | |
| Pyridine C4' | ~147.3 | |
| Ethyl CH2 | ~26.0 | |
| Ethyl CH3 | ~15.2 | |
| N-Ethylpiperidine | Piperidine C2, C6 | ~53.3 |
| Piperidine C3, C5 | ~26.2 | |
| Piperidine C4 | ~24.5 | |
| Ethyl CH2 | ~48.2 | |
| Ethyl CH3 | ~12.1 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.[7][8][9][10]
This comparison reinforces our predictions. For instance, the deshielding effect of the nitrogen on the adjacent carbons in both the pyridine and piperidine rings is evident in the experimental data.
Experimental Protocol for 13C NMR Acquisition
A reliable and reproducible experimental protocol is paramount for obtaining high-quality data.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 20-50 mg of the synthesized 4-[2-(1-piperidinyl)ethyl]pyridine. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for its good solubilizing properties and its single carbon signal at ~77 ppm, which can serve as an internal reference.[11]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm. However, for routine confirmation, referencing to the solvent peak is often sufficient.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument Tuning: Ensure the NMR spectrometer is properly tuned for the 13C nucleus.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of carbon chemical shifts.[12]
-
Acquisition Time (AQ): This will be determined by the spectral width and the number of data points.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Carefully phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl3) or TMS (0.00 ppm).
-
Visualizing the Confirmation Workflow
The logical flow from synthesis to structural confirmation can be visualized as follows:
Caption: Workflow for structural confirmation of synthesized compounds.
Interpreting the Results and Troubleshooting
Upon acquiring the 13C NMR spectrum, the primary task is to assign each peak to a specific carbon atom in the proposed structure.
-
Expected vs. Observed: The number of observed peaks should match the number of unique carbon atoms in the molecule. For 4-[2-(1-piperidinyl)ethyl]pyridine, we expect to see 9 distinct signals (some carbons are chemically equivalent due to symmetry).
-
Chemical Shift Correlation: The observed chemical shifts should align with the predicted ranges and the data from our model compounds.
-
Potential Impurities: Be mindful of extraneous peaks. These could arise from:
-
Residual Solvent: The solvent used for the reaction or purification may still be present.
-
Starting Materials: Incomplete reactions can lead to the presence of starting material signals.
-
Byproducts: Side reactions may have produced unexpected compounds.
-
If significant discrepancies are observed, it is crucial to revisit the synthesis and purification steps. Further analytical techniques, such as 2D NMR (e.g., HSQC, HMBC), may be necessary to definitively elucidate the structure.
Conclusion
Confirming the molecular structure of a synthesized compound is a cornerstone of chemical research. This guide has provided a detailed, evidence-based approach for using 13C NMR spectroscopy to verify the structure of 4-[2-(1-piperidinyl)ethyl]pyridine. By understanding the expected spectral features, performing a comparative analysis, and adhering to a robust experimental protocol, researchers can confidently and accurately confirm their synthetic outcomes. This rigorous approach not only ensures the integrity of the current research but also builds a solid foundation for subsequent studies in drug development and other scientific endeavors.
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A Senior Application Scientist's Guide to Comparing the In Vitro Metabolic Stability of Pyridine-Based Drug Candidates
Introduction: The Pyridine Motif and the Metabolic Gauntlet
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone of drug design, valued for its ability to improve potency, enhance permeability, and resolve protein-binding issues.[1][2] However, this versatile heterocycle, like all xenobiotics, must run the gauntlet of the body's metabolic machinery, primarily housed within the liver.[3] A compound's metabolic stability—its resistance to enzymatic degradation—is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy and safety.[3][4]
Rapid biotransformation can curtail a drug's exposure to sub-therapeutic levels, while excessively slow metabolism might lead to accumulation and toxicity.[5][6] For pyridine-containing drug candidates, understanding their metabolic fate is not just a regulatory checkbox; it is a fundamental aspect of rational drug design. This guide provides an in-depth comparison of the essential in vitro assays used to evaluate the metabolic stability of these compounds, offering both the "how" and the "why" to empower researchers in selecting and optimizing candidates with favorable pharmacokinetic properties.[7]
Pillar 1: The Metabolic Fate of the Pyridine Ring
The metabolic liability of a pyridine ring is largely dictated by the array of drug-metabolizing enzymes, predominantly the Cytochrome P450 (CYP) superfamily located in the liver.[3][4] While the specific pathway depends on the compound's overall structure and substitution patterns, common biotransformations for pyridine-containing molecules include:
-
Oxidation: This is a primary metabolic route, often catalyzed by CYPs. Oxidation can occur on the pyridine nitrogen to form N-oxides or on the carbon atoms of the ring to introduce hydroxyl groups.
-
Aromatization: In cases where a reduced pyridine ring (like a piperidine) is present, CYPs can catalyze its aromatization to the corresponding pyridine structure.[8]
-
N-Dealkylation: If the pyridine nitrogen is substituted with an alkyl group, a common metabolic pathway is the enzymatic cleavage of this group.[9]
Understanding these potential metabolic "hotspots" is crucial for interpreting assay results and guiding the structural modification of candidates to enhance stability.
Pillar 2: The Core Assays—Microsomes vs. Hepatocytes
The two most widely adopted in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[10] While both provide critical data, they represent different levels of biological complexity and answer slightly different questions.
A. Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells (hepatocytes).[10][11] This preparation is highly enriched in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450s.[11]
-
Principle & Causality: The assay measures the disappearance of a parent drug over time when incubated with microsomes in the presence of essential cofactors. The most critical cofactor is NADPH (nicotinamide adenine dinucleotide phosphate), which provides the reducing equivalents necessary for the CYP450 catalytic cycle.[11][12][13] Without NADPH, the primary metabolic engine is stalled, which is why a "minus cofactor" condition serves as a crucial negative control to account for non-enzymatic degradation.[13]
-
Strengths: This assay is cost-effective, has high throughput, and is excellent for specifically assessing Phase I metabolic liability.[11] It is often used in the early stages of drug discovery to rank-order large numbers of compounds.[11]
-
Limitations: Microsomes lack the full complement of Phase II (conjugation) enzymes and the necessary cofactors like UDPGA.[13] Furthermore, as a subcellular fraction, this model does not account for cell permeability, which can be a rate-limiting step for metabolism in vivo.[14]
B. Hepatocyte Stability Assay
Intact hepatocytes, often cryopreserved, are considered the "gold standard" for in vitro metabolism studies.[10]
-
Principle & Causality: These are whole liver cells and thus contain the full suite of metabolic machinery: Phase I and Phase II enzymes, all necessary cofactors in their physiological concentrations, and active transporter systems embedded within an intact cell membrane.[14][15][16] The assay measures the parent drug's disappearance from the incubation with these suspended cells, providing a more holistic view of hepatic clearance.[14]
-
Strengths: This system provides a more physiologically relevant model of the liver, integrating uptake, Phase I, and Phase II metabolism.[14][16] Data from hepatocyte assays are generally considered more predictive of in vivo human hepatic clearance.[17][18]
-
Limitations: Hepatocyte assays are more expensive, lower throughput, and can exhibit higher variability compared to microsomal assays.
dot
Caption: General workflow for in vitro metabolic stability assays.
Pillar 3: Experimental Protocols & Data Interpretation
A self-validating protocol is the bedrock of trustworthy data. This involves meticulous execution and the inclusion of appropriate controls.
Detailed Protocol 1: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19]
-
Prepare a NADPH regenerating system solution in buffer containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a sustained concentration of NADPH throughout the incubation.[12]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice immediately before use.[19]
-
Prepare a 1 µM working solution of the test compound and positive controls (e.g., Verapamil for high turnover, Tolbutamide for low turnover) in the buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the microsomal suspension and the test compound solutions at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. The final protein concentration should be ~0.5 mg/mL.[20]
-
Control Wells: Include wells for each compound without the NADPH regenerating system to measure non-enzymatic degradation.
-
Incubate the plate at 37°C with shaking.[12]
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard (for analytical normalization).[11][20] The acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.[14]
-
-
Sample Analysis:
-
Centrifuge the termination plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11] The LC-MS/MS method must be optimized to selectively quantify the parent compound and the internal standard.[21][22]
-
Detailed Protocol 2: Hepatocyte Stability Assay
-
Preparation of Reagents:
-
Warm the appropriate cell culture medium (e.g., Williams Medium E) to 37°C.[23]
-
Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath and gently transfer to pre-warmed medium.
-
Determine cell viability and concentration using a method like the trypan blue exclusion assay. Adjust the cell density to a final concentration of approximately 0.5-1.0 x 10^6 viable cells/mL.[23]
-
Prepare working solutions of the test compounds and controls in the medium.
-
-
Incubation Procedure:
-
In a multi-well plate, add the hepatocyte suspension and place it on an orbital shaker in a CO2 incubator at 37°C for 5-10 minutes to allow equilibration.[16][23]
-
Initiate the assay by adding the test compound working solution to the wells.
-
Control Wells: Include heat-inactivated hepatocytes as a negative control to assess non-enzymatic compound loss.[23]
-
-
Sampling and Reaction Termination:
-
Sample Analysis:
-
Process and analyze the samples via LC-MS/MS as described in the microsomal protocol.[14]
-
Comparative Data Analysis: A Case Study
To illustrate the application of these assays, consider three hypothetical pyridine-based drug candidates: Pyridexol , Metapyridine , and Stabloridine .
Table 1: Comparative In Vitro Metabolic Stability Data
| Parameter | Pyridexol | Metapyridine | Stabloridine |
| Human Liver Microsomes | |||
| t½ (min) | 8.5 | 35.2 | > 60 |
| CLint (µL/min/mg protein) | 81.5 | 19.7 | < 11.6 |
| % Remaining at 60 min | < 5% | 29% | 88% |
| Human Hepatocytes | |||
| t½ (min) | 6.2 | 41.5 | > 120 |
| CLint (µL/min/10⁶ cells) | 111.8 | 16.7 | < 5.8 |
| % Remaining at 120 min | < 2% | 45% | 81% |
Interpretation and Decision Making
dot
Caption: Common metabolic pathways for pyridine-based drugs.
Conclusion
The in vitro assessment of metabolic stability is an indispensable component of modern drug discovery. For projects focused on pyridine-based candidates, a tiered approach is often most effective. High-throughput microsomal stability assays can be used to rapidly screen and rank early-stage compounds, while the more resource-intensive but physiologically relevant hepatocyte assays can provide more definitive clearance data for lead candidates. By understanding the principles behind these assays, executing them with robust, self-validating protocols, and correctly interpreting the comparative data, researchers can make informed decisions to engineer drug candidates with a higher probability of success in the clinic.
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A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Functional Assays
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
The sigma-1 (σ1) receptor has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, neuropathic pain, and depression. It is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses. The development of selective σ1 receptor ligands is a key focus of modern medicinal chemistry.
This guide provides a detailed head-to-head comparison of a series of N-benzylpiperidin-4-yl)arylacetamide analogues, a class of compounds that has shown high affinity and selectivity for the σ1 receptor. We will delve into their structure-activity relationships (SAR), offering insights into how subtle molecular modifications influence their binding characteristics. Furthermore, this guide will provide detailed protocols for the key functional assays used to evaluate these compounds, enabling researchers to replicate and build upon these findings.
Comparative Analysis of N-benzylpiperidin-4-yl)arylacetamide Analogues
The following data summarizes the binding affinities of a series of N-benzylpiperidin-4-yl)arylacetamide analogues for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The binding affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound ID | Aromatic Moiety (Ar) | R-group (Benzyl Ring) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 1 | Phenyl | H | 2.1 | 210 | 100 |
| 10 | 2-Thienyl | H | 2.3 | >212 | >92 |
| 18 | 2-Naphthyl | H | 2.0 | >244 | >122 |
| 22 | 3-Indolyl | H | 2.5 | 192 | 77 |
| 37 | Phenyl | 4-Fluoro | 2.4 | 178 | 74 |
| 40 | Phenyl | 4-Chloro | 2.2 | 176 | 80 |
Data adapted from a study by Mach et al.[1]
Key Insights from the SAR Analysis:
-
Influence of the Arylacetamide Moiety: Replacement of the phenyl ring in the arylacetamide portion with other aromatic systems like thiophene, naphthalene, or indole (compounds 10 , 18 , and 22 ) did not significantly alter the high affinity for the σ1 receptor.[1] This suggests a degree of structural tolerance in this region of the molecule for interaction with the receptor.
-
Impact of Benzyl Ring Substitution: The introduction of halogen substituents (fluoro or chloro) at the para-position of the benzyl ring (compounds 37 and 40 ) resulted in a slight to negligible change in σ1 receptor affinity.[1]
-
Selectivity Profile: All the presented analogues exhibit a high degree of selectivity for the σ1 receptor over the σ2 receptor, with selectivity ratios ranging from over 70 to over 120.[1] This is a critical feature for developing targeted therapeutics with minimal off-target effects.
Experimental Protocols
The determination of binding affinities for these compounds relies on robust and well-validated in vitro functional assays. The following sections provide detailed protocols for the key experiments.
Radioligand Binding Assay for Sigma-1 Receptor
This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor. It measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitor constant (Ki) of test compounds for the σ1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell membranes from a cell line expressing the σ1 receptor.
-
Radioligand: -pentazocine, a selective σ1 receptor ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: Serial dilutions of the N-benzylpiperidin-4-yl)arylacetamide analogues.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B).
-
Scintillation Counter: For measuring radioactivity.
Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 300 µ g/assay tube.
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
100 µL of membrane homogenate.
-
50 µL of various concentrations of the test compound.
-
50 µL of -pentazocine (final concentration ~1.5 nM).
-
-
For determining non-specific binding, replace the test compound with 10 µM haloperidol.
-
For determining total binding, replace the test compound with assay buffer.
-
-
Incubation:
-
Incubate the plates at 37°C for 150 minutes.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold assay buffer.
-
-
Detection:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Mechanism of Action
The σ1 receptor is known to modulate several downstream signaling pathways. A simplified representation of its role is depicted below.
Caption: Simplified signaling pathway of the sigma-1 receptor.
By binding to the σ1 receptor, piperidine-based ligands can act as either agonists or antagonists, thereby influencing the receptor's interaction with other proteins, such as the inositol 1,4,5-trisphosphate (IP3) receptor. This modulation affects calcium homeostasis between the endoplasmic reticulum and mitochondria, which in turn impacts a wide array of cellular processes, including neuronal excitability, synaptic plasticity, and cell survival. The high affinity and selectivity of the N-benzylpiperidin-4-yl)arylacetamide analogues make them valuable tools for probing these pathways and potential therapeutic agents for diseases where σ1 receptor function is dysregulated.
Conclusion
The N-benzylpiperidin-4-yl)arylacetamide scaffold represents a promising class of high-affinity and selective sigma-1 receptor ligands. The structure-activity relationship data presented here provides a clear rationale for the design of future analogues with improved pharmacological properties. The detailed experimental protocols offer a practical guide for researchers to characterize these and other novel compounds targeting the σ1 receptor. A thorough understanding of the interplay between chemical structure and biological function, as elucidated through these functional assays, is paramount for the successful development of novel therapeutics for a multitude of central nervous system disorders.
References
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]
-
Guo, L. W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]
- Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell, 131(3), 596-610.
-
Mach, R. H., et al. (2001). Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. Journal of Medicinal Chemistry, 44(24), 4239-4250. Available from: [Link]
- Pal, A., et al. (2007). Sigma-1 receptor binding of N-substituted 4-aza-tricyclo[4.3.1.13,8]undecan-5-ones and related analogues. Bioorganic & Medicinal Chemistry, 15(23), 7276-7284.
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyridine Derivatives
This guide provides an in-depth, objective comparison of the molecular docking performance of pyridine derivatives against distinct therapeutic target proteins. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific reasoning behind the experimental choices, ensuring a robust and reliable in-silico analysis.
The Enduring Relevance of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its presence in numerous FDA-approved drugs is a testament to its versatility.[1] The nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the molecule's polarity and basicity allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Pyridine derivatives have demonstrated a vast range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[2][3][4][5][6] This inherent therapeutic potential makes them a focal point in the quest for novel drug candidates.[7]
Molecular Docking: A Powerful Lens for In-Silico Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (a ligand, such as a pyridine derivative) and a protein's binding site at an atomic level.[9] This powerful approach helps in:
-
Hit Identification: Screening large libraries of compounds to identify potential drug candidates.[10]
-
Lead Optimization: Understanding the binding mode to rationally design more potent and selective analogs.[10]
-
Mechanism of Action Studies: Elucidating how a drug might exert its effect at a molecular level.
The core principle of molecular docking involves two key components: a search algorithm to generate various poses of the ligand in the protein's binding pocket and a scoring function to estimate the binding affinity for each pose.[9] A lower, more negative binding energy generally indicates a more stable and favorable interaction.[11][12]
Comparative Docking Studies: Pyridine Derivatives Against Cancer and Bacterial Targets
To illustrate the application of comparative molecular docking, we will examine the interaction of representative pyridine derivatives with two distinct and therapeutically relevant proteins: a human proto-oncogene serine/threonine-protein kinase (PIM-1) involved in cancer, and a bacterial enzyme, UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD), essential for bacterial cell wall synthesis.
Therapeutic Target 1: PIM-1 Kinase - A Key Player in Oncology
PIM-1 kinase is a crucial regulator of cell survival, proliferation, and apoptosis.[13] Its overexpression is linked to various cancers, making it a prime target for anticancer drug development.[13] Many PIM-1 kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme.
Therapeutic Target 2: E. coli MurD Ligase - A Bottleneck in Bacterial Survival
The MurD ligase is an essential enzyme in the cytoplasmic steps of peptidoglycan biosynthesis in bacteria.[2][4] Peptidoglycan is a vital component of the bacterial cell wall, and its inhibition leads to bacterial cell death. As this pathway is absent in humans, MurD is an attractive target for the development of novel antibacterial agents with high selectivity.[2]
In-Silico Experimental Data
The following table summarizes the results of molecular docking studies performed on selected pyridine derivatives against PIM-1 kinase and E. coli MurD. The binding energy, a key indicator of binding affinity, is presented along with the crucial interacting amino acid residues.
| Pyridine Derivative | Therapeutic Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 12 (a novel pyridine-based compound) | PIM-1 Kinase | 6TP6 | -17.38 | Lys67, Phe49, Ile104, Ile185, Leu174, Leu120, Ala65, Val52 | [7] |
| Pyridine-quinoline hybrid 5c | PIM-1 Kinase | 4X7Q | -8.54 | Lys67, Glu121 | |
| Pyridin-2-yl-carbamodithioate 4c | E. coli MurD | 2Y10 | Not explicitly stated, but showed significant interactions | Lys319, Lys348, Phe422, His183 | |
| N-(5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)4-oxo-2-thioxo-1,3-thiazolidin-3-yl)nicotinamide | E. coli MurD | Not specified | Not explicitly stated, but shown to be a competitive inhibitor | Binds to the UDP/MurNAc binding region | [5] |
Analysis of Docking Results:
The data reveals that pyridine derivatives can effectively bind to the active sites of both a human kinase and a bacterial enzyme. For instance, Compound 12 exhibits a very strong binding affinity for PIM-1 kinase, with a binding energy of -17.38 kcal/mol.[7] This strong interaction is stabilized by a hydrogen bond with the key residue Lys67 and multiple lipophilic interactions within the ATP-binding pocket.[7] Similarly, the pyridine-quinoline hybrid 5c also forms a crucial hydrogen bond with Lys67 in the PIM-1 active site.
In the case of the bacterial target E. coli MurD, the pyridin-2-yl-carbamodithioate 4c establishes multiple hydrogen bonds with key residues like Lys319, Lys348, and Phe422, in addition to π-cation and π-π stacking interactions. This demonstrates the ability of the pyridine scaffold to participate in a variety of non-covalent interactions, which are crucial for potent enzyme inhibition. The nicotinamide-containing derivative also shows competitive inhibition, indicating its interaction with the substrate-binding site.[5]
These comparative results underscore the versatility of the pyridine scaffold in targeting diverse protein architectures. The specific substitutions on the pyridine ring play a critical role in determining the binding affinity and selectivity towards a particular therapeutic target.
Experimental Workflow for Comparative Molecular Docking
The following is a detailed, step-by-step methodology for conducting a comparative molecular docking study using a widely accessible tool like AutoDock Vina. The causality behind each step is explained to ensure a scientifically sound approach.
Step 1: Protein Preparation
-
Obtain the 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for protein crystal structures. Select a high-resolution structure, preferably with a co-crystallized ligand, which helps in validating the docking protocol.
-
Prepare the protein for docking. This typically involves:
-
Removing water molecules and any other heteroatoms that are not relevant to the binding interaction.
-
Adding polar hydrogen atoms, as they are often not resolved in X-ray crystal structures.
-
Assigning partial charges to each atom.
-
Saving the prepared protein structure in the required format (e.g., PDBQT for AutoDock Vina).
-
Causality: Proper protein preparation is critical for accurate docking. The presence of water molecules can interfere with ligand binding, and the correct protonation state of amino acid residues is essential for accurate calculation of electrostatic interactions.
Step 2: Ligand Preparation
-
Obtain the 2D or 3D structure of the pyridine derivatives. These can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.
-
Convert the 2D structure to a 3D structure and optimize its geometry. This is crucial for ensuring a realistic starting conformation for the ligand.
-
Assign partial charges and define the rotatable bonds. The flexibility of the ligand is a key aspect of the docking simulation.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT).
Causality: The initial conformation and charge distribution of the ligand significantly influence the docking outcome. Defining rotatable bonds allows the docking software to explore different conformations of the ligand within the binding site.
Step 3: Defining the Binding Site (Grid Box Generation)
-
Identify the binding site on the protein. If a co-crystallized ligand is present, the binding site is defined around it. Otherwise, literature information or binding site prediction tools can be used.
-
Define the grid box. This is a three-dimensional box that encompasses the binding site. The docking search will be confined to this space. The size and center of the grid box need to be carefully defined.
Causality: The grid box focuses the computational search on the relevant area of the protein, saving computational time and increasing the chances of finding the correct binding pose.
Step 4: Running the Docking Simulation
-
Create a configuration file. This file specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters.
-
Execute the docking command using AutoDock Vina. The software will then perform the docking simulation, generating multiple binding poses for the ligand and calculating the binding affinity for each pose.
Causality: The search algorithm within the docking software explores the conformational and orientational space of the ligand within the defined grid box to find the most energetically favorable binding modes.
Step 5: Analysis of Docking Results
-
Examine the binding energies. The poses with the lowest binding energies are generally considered the most likely binding modes.
-
Analyze the protein-ligand interactions. Visualize the docked poses using molecular visualization software like PyMOL or Discovery Studio.[11] Identify the key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).
-
Calculate the Root Mean Square Deviation (RMSD). If a co-crystallized ligand is available, the RMSD between the docked pose and the crystal structure pose can be calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a good result.
Causality: A thorough analysis of the docking results provides insights into the molecular basis of the protein-ligand interaction. This information is crucial for understanding the structure-activity relationship and for guiding further drug design efforts.
Visualizing the Workflow and Interactions
To further clarify the process and the molecular interactions, the following diagrams are provided.
Caption: A generalized workflow for a comparative molecular docking study.
Caption: Key interactions of a pyridine derivative with PIM-1 kinase active site residues.
Conclusion
This guide has provided a comprehensive overview of comparative molecular docking studies of pyridine derivatives. By understanding the principles of molecular docking and following a rigorous experimental workflow, researchers can gain valuable insights into the therapeutic potential of this important class of compounds. The comparative analysis of docking results against different therapeutic targets highlights the versatility of the pyridine scaffold and provides a rational basis for the design of novel and effective drugs. The provided step-by-step protocol and visualizations serve as a practical resource for researchers embarking on in-silico drug discovery projects.
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Al-Warhi, T., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2135512. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Pyridine, 4-[2-(1-piperidinyl)ethyl]-
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous commitment to safety that extends beyond the benchtop to the entire lifecycle of a compound, including its final disposal. Pyridine, 4-[2-(1-piperidinyl)ethyl]-, a substituted pyridine derivative, requires meticulous handling due to its hazardous properties. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, ensuring the protection of personnel and the environment. The procedures outlined here are grounded in established safety protocols for pyridine-based compounds and general hazardous waste management principles.
Hazard Profile and Immediate Safety Precautions
Understanding the specific hazards of Pyridine, 4-[2-(1-piperidinyl)ethyl]- is the foundational step for safe handling and disposal. The primary risks associated with this compound are significant irritation and damage to the skin and eyes, as well as respiratory tract irritation.[1][2]
Aggregated GHS information classifies this substance as a skin irritant (Category 2), a cause of serious eye damage (Category 1), and a potential cause of respiratory irritation (Category 3).[1] Therefore, all contact should be minimized through engineering controls and appropriate personal protective equipment (PPE).
| Property | Value |
| IUPAC Name | 4-(2-piperidin-1-ylethyl)pyridine[1][3] |
| CAS Number | 13450-67-4[1] |
| Molecular Formula | C12H18N2[1] |
| GHS Hazard Statements | H315: Causes skin irritation[1] |
| H318: Causes serious eye damage[1] | |
| H335: May cause respiratory irritation[1] | |
| Hazard Classes | Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity — Single Exposure (Category 3)[1] |
Essential Personal Protective Equipment (PPE)
The causality for PPE selection is directly linked to the compound's hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Eye Protection : Chemical splash goggles are mandatory. The H318 classification ("Causes serious eye damage") indicates a risk of irreversible injury, making standard safety glasses insufficient.[1][4]
-
Hand Protection : Chemical-resistant gloves, such as butyl rubber or Viton®, must be worn.[4] Always check the manufacturer's glove compatibility charts. Inspect gloves for any signs of degradation or puncture before each use.
-
Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[4] For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection : All handling and disposal procedures must be performed within a certified chemical fume hood to prevent the inhalation of vapors, which can cause respiratory irritation.[4][5]
Waste Characterization and Segregation: The First Step to Compliance
Proper disposal begins with correct waste identification. All materials contaminated with Pyridine, 4-[2-(1-piperidinyl)ethyl]- must be classified and handled as hazardous waste.[4][6][7] This is a non-negotiable step that ensures compliance with institutional policies and federal regulations.
Waste Streams:
-
Pure Compound/Concentrated Solutions: Unused or expired neat compound and any concentrated solutions.
-
Dilute Aqueous Solutions: Waste from experimental quenching or aqueous workups.
-
Contaminated Solid Waste: This includes items such as used pipette tips, contaminated gloves, absorbent pads, and empty vials.
The Principle of Segregation: Never mix waste streams indiscriminately. Pyridine derivatives can be incompatible with strong oxidizing agents and strong acids.[5] Mixing incompatible waste can lead to exothermic reactions, gas generation, or fire. Store waste containers for this compound away from such materials.[5]
The Disposal Workflow: A Step-by-Step Protocol
This protocol provides a self-validating system for the safe accumulation and disposal of waste containing Pyridine, 4-[2-(1-piperidinyl)ethyl]-.
Protocol 1: Waste Accumulation and Containerization
-
Select a Compatible Container: Choose a sealable, airtight container made of a material compatible with pyridine derivatives (e.g., high-density polyethylene or glass). The container must be in good condition with no leaks or cracks.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container with a fully completed "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Pyridine, 4-[2-(1-piperidinyl)ethyl]-" and any other components in the waste stream.
-
The specific hazards (e.g., "Skin Irritant," "Eye Damage").
-
The accumulation start date.
-
-
Add Waste Safely: Conduct all waste transfers inside a chemical fume hood. Keep the container closed at all times except when adding waste. This minimizes the release of vapors and prevents spills.
-
Store Appropriately: Store the sealed waste container in a designated and properly signed Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources, direct sunlight, and incompatible chemicals.[5]
-
Request Disposal: Once the container is full or you are finished generating this waste stream, complete and submit a chemical collection request form to your EHS department for pickup and final disposal.[5]
Final Disposal Methodology
While laboratory personnel do not perform the final disposal, understanding the process reinforces the importance of proper segregation. Waste pyridine and its derivatives are typically disposed of via high-temperature incineration in a permitted hazardous waste facility.[6][8] This method ensures the complete destruction of the organic compound, converting it into less harmful components under controlled conditions.
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
-
Small Spills (in a fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a commercial chemical absorbent.[4][7]
-
Carefully collect the absorbed material and contaminated cleanup supplies into a designated bag or container.[5]
-
Label the container as hazardous waste, listing "Pyridine, 4-[2-(1-piperidinyl)ethyl]-" and the absorbent material.
-
Wipe the spill area clean with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the same hazardous waste container.
-
-
Large Spills:
-
Evacuate all personnel from the immediate area.[7]
-
Alert your colleagues and notify your institution's EHS department or emergency response team immediately.
-
If safe to do so, close the sash of the fume hood and restrict access to the area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek prompt medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 30 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[9]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Pyridine, 4-[2-(1-piperidinyl)ethyl]-.
References
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83476, 4-[2-(1-Piperidinyl)ethyl]pyridine. Retrieved January 13, 2026, from [Link].
-
J.T. Baker. (2011). Pyridine Material Safety Data Sheet. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyridine. [Link]
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Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved January 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Details for Pyridine, 4-[2-(1-piperidinyl)ethyl]-. Substance Registry Services. Retrieved January 13, 2026, from [Link]
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Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet. [Link]
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European Chemicals Agency. (n.d.). Substance Information: Piperidine. Retrieved January 13, 2026, from [Link]
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European Chemicals Agency. (n.d.). Substance Information: Pyridine. Retrieved January 13, 2026, from [Link]
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European Chemicals Agency. (n.d.). CLP Notifications for 4-(2-piperidin-1-ylethyl)pyridine. Retrieved January 13, 2026, from [Link]
-
Loba Chemie. (n.d.). Safety Data Sheet: Pyridine for Synthesis. [Link]
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Carl Roth. (2022). Safety Data Sheet: Pyridine. [Link]
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- 7. nj.gov [nj.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
Navigating the Safe Handling of Pyridine, 4-[2-(1-piperidinyl)ethyl]-: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Pyridine, 4-[2-(1-piperidinyl)ethyl]-. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on its GHS hazard classification and data from the structurally related compound, Pyridine. It is imperative that these guidelines are supplemented with a thorough, site-specific risk assessment before commencing any work.
Understanding the Hazard Landscape
Pyridine, 4-[2-(1-piperidinyl)ethyl]-, is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given its pyridine and piperidine moieties, it should be handled with the same caution as other pyridine derivatives, which are often flammable and can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3][4] Pyridine, the parent compound, is a highly flammable liquid and vapor and is a suspected human carcinogen.[5]
Hazard Summary Table
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irrit. 2 | [1] |
| Causes serious eye damage | Eye Dam. 1 | [1] |
| May cause respiratory irritation | STOT SE 3 | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is the cornerstone of safe handling. The following recommendations are based on best practices for handling hazardous pyridine compounds.
PPE Selection Table
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves are required. Based on data for Pyridine, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended. Nitrile gloves are explicitly not recommended for Pyridine and should be avoided unless their suitability for Pyridine, 4-[2-(1-piperidinyl)ethyl]- is confirmed by the glove manufacturer. Always inspect gloves for damage before use and wash hands after removing them.[5] | Provides a barrier against skin contact, which can cause irritation.[1] The specific glove material is crucial for preventing chemical permeation. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, a chemical-resistant apron or suit should be considered. | Protects against skin contact and potential splashes. |
| Respiratory Protection | All work with this compound should be conducted in a properly functioning certified laboratory chemical fume hood.[4][5] If there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection. Use of a respirator requires medical clearance, fit-testing, and training. | Minimizes the risk of inhaling vapors that can cause respiratory tract irritation.[1] |
PPE Donning and Doffing Workflow
Caption: Proper sequence for putting on and taking off PPE.
Safe Handling and Storage Protocols
Adherence to strict operational procedures is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Work Practices
-
Ventilation: Always handle Pyridine, 4-[2-(1-piperidinyl)ethyl]- in a certified chemical fume hood to minimize inhalation of vapors.[4][5]
-
Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance.[5]
-
Labeling: All containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
Storage
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5]
-
Containers: Keep containers tightly closed to prevent the release of vapors.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Emergency Procedures: Be Prepared
Accidents can happen. A clear and practiced emergency plan is essential.
Spills
-
Small Spills (manageable within 10 minutes by trained personnel):
-
Evacuate all non-essential personnel from the immediate area.
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, compatible waste container.
-
Clean the spill area thoroughly.
-
Dispose of the waste as hazardous chemical waste.[5]
-
-
Large Spills:
-
Immediately evacuate the area.
-
Activate the nearest fire alarm and notify your institution's emergency response team.
-
Provide them with the identity of the spilled substance.
-
Exposures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Flush the affected skin with large amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Emergency Response Workflow
Sources
- 1. 4-[2-(1-Piperidinyl)ethyl]pyridine | C12H18N2 | CID 83476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
